molecular formula C15H9FO2 B074384 6-Fluoroflavone CAS No. 1218-82-2

6-Fluoroflavone

Cat. No.: B074384
CAS No.: 1218-82-2
M. Wt: 240.23 g/mol
InChI Key: OUYOSBQKQPUNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroflavone is a synthetically modified flavonoid of significant interest in pharmacological and neurochemical research. Its primary research value lies in its potent and selective interaction with the central benzodiazepine site of the GABA-A receptor, functioning as a positive allosteric modulator. This mechanism enhances GABAergic neurotransmission, leading to pronounced anxiolytic and anticonvulsant effects in preclinical models, without the sedative side effects often associated with classical benzodiazepines. Consequently, this compound serves as a critical chemical tool for probing the structure and function of GABA-A receptor subtypes, aiding in the development of novel therapeutics for anxiety, epilepsy, and sleep disorders. Its fluorine substitution at the 6-position enhances metabolic stability and influences its binding affinity, making it a valuable compound for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers utilize this high-purity compound for in vitro binding assays, electrophysiological studies, and in vivo behavioral experiments to further elucidate the complexities of the GABAergic system and identify new therapeutic targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYOSBQKQPUNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294001
Record name 6-Fluoroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218-82-2
Record name 1218-82-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluoroflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1218-82-2

This technical guide provides an in-depth overview of 6-Fluoroflavone, a synthetic fluorinated flavonoid of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom at the 6-position of the flavone backbone enhances its metabolic stability and biological activity, making it a promising candidate for further investigation. This document outlines its chemical properties, potential biological activities with a focus on its role as a putative Aurora Kinase B inhibitor, and methodologies for its synthesis and evaluation.

Chemical and Physical Properties

This compound, also known as 6-fluoro-2-phenyl-4H-chromen-4-one, is a white crystalline solid.[1][2][3] Its fundamental properties are summarized in the table below. The fluorine substitution is known to enhance lipophilicity, which can influence its pharmacological profile.[4]

PropertyValueReference(s)
CAS Number 1218-82-2[1][2][5]
Molecular Formula C₁₅H₉FO₂[1][2][5]
Molecular Weight 240.23 g/mol [1][2][5]
Appearance White crystalline solid[1][2]
Melting Point 128-134 °C[1][2]
IUPAC Name 6-fluoro-2-phenylchromen-4-one[3][5]
Synonyms 6-Fluoro-2-phenyl-4H-1-benzopyran-4-one[1][2]

Biological Activity and Mechanism of Action

Flavonoids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6] this compound has been investigated for its potential as an anti-proliferative and pro-apoptotic agent.[6][7]

Anticancer Potential and Aurora Kinase B Inhibition

Recent in silico studies have highlighted this compound as a potential inhibitor of Aurora Kinase B (AURKB), a key serine/threonine kinase involved in cell division.[6][7] Overexpression of AURKB is linked to tumorigenesis and is a therapeutic target in oncology.[6][7] Inhibition of AURKB disrupts mitosis, leading to cytokinesis failure, endoreduplication, polyploidy, and ultimately, apoptosis in cancer cells.[6][8]

While specific experimental IC₅₀ values for this compound against cancer cell lines or directly against AURKB are not prominently available in the reviewed literature, related fluorinated flavonoids have demonstrated significant anticancer activity. For context, the table below presents IC₅₀ values for some fluorinated isoflavone analogues against the MCF-7 breast cancer cell line.

CompoundTarget Cell LineIC₅₀ (µM)Reference
Fluorinated Isoflavone 4MCF-713.66[9]
Fluorinated Isoflavone 5MCF-715.43[9]
Fluorinated Isoflavone 7MCF-711.23[9]
Signaling Pathway

The proposed mechanism of action for this compound as an anticancer agent centers on the inhibition of the Aurora Kinase B signaling pathway, which is critical for proper mitotic progression.

Aurora_Kinase_B_Inhibition cluster_mitosis Mitosis cluster_aurkb AURKB Function Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AURKB Aurora Kinase B (AURKB) AURKB->Cytokinesis required for CPC Chromosomal Passenger Complex (CPC) AURKB->CPC part of HistoneH3 Histone H3 Phosphorylation CPC->HistoneH3 enables Spindle Spindle Assembly Checkpoint CPC->Spindle regulates Spindle->Metaphase ensures proper alignment Fluoroflavone This compound Inhibition Inhibition Fluoroflavone->Inhibition Inhibition->AURKB Apoptosis Polyploidy & Apoptosis Inhibition->Apoptosis leads to failure in cytokinesis

Caption: Proposed inhibitory action of this compound on the Aurora Kinase B pathway.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route would involve the Baker-Venkataraman rearrangement, starting from 2'-hydroxy-5'-fluoroacetophenone. The general workflow for this method is presented below.

BV_Synthesis Start 2'-hydroxy-5'- fluoroacetophenone Step1 Esterification Start->Step1 Intermediate1 2-Benzoyloxy-5'- fluoroacetophenone Step1->Intermediate1 Reagent1 Benzoyl Chloride, Pyridine Reagent1->Step1 Step2 Baker-Venkataraman Rearrangement Intermediate1->Step2 Intermediate2 1-(5-fluoro-2-hydroxyphenyl)- 3-phenylpropane-1,3-dione Step2->Intermediate2 Reagent2 KOH, Pyridine Reagent2->Step2 Step3 Acid-Catalyzed Cyclization Intermediate2->Step3 Product This compound Step3->Product Reagent3 H₂SO₄, Acetic Acid Reagent3->Step3

Caption: General workflow for this compound synthesis via Baker-Venkataraman rearrangement.

Illustrative Protocol (based on general Baker-Venkataraman rearrangement for flavones): [13]

  • Step 1: Esterification: 2'-hydroxy-5'-fluoroacetophenone is dissolved in pyridine. Benzoyl chloride is added, and the exothermic reaction is allowed to proceed. The mixture is then poured into dilute hydrochloric acid to precipitate the ester, 2-benzoyloxy-5'-fluoroacetophenone.

  • Step 2: Rearrangement: The crude ester is dissolved in pyridine, and potassium hydroxide is added. The mixture is heated to facilitate the rearrangement to the 1,3-diketone intermediate, 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.

  • Step 3: Cyclization: The crude 1,3-diketone is dissolved in glacial acetic acid, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to effect cyclodehydration, yielding this compound. The product is then isolated by pouring the reaction mixture onto ice.

Note: This is a generalized protocol and would require optimization for the specific substrate.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound on cancer cell lines, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.[14]

Protocol Outline: [14]

  • Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a DMSO stock, diluted with culture medium) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Conclusion

This compound is a promising synthetic flavonoid with potential applications in oncology. Its proposed mechanism as an inhibitor of Aurora Kinase B provides a strong rationale for its anticancer effects. While quantitative biological data for this specific compound is still emerging, the established activities of related fluorinated flavonoids suggest that this compound is a valuable candidate for further synthesis, biological evaluation, and drug development efforts. The experimental protocols outlined in this guide provide a framework for researchers to pursue these investigations.

References

Synthesis and characterization of 6-Fluoroflavone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoroflavone

Introduction

This compound is a synthetic organic compound from the flavonoid class, which is a large group of naturally occurring polyphenolic compounds.[1] The core structure of this compound is the flavone backbone, characterized by a 2-phenylchromen-4-one framework, with a fluorine atom substituted at the 6-position.[1] The introduction of a fluorine atom into the flavone structure can significantly alter its physicochemical and biological properties, such as metabolic stability and lipophilicity, potentially enhancing its pharmacological profile.[1][2]

This compound has garnered interest in medicinal chemistry and drug development due to its potential as an anti-inflammatory, anticancer, and antioxidant agent.[1][3] It is also utilized in the agrochemical field as a precursor for synthesizing bioactive compounds for crop protection.[3] This guide provides a comprehensive overview of the synthesis and characterization of this compound, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and reliable method for the synthesis of flavones, including this compound, is through the Baker-Venkataraman rearrangement.[4][5] This multi-step process begins with the esterification of a substituted 2-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate, which then undergoes an acid-catalyzed cyclodehydration to yield the final flavone product.[5][6]

Synthetic Pathway

The synthesis of this compound starts from 5'-fluoro-2'-hydroxyacetophenone and benzoyl chloride. The process involves three key steps:

  • Esterification: The hydroxyl group of 5'-fluoro-2'-hydroxyacetophenone is esterified with benzoyl chloride in the presence of a base like pyridine to form 2-benzoyloxy-5-fluoroacetophenone.

  • Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular acyl transfer in the presence of a strong base (e.g., potassium hydroxide) to form the 1,3-diketone intermediate, 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.[4][7]

  • Acid-Catalyzed Cyclization: The diketone is then treated with a strong acid (e.g., sulfuric acid) in a solvent like glacial acetic acid, which catalyzes the cyclization and dehydration to yield this compound.[5]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Rearrangement cluster_2 Step 3: Cyclization A 5'-Fluoro-2'-hydroxyacetophenone C 2-Benzoyloxy-5-fluoroacetophenone A->C Pyridine B Benzoyl Chloride B->C Pyridine D 1-(5-fluoro-2-hydroxyphenyl)- 3-phenylpropane-1,3-dione C->D KOH, Pyridine 50°C E This compound D->E H₂SO₄, Acetic Acid Heat

Caption: Synthetic workflow for this compound via the Baker-Venkataraman rearrangement.

Experimental Protocol: Synthesis

Step 1: Preparation of 2-Benzoyloxy-5-fluoroacetophenone

  • In a 100 mL round-bottom flask, dissolve 5'-fluoro-2'-hydroxyacetophenone (10.0 mmol) in pyridine (15 mL).

  • To this solution, slowly add benzoyl chloride (15.0 mmol) using a dropping funnel while stirring. An exothermic reaction will occur.

  • Fit the flask with a calcium chloride drying tube and allow the mixture to stand at room temperature for 30 minutes, or until the heat evolution subsides.[5]

  • Pour the reaction mixture into a beaker containing approximately 200 mL of 5% hydrochloric acid and 50 g of crushed ice.

  • Stir the mixture until the ice melts completely. A solid precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of ice-cold methanol.[5]

  • Dry the crude product, 2-benzoyloxy-5-fluoroacetophenone, in a desiccator.

Step 2: Preparation of 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

  • Place the dried 2-benzoyloxy-5-fluoroacetophenone (8.0 mmol) and potassium hydroxide (16.0 mmol) in a 100 mL flask.

  • Add 20 mL of dry pyridine and heat the mixture to 50°C in a water bath with constant stirring.[5]

  • Continue heating and stirring for 1-2 hours. The formation of a solid potassium salt should be observed.[5]

  • Cool the mixture to room temperature and then carefully pour it into 150 mL of 10% aqueous acetic acid.

  • Collect the resulting yellow solid (the 1,3-diketone) by suction filtration, wash with water, and dry it. This crude product can be used in the next step without further purification.[5]

Step 3: Preparation of this compound

  • In a 100 mL round-bottom flask, dissolve the crude 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione from the previous step in 30 mL of glacial acetic acid.

  • With stirring, add 1.5 mL of concentrated sulfuric acid to the solution.

  • Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour.[5]

  • Pour the hot reaction mixture onto approximately 150 g of crushed ice with stirring.

  • After the ice has melted, collect the crude this compound product by vacuum filtration.

  • Wash the product thoroughly with water until the filtrate is neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.[3]

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and structure. The following tables summarize the key physical, analytical, and spectroscopic data.

Data Presentation

Table 1: Physical and Analytical Data for this compound

PropertyValueReference
CAS Number 1218-82-2[3][8][9]
Molecular Formula C₁₅H₉FO₂[3][8][9]
Molecular Weight 240.23 g/mol [3][8][9]
Appearance White crystalline solid[3]
Melting Point 128-134 °C[3]
Purity (Typical) ≥ 97% (HPLC)[3]
IUPAC Name 6-fluoro-2-phenylchromen-4-one[8][9]

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey Observations (Expected)
¹H NMR Aromatic protons in the range of δ 7.0-8.2 ppm. A singlet for the H-3 proton around δ 6.8 ppm. The fluorine substitution will cause splitting of adjacent proton signals.
¹³C NMR Carbonyl carbon (C-4) signal around δ 178 ppm. Signals for aromatic carbons between δ 110-165 ppm. Carbon atoms bonded to fluorine will show characteristic coupling (¹JCF, ²JCF, etc.).
¹⁹F NMR A singlet or multiplet in the typical range for an aryl fluoride.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 240. Characteristic fragmentation patterns of the flavone core, including retro-Diels-Alder fragmentation.[10]
IR (KBr) Strong C=O stretching vibration around 1630-1650 cm⁻¹. C-F stretching vibration around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹.
UV-Vis (EtOH) Two major absorption bands: Band I (300-380 nm) and Band II (240-280 nm), characteristic of the flavone chromophore.
Experimental Protocols: Characterization
  • Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried, recrystallized sample is packed into a capillary tube and heated slowly. The range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire the spectra on a 300 MHz or higher NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically using an electron impact (EI) or electrospray ionization (ESI) source.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the dry sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[11]

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[11]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.

    • Use a quartz cuvette to hold the sample solution.

    • Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-600 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

References

The Biological Frontier: A Technical Guide to the Activity of Fluorinated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse class of polyphenolic compounds of plant origin, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms into the flavonoid scaffold has emerged as a powerful tool in medicinal chemistry to enhance their therapeutic potential. Fluorination can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to increased metabolic stability, enhanced lipophilicity, and improved target-binding affinity.[1][3] This guide provides an in-depth technical overview of the biological activities of fluorinated flavonoids, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Fluorinated flavonoids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The introduction of fluorine can enhance the anticancer activity of the parent flavonoid by increasing its ability to penetrate cell membranes and interact with intracellular targets.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various fluorinated flavonoids and chalcones against different cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineIC50 (µM)Reference
(E)-3-(2,5-difluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneA549 (Lung)0.12[4]
(E)-3-(2,5-difluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneA498 (Kidney)0.03[4]
(E)-3-(2,5-difluorophenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-oneHeLa (Cervical)Not specified, but high specificity[4]
(E)-3-(2,5-difluorophenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-oneHepG2 (Liver)Not specified, but high specificity[4]
4'-FluoroflavonolA549 (Lung)6.13 ± 0.63[4]
4'-ChloroflavonolA549 (Lung)3.14 ± 0.29[4]
4'-BromoflavonolA549 (Lung)0.46 ± 0.02[4]
7-O-carboxymethyl-4′-fluoroisoflavoneMCF-7 (Breast)13.66[5]
4'-fluoro-7-hydroxy-2-trifluoromethylisoflavoneMCF-7 (Breast)15.43[5]
7-O-carboxymethyl-4′-fluoro-2-trifluoromethylisoflavoneMCF-7 (Breast)11.73[5]
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxychalcone39 human cancer cell linesMost effective of those tested[6]
α-Fluorinated chalcone 4cHeLa (Cervical)0.025[7]
α-Fluorinated chalcone 4cU937 (Leukemia)0.025[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][8][9]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Fluorinated flavonoid compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare a stock solution of the fluorinated flavonoid in DMSO. Serially dilute the stock solution with a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[2] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of fluorinated flavonoid B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Fluorinated flavonoids have shown promise in modulating inflammatory responses by inhibiting key enzymes and signaling pathways involved in inflammation.

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activities of fluorinated flavonoids against key inflammatory mediators.

CompoundTargetIC50 (µM)Reference
4-Fluoro-3',4',5'-trimethoxychalconeNitric Oxide Production0.03[10]
ApigeniniNOS23[11]
WogoniniNOS17[11]
LuteoliniNOS27[11]
BaicaleinIL-6 Production326[12]
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxychalcone5-LipoxygenaseComparable to lead compound[6]
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for screening inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[9][13][14]

Materials:

  • COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and a known inhibitor like celecoxib)

  • 96-well white opaque plate

  • Fluorinated flavonoid compound

  • DMSO

  • Arachidonic acid solution

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. Dissolve the test compounds in DMSO and dilute to the desired concentrations with the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, cofactor, and the test compound or control. Include wells for a no-inhibitor control and a known inhibitor control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[14]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[13]

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and calculate the IC50 value.

COX2_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis A Prepare reagents and test compounds B Set up reaction in 96-well plate A->B C Pre-incubate with inhibitor B->C D Initiate reaction with arachidonic acid C->D E Measure fluorescence kinetically D->E F Calculate reaction rates and % inhibition E->F G Determine IC50 F->G

Workflow for the COX-2 inhibition assay.

Antimicrobial Activity

The incorporation of fluorine into the flavonoid structure has been shown to enhance antimicrobial activity against a range of bacteria and fungi.[1][8]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various fluorinated flavonoids and chalcones against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
Fluorinated Chalcone (4)Methicillin-resistant S. aureus (MRSA)25-50[8]
Fluorinated Chalcone (5)Methicillin-resistant S. aureus (MRSA)25-50[8]
Fluorinated Chalcone (8)Methicillin-resistant S. aureus (MRSA)25-50[8]
Fluorinated Chalcone (8)Pseudomonas aeruginosa50[8]
Fluorinated Chalcone (4)Corynebacterium ulcerans50[8]
Fluorinated Chalcone (5)Corynebacterium ulcerans50[8]
Fluorinated Chalcone (8)Corynebacterium ulcerans50[8]
Fluorinated Chalcone 3Candida albicans15.62[15]
Fluorinated Chalcone 13Candida glabrata31.25[15]
Fluorinated Chalcone 15Candida glabrata31.25[15]
Fluorinated Chalcone 21Candida glabrata31.25[15]
Fluorinated Chalcone 13Candida parapsilosis31.25[15]
Fluorinated Chalcone 15Candida parapsilosis31.25[15]
Fluorinated Chalcone 21Candida parapsilosis31.25[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][10][16]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Fluorinated flavonoid compound

  • DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the fluorinated flavonoid in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[16]

Neuroprotective Activity

Fluorinated flavonoids are being investigated for their potential to protect neurons from damage and degeneration, offering hope for the treatment of neurodegenerative diseases.

Quantitative Neuroprotective Data

Quantitative data on the neuroprotective effects of fluorinated flavonoids is an emerging area of research. The following table includes representative data.

CompoundModel of NeurotoxicityEC50 (µM)Reference
Chalcone Derivative (AN07)Methylglyoxal-induced apoptosis in SH-SY5Y cellsProtective at 0.01–1.0 µM[17]
Experimental Protocol: Amyloid-Beta Induced Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.[3][18][19]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Amyloid-beta (1-42) peptide

  • Fluorinated flavonoid compound

  • MTT or LDH assay kit for viability assessment

Procedure:

  • Aβ Preparation: Prepare aggregated Aβ(1-42) oligomers according to established protocols.[3][18]

  • Cell Culture and Treatment: Seed neuronal cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the fluorinated flavonoid for 1-2 hours. Then, expose the cells to a neurotoxic concentration of the prepared Aβ oligomers.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment: Assess cell viability using the MTT assay (as described in section 1.2) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the Aβ-treated control. Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotection.

Mechanism of Action: Modulation of Signaling Pathways

Fluorinated flavonoids exert their diverse biological effects by modulating various intracellular signaling pathways. One of the key pathways implicated in their anticancer and anti-inflammatory activities is the PI3K/Akt/mTOR pathway.[20][21][22]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes eIF4E->CellGrowth Represses translation FluorinatedFlavonoids Fluorinated Flavonoids FluorinatedFlavonoids->PI3K Inhibition FluorinatedFlavonoids->Akt Inhibition FluorinatedFlavonoids->mTORC1 Inhibition

Modulation of the PI3K/Akt/mTOR pathway by fluorinated flavonoids.

Synthesis of Fluorinated Flavonoids

The synthesis of fluorinated flavonoids often begins with the preparation of a fluorinated chalcone precursor, which is then cyclized to form the desired flavonoid scaffold.

Experimental Protocol: Claisen-Schmidt Condensation for Fluorinated Chalcone Synthesis

This is a common method for synthesizing chalcones from an aromatic aldehyde and an acetophenone.[5][16][23]

Materials:

  • Fluorinated aromatic aldehyde or fluorinated acetophenone

  • Substituted acetophenone or aromatic aldehyde

  • Ethanol

  • Aqueous solution of a base (e.g., NaOH or KOH)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Reactant Dissolution: Dissolve equimolar amounts of the fluorinated aromatic aldehyde (or acetophenone) and the corresponding acetophenone (or aldehyde) in ethanol in a flask.

  • Base Addition: Slowly add an aqueous solution of NaOH or KOH to the stirred mixture at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Precipitation: Pour the reaction mixture into cold water or an ice bath to precipitate the chalcone product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Claisen_Schmidt_Condensation Reactants Fluorinated Aromatic Aldehyde + Acetophenone Product Fluorinated Chalcone Reactants->Product Claisen-Schmidt Condensation Base Base (NaOH or KOH) Ethanol, RT

General scheme for Claisen-Schmidt condensation.
Cyclization of Fluorinated Chalcones

Fluorinated chalcones can be converted to various flavonoid classes through different cyclization reactions.

  • Flavones: Oxidative cyclization of 2'-hydroxychalcones using reagents like iodine in DMSO.[5]

  • Flavanones: Intramolecular Michael addition of the hydroxyl group of a 2'-hydroxychalcone, often catalyzed by acid or base.[23]

  • Aurones: Oxidative cyclization of 2'-hydroxychalcones using reagents like mercury(II) acetate.[5]

Conclusion

The strategic incorporation of fluorine into the flavonoid backbone has proven to be a highly effective strategy for enhancing their biological activities. This guide has provided a comprehensive overview of the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of fluorinated flavonoids, supported by quantitative data and detailed experimental protocols. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. Further research into the precise molecular mechanisms of action and continued exploration of synthetic methodologies will undoubtedly pave the way for the development of novel and potent fluorinated flavonoid-based drugs for a wide range of diseases.

References

An In-depth Technical Guide to 6-Fluoroflavone Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have long been a subject of intense research in medicinal chemistry due to their diverse pharmacological activities. Among the synthetic flavonoids, 6-fluoroflavone and its structural analogues have emerged as a promising scaffold for the development of novel therapeutic agents. The introduction of a fluorine atom at the 6-position of the flavone core can significantly enhance the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their potential as anticancer agents.

Synthesis of this compound Analogues

The synthesis of this compound and its derivatives typically involves a multi-step process, beginning with the formation of a chalcone intermediate followed by oxidative cyclization.

Experimental Protocol: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcone precursors. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

Materials:

  • Substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-5'-fluoroacetophenone)

  • Substituted benzaldehyde

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the flask with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with glacial acetic acid to precipitate the chalcone.

  • Filter the crude chalcone, wash it with cold water until the washings are neutral, and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Experimental Protocol: Oxidative Cyclization of Fluorinated Chalcones to Flavones

The synthesized fluorinated chalcones can be converted to the corresponding flavones through oxidative cyclization. A common method utilizes iodine in dimethyl sulfoxide (DMSO).

Materials:

  • Fluorinated 2'-hydroxychalcone

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the fluorinated 2'-hydroxychalcone (1 equivalent) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring its completion by TLC.

  • After cooling, pour the reaction mixture into a beaker containing ice-cold water to precipitate the flavone.

  • Filter the crude product, wash it with a solution of sodium thiosulfate to remove excess iodine, and then with water.

  • Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure this compound analogue.

Biological Activities and Structure-Activity Relationships

This compound analogues have demonstrated a wide range of biological activities, with a primary focus on their potential as anticancer agents. The substitution pattern on both the A and B rings of the flavone core plays a crucial role in determining their potency and selectivity.

Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The data suggests that the presence and position of hydroxyl and other functional groups significantly influence their anticancer activity.

Table 1: Anticancer Activity of Selected Fluorinated Isoflavone Analogues

CompoundCancer Cell LineIC50 (µM)[2][3]Normal Cell LineIC50 (µM)[2][3]Selectivity Index (SI)[2][3]
Fluorinated Isoflavone 1 MCF-713.66MEF-175.25.5
Fluorinated Isoflavone 2 MCF-715.43MEF-181.35.3
Fluorinated Isoflavone 3 MCF-711.23MEF-171.66.4
Daidzein (non-fluorinated) MCF-711.87MEF-177.16.5

Note: The data presented is for fluorinated isoflavones, which are structural isomers of flavones. This data provides insight into the potential effects of fluorination on anticancer activity.

A systematic structure-activity relationship study of a broad library of 76 methoxy and hydroxy flavones, including some fluorinated analogues, against breast cancer cell lines highlighted that free hydroxyl groups and the B-ring phenyl groups were essential for enhanced anti-proliferative activities.[4] Substitution of the 4-C=O functionality with a 4-C=S functionality, and incorporation of electron-withdrawing groups at the C-4' position of the B-ring phenyl, also enhanced activity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogue stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogue in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Molecular Mechanisms

The anticancer effects of this compound analogues are mediated through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

Induction of Apoptosis

Many flavone derivatives, including those with fluorine substitutions, have been shown to induce apoptosis (programmed cell death) in cancer cells.[5][6] This is a key mechanism for their anticancer activity. The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

G Fluoroflavone This compound Analogue Bax Bax (Pro-apoptotic) Fluoroflavone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Fluoroflavone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP G Fluoroflavone This compound Analogue AuroraB Aurora Kinase B Fluoroflavone->AuroraB Inhibits GSK3b GSK-3β Fluoroflavone->GSK3b Inhibits CellCycle Cell Cycle Progression AuroraB->CellCycle Proliferation Cell Proliferation GSK3b->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroflavone, a synthetic derivative of the flavone backbone, has emerged as a compound of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the 6-position of the chromen-4-one ring system imparts unique physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential interactions with key cellular signaling pathways.

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

Quantitative Data Summary

The known quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₅H₉FO₂[3]
Molecular Weight 240.23 g/mol [3]
Melting Point 128-134 °C[3]
Appearance White crystalline solid[3]
Computed XLogP3 4.1PubChem
Predicted pKa ~8.20 (for a structurally similar fluorinated flavone)[4]
Solubility in Organic Solvents (e.g., Ethanol, DMSO) ~30 mg/mL (for parent flavone)[5]
Solubility in Aqueous Buffer (1:6 Ethanol:PBS, pH 7.2) ~0.14 mg/mL (for parent flavone)[5]
Boiling Point Data not available

Experimental Protocols

Accurate determination of physicochemical properties is paramount for compound characterization. The following sections detail standardized experimental methodologies for key parameters.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or digital temperature sensor.[1]

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.[7]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.[7] For pure compounds, this range is typically narrow (0.5-1 °C).

Solubility Determination

Solubility is a critical factor influencing a drug's bioavailability.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, phosphate-buffered saline) in a sealed vial.[8]

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[8]

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A calibration curve prepared with standard solutions of known concentrations is used for quantification.[8]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting a compound's ionization state at different physiological pH values.

Protocol: UV-Vis Spectrophotometry

  • Solution Preparation: A series of solutions of this compound are prepared in buffers of varying and precisely known pH values.[10][11]

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.[10]

  • Data Analysis: The changes in absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms of the molecule, are plotted against pH.[12] The pKa is determined from the inflection point of the resulting sigmoidal curve.[12]

Protocol: Potentiometric Titration

  • Solution Preparation: A solution of this compound in a suitable solvent (often a water-cosolvent mixture) is prepared.[11]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.[11]

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[11]

  • Data Analysis: The pKa is determined from the pH at the half-equivalence point on the titration curve.[11]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.

Protocol: HPLC Method

  • System Setup: A reversed-phase HPLC system with a C18 column is used.[13]

  • Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water is used.[13]

  • Standard Injection: A series of standard compounds with known LogP values are injected to calibrate the system.

  • Sample Analysis: this compound is injected, and its retention time is measured.

  • Calculation: A linear relationship between the logarithm of the retention factor (k') and the known LogP values of the standards is established. The LogP of this compound is then calculated from its retention time using this correlation.

Potential Biological Activity and Signaling Pathways

Flavonoids, as a class, are known to exert a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[2] These effects are often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, its structural similarity to other bioactive flavonoids suggests potential interactions with the following pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[14][15] Many flavonoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[16][17]

NF_kB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Activates Fluoroflavone This compound Fluoroflavone->IKK Inhibits? Fluoroflavone->NFkB Inhibits Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival.[18][19] Dysregulation of this pathway is a hallmark of many cancers, and flavonoids have been investigated as potential inhibitors.[20][21]

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Response Cell Growth, Survival, Proliferation Downstream->Response Leads to Fluoroflavone This compound Fluoroflavone->PI3K Inhibits? Fluoroflavone->Akt Inhibits?

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling cascade.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.[22][23] Flavonoids have been shown to modulate MAPK signaling, which contributes to their anticancer and anti-inflammatory effects.[22][24]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) MAPK->TranscriptionFactors Activates Response Cellular Responses (Proliferation, Differentiation) TranscriptionFactors->Response Leads to Fluoroflavone This compound Fluoroflavone->MAPKKK Inhibits? Fluoroflavone->MAPKK Inhibits? Fluoroflavone->MAPK Inhibits?

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound possesses a distinct set of physicochemical properties that make it a promising scaffold for the development of novel therapeutic agents. Its favorable lipophilicity and potential to interact with key cellular signaling pathways warrant further investigation. The experimental protocols outlined in this guide provide a robust framework for the continued characterization of this and other novel flavonoid derivatives. A deeper understanding of the structure-activity relationships and the precise molecular targets of this compound will be crucial in unlocking its full therapeutic potential.

References

An In-depth Technical Guide to Di(selenophen-3-yl)methanol (InChI Key: OUYOSBQKQPUNJK-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on di(selenophen-3-yl)methanol. It is important to note that while computed data for this specific molecule is available, extensive experimental validation is lacking in the public domain. The experimental protocols and potential biological activities discussed are based on structurally related compounds and established principles in organoselenium chemistry, providing a framework for future research.

Core Properties of Di(selenophen-3-yl)methanol

Di(selenophen-3-yl)methanol, identified by the InChI Key OUYOSBQKQPUNJK-UHFFFAOYSA-N, is an organoselenium compound characterized by a central methanol core flanked by two selenophene rings. Selenophenes, the selenium analogs of thiophenes, are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of di(selenophen-3-yl)methanol, primarily sourced from the PubChem database (CID 21589472). These values are theoretical and await experimental verification.

PropertyValueSource
Molecular Formula C₉H₈OSe₂PubChem
Molecular Weight 290.1 g/mol PubChem
IUPAC Name di(selenophen-3-yl)methanolPubChem
Canonical SMILES C1=C[Se]C=C1C(C2=C[Se]C=C2)OPubChem
InChI InChI=1S/C9H8OSe2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6,9-10HPubChem
XLogP3 2.4PubChem (Computed)
Hydrogen Bond Donor Count 1PubChem (Computed)
Hydrogen Bond Acceptor Count 3PubChem (Computed)
Rotatable Bond Count 2PubChem (Computed)
Exact Mass 291.89056PubChem (Computed)
Topological Polar Surface Area 20.2 ŲPubChem (Computed)
Heavy Atom Count 12PubChem (Computed)
Formal Charge 0PubChem (Computed)
Complexity 135PubChem (Computed)

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to synthesize di(selenophen-3-yl)methanol would involve the reaction of a 3-lithiated selenophene with a suitable carbonyl compound, such as an ester of 3-selenophenecarboxylic acid. This is a standard method for the formation of secondary alcohols from organolithium reagents.

G cluster_0 Step 1: Lithiation of Selenophene cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Reduction to Alcohol Selenophene 3-Bromoselenophene nBuLi n-Butyllithium (in THF, -78 °C) LithioSel 3-Lithioselenophene nBuLi->LithioSel Halogen-metal exchange Reaction Reaction with 3-Lithioselenophene LithioSel->Reaction Ester Ethyl 3-selenophenecarboxylate Intermediate Ketone Intermediate Reaction->Intermediate Forms ketone Intermediate->Intermediate_ref NaBH4 Sodium Borohydride (in Methanol) FinalProduct Di(selenophen-3-yl)methanol NaBH4->FinalProduct Reduction

Caption: Proposed synthetic workflow for di(selenophen-3-yl)methanol.

Detailed Hypothetical Protocol

Step 1: Preparation of 3-Lithioselenophene

  • To a solution of 3-bromoselenophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 1 hour to ensure complete halogen-metal exchange, forming a solution of 3-lithioselenophene.

Step 2: Synthesis of Di(selenophen-3-yl)methanone

  • To the solution of 3-lithioselenophene, add a solution of ethyl 3-selenophenecarboxylate (0.9 eq) in anhydrous THF, also pre-cooled to -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield di(selenophen-3-yl)methanone.

Step 3: Reduction to Di(selenophen-3-yl)methanol

  • Dissolve the purified di(selenophen-3-yl)methanone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude di(selenophen-3-yl)methanol.

  • Further purification can be achieved by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for di(selenophen-3-yl)methanol, the broader class of organoselenium compounds, particularly those containing selenophene moieties, has been investigated for a range of biological activities. These include anticancer, antioxidant, and antifungal properties.[1]

Postulated Mechanism of Action: Redox Modulation

Many organoselenium compounds exert their biological effects through the modulation of cellular redox homeostasis. Selenium's ability to exist in multiple oxidation states allows it to participate in redox cycling, potentially mimicking the activity of glutathione peroxidase (GPx), an important antioxidant enzyme.

A plausible mechanism of action for di(selenophen-3-yl)methanol could involve the disruption of the cellular redox balance in pathological cells, such as cancer or fungal cells, leading to increased oxidative stress and subsequent apoptosis or growth inhibition. A well-studied organoselenium compound, Ebselen, is known to act as a GPx mimic and has shown potent antifungal activity by depleting intracellular glutathione (GSH) and increasing reactive oxygen species (ROS).[2]

G cluster_0 Cellular Environment cluster_1 Hypothesized Action of Di(selenophen-3-yl)methanol cluster_2 Cellular Outcomes ROS Reactive Oxygen Species (ROS) OxidativeStress Increased Oxidative Stress ROS->OxidativeStress GSH Glutathione (GSH) GPx Glutathione Peroxidase GSH->GPx Compound_SeO Compound (Se=O) GSH->Compound_SeO GSSG Oxidized Glutathione (GSSG) GPx->GSSG Compound Di(selenophen-3-yl)methanol Compound_Se Compound (Se-OH) Compound_Se->Compound_SeO Reacts with ROS Compound_Se->OxidativeStress Promotes Compound_SeO->Compound_Se Reduced by GSH Apoptosis Apoptosis / Cell Death OxidativeStress->Apoptosis

Caption: Hypothesized redox cycling mechanism of di(selenophen-3-yl)methanol.

This proposed pathway suggests that di(selenophen-3-yl)methanol could catalytically convert ROS to less harmful species while consuming cellular GSH. In cells with a high basal level of oxidative stress, such as cancer cells, this depletion of the primary antioxidant defense could lead to a toxic accumulation of ROS, triggering programmed cell death.

Future Directions

The therapeutic and scientific potential of di(selenophen-3-yl)methanol remains largely unexplored. Future research should focus on:

  • Validated Synthesis: Development and optimization of a reliable synthetic protocol.

  • Structural Characterization: Full characterization using NMR, mass spectrometry, and X-ray crystallography.

  • In Vitro Biological Screening: Evaluation of its cytotoxic, antifungal, and antioxidant activities against a panel of relevant cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidation of its precise biological targets and signaling pathways.

This technical guide provides a foundational understanding of di(selenophen-3-yl)methanol based on available data and scientific precedent. It is intended to serve as a catalyst for further experimental investigation into this promising, yet understudied, molecule.

References

Potential Therapeutic Targets of 6-Fluoroflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroflavone, a synthetic derivative of the flavone backbone, has emerged as a molecule of interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom at the 6-position can enhance its lipophilicity and metabolic stability, potentially augmenting its pharmacological profile compared to its non-fluorinated counterparts.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, focusing on its potential therapeutic targets. The information presented herein is intended to serve as a resource for researchers and professionals involved in the exploration of novel therapeutic agents.

While research is ongoing, preliminary studies suggest that this compound may exert anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2] These activities are believed to be mediated through the modulation of various signaling pathways and direct interactions with specific protein targets. This guide will delve into the available quantitative data, detailed experimental methodologies, and the signaling pathways implicated in the action of this compound.

Core Therapeutic Areas and Molecular Targets

The therapeutic potential of this compound is being investigated across several key areas. The following sections summarize the identified molecular targets and the associated biological activities.

Neuroprotection: GABA-A Receptor Modulation

Flavonoids are known to interact with the central nervous system, and some exhibit neuroprotective properties by modulating neurotransmitter receptors.[3] this compound has been investigated for its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain.

Quantitative Data: GABA-A Receptor Binding

CompoundReceptor SubtypeAssay TypeKi (nM)EfficacyReference
This compoundGABA-A (Benzodiazepine site)Radioligand Binding AssayNot explicitly reported, but shows affinityNeutralizing Modulator[4]
6-BromoflavoneGABA-A (Benzodiazepine site)Radioligand Binding Assay70Positive Modulator[5]

Note: While a specific Ki value for this compound is not available in the reviewed literature, its characterization as a neutralizing modulator implies binding to the receptor.

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. The following is a general protocol adapted from studies on flavonoid-GABA-A receptor interactions.

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat brain cortex membranes (or cells expressing recombinant GABA-A receptors)

  • [3H]-Flunitrazepam (radioligand)

  • This compound (test compound)

  • Diazepam or Flumazenil (positive control/unlabeled ligand)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. Resuspend the final pellet in binding buffer to a specific protein concentration.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]-Flunitrazepam at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand like diazepam).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway: GABA-A Receptor Modulation

GABA-A Receptor Modulation cluster_0 Neuronal Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel 6_Fluoroflavone This compound 6_Fluoroflavone->GABA_A_Receptor Binds to Benzodiazepine Site (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Modulation of the GABA-A receptor by this compound.
Anticancer Potential: Targeting Aurora Kinase B

Aurora Kinase B is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression is implicated in the development of various cancers.[6] Flavonoids have been investigated as potential inhibitors of Aurora kinases.[3] A molecular docking study has suggested that fluorinated flavones, including an analog of this compound, have a strong binding affinity for Aurora Kinase B.[6]

Quantitative Data: Aurora Kinase B Binding (Molecular Docking)

CompoundTargetMethodBinding Energy (kcal/mol)Reference
6-Fluoro-3'-HydroxyflavoneAurora Kinase BMolecular Docking-9.153[6]

Note: This data is from a computational study and awaits experimental validation with this compound.

Experimental Protocol: In Vitro Aurora Kinase B Inhibition Assay

An in vitro kinase assay is essential to experimentally validate the inhibitory potential of this compound against Aurora Kinase B and to determine its IC50 value.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora Kinase B.

Materials:

  • Recombinant human Aurora Kinase B

  • Kinase substrate (e.g., a specific peptide or protein like histone H3)

  • [γ-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • This compound (test compound)

  • Staurosporine or another known Aurora B inhibitor (positive control)

  • Kinase reaction buffer

  • Apparatus for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a luminometer for non-radioactive assays)

Procedure:

  • Reaction Setup: In a microplate, combine the kinase reaction buffer, Aurora Kinase B enzyme, and the specific substrate.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (known inhibitor) and a no-inhibitor control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., [γ-32P]ATP).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: Stop the reaction and quantify the amount of substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the radioactivity of the phosphorylated substrate. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: Inhibition of Aurora Kinase B in Mitosis

Aurora_B_Inhibition cluster_1 Mitosis Aurora_B Aurora Kinase B Phosphorylation Phosphorylation Aurora_B->Phosphorylation Catalyzes Apoptosis Cell Cycle Arrest & Apoptosis Aurora_B->Apoptosis Inhibition leads to 6_Fluoroflavone This compound 6_Fluoroflavone->Aurora_B Inhibits Substrates Mitotic Substrates (e.g., Histone H3) Substrates->Phosphorylation Cell_Cycle_Progression Correct Chromosome Segregation & Cytokinesis Phosphorylation->Cell_Cycle_Progression

Inhibition of Aurora Kinase B by this compound disrupts mitosis.
Anti-Inflammatory Effects: Modulation of NF-κB and MAPK Signaling

Flavonoids are well-documented for their anti-inflammatory properties, often attributed to their ability to interfere with pro-inflammatory signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7]

Quantitative Data: Anti-inflammatory Activity

CompoundCell LineAssayIC50 (µM)Reference
6-MethoxyflavoneRat Kidney Mesangial CellsNO Production Inhibition0.192[8][9]
6,3´,4´-TrihydroxyflavoneRAW264.7 MacrophagesNO Production Inhibition22.1[2]

Note: These values for related flavones provide a benchmark for the potential anti-inflammatory potency of this compound.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB and to screen for compounds that inhibit its activation.

Objective: To determine if this compound inhibits NF-κB transcriptional activity.

Materials:

  • HEK293 cells (or another suitable cell line)

  • NF-κB luciferase reporter plasmid

  • A control plasmid with a constitutively active promoter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • TNF-α or LPS (NF-κB activators)

  • This compound (test compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Cell Treatment: After allowing the cells to express the reporter genes, pre-treat them with various concentrations of this compound for a specific duration.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator like TNF-α or LPS.

  • Cell Lysis: After the stimulation period, lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.

Experimental Protocol: Western Blot Analysis of MAPK and PI3K/Akt Pathways

Western blotting is a standard technique to assess the phosphorylation status of key proteins in signaling pathways, which is indicative of their activation state.

Objective: To determine if this compound inhibits the phosphorylation of key proteins in the MAPK (e.g., ERK, JNK, p38) and PI3K/Akt pathways.

Materials:

  • Relevant cell line (e.g., macrophages, cancer cells)

  • Stimulant for the pathway of interest (e.g., LPS, growth factors)

  • This compound (test compound)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Gel electrophoresis and blotting equipment

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture the cells and pre-treat with this compound before stimulating with the appropriate agonist.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight. Wash the membrane and incubate with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein to assess the effect of this compound on pathway activation.

Signaling Pathways: Inhibition of Pro-inflammatory Pathways

Inflammatory_Pathways cluster_2 Pro-inflammatory Signaling Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Stimuli->PI3K_Akt_Pathway NF_kB_Pathway NF-κB Pathway Stimuli->NF_kB_Pathway Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) MAPK_Pathway->Gene_Expression PI3K_Akt_Pathway->Gene_Expression NF_kB_Pathway->Gene_Expression 6_Fluoroflavone This compound 6_Fluoroflavone->MAPK_Pathway Inhibits 6_Fluoroflavone->PI3K_Akt_Pathway Inhibits 6_Fluoroflavone->NF_kB_Pathway Inhibits

References

6-Fluoroflavone Molecular Docking: A Technical Guide to Understanding Interactions and Identifying Novel Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of molecular docking studies involving 6-fluoroflavone, a synthetic flavonoid with promising therapeutic potential. The presence of a fluorine atom can enhance the molecule's lipophilicity and metabolic stability, making it a person of interest in medicinal chemistry.[1][2] This document details the experimental protocols, presents quantitative data from a key study, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action at the molecular level. The content herein is designed to serve as a practical resource for researchers engaged in drug discovery and development.

Core Concepts in Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, within the active site of a target protein. This method is instrumental in virtual screening, lead optimization, and elucidating the molecular basis of a drug's activity.

Case Study: this compound and Aurora Kinase B

A significant body of research has focused on the anticancer potential of this compound and its analogues, with a particular emphasis on their interaction with Aurora Kinase B.[3][4] Aurora Kinase B is a key regulator of cell division, and its overexpression is linked to tumorigenesis, making it a viable target for cancer therapy.[5]

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and its analogues with Aurora Kinase B, as determined by molecular docking studies.[3]

Compound ID (CID)Compound NameDocking Score (kcal/mol)Interacting Residues
261400This compound-7.031Ala157, Tyr156
442986676-Fluoro, 3'-Hydroxyflavone-9.153Pro158, Ala157
11680539Not Specified-10.214Ala157, Ala217, Glu155, Tyr156, Lys106
44171962Not Specified-9.925Ala157, Tyr156
473469Not SpecifiedNot SpecifiedAla157, Tyr156, Glu155
1165746Not SpecifiedNot SpecifiedAla157, Tyr156, Glu155
82043699Not SpecifiedNot SpecifiedAla157, Lys106, Tyr156
Experimental Protocol: Molecular Docking of this compound with Aurora Kinase B

This section provides a detailed methodology for the molecular docking study of this compound and its analogues against Aurora Kinase B, based on published research.[3]

2.2.1. Software Used:

  • Schrödinger Maestro

  • Glide (Grid-based Ligand Docking with Energetics)

2.2.2. Protein Preparation:

  • Retrieval of Protein Structure: The 3D crystal structure of Aurora Kinase B (PDB ID: 4AF3) was retrieved from the RCSB Protein Data Bank.

  • Protein Preparation Wizard: The protein structure was prepared using the Protein Preparation Wizard in Schrödinger Maestro. This process involved:

    • Assigning bond orders.

    • Adding hydrogen atoms.

    • Filling in missing loops and side chains.

    • Optimizing the hydrogen bond network.

    • A restrained minimization of the protein structure.

2.2.3. Ligand Preparation:

  • Ligand Retrieval: The 3D structure of this compound (CID: 261400) and its analogues were obtained from the PubChem database.

  • LigPrep: The ligands were prepared using the LigPrep module in Schrödinger. This step generates various possible ionization states, tautomers, stereoisomers, and ring conformations for each ligand at a specified pH range.

2.2.4. Receptor Grid Generation:

  • Grid Box Definition: A receptor grid was generated around the active site of Aurora Kinase B. The grid box was centered on the co-crystallized ligand in the original PDB structure to define the binding site.

  • Grid Generation: The Receptor Grid Generation tool in Glide was used to create the grid file, which maps the properties of the active site.

2.2.5. Molecular Docking:

  • Docking Protocol: Both Standard Precision (SP) and Extra Precision (XP) docking protocols in Glide were employed.[3]

  • Ligand Docking: The prepared ligands were docked into the generated receptor grid. Glide samples different ligand conformations and orientations within the active site and scores them based on the GlideScore scoring function.

  • Pose Selection: The final docked poses for each ligand were selected based on their docking scores and visual inspection of the interactions with the key active site residues.

Visualizing Workflows and Pathways

Experimental Workflow for Molecular Docking

The following diagram illustrates the typical workflow for a molecular docking study.

G Figure 1: Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Retrieval (e.g., PDB) ProtPrep Protein Preparation PDB->ProtPrep LigandDB Ligand Structure Retrieval (e.g., PubChem) LigPrep Ligand Preparation LigandDB->LigPrep GridGen Receptor Grid Generation ProtPrep->GridGen Docking Molecular Docking (e.g., Glide SP/XP) LigPrep->Docking GridGen->Docking Scoring Scoring and Ranking Docking->Scoring Analysis Binding Mode Analysis Scoring->Analysis

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway of Aurora Kinase B

This diagram depicts the central role of Aurora Kinase B in the regulation of mitosis. Its inhibition by molecules like this compound can disrupt this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

G Figure 2: Aurora Kinase B Signaling in Mitosis cluster_mitosis Mitosis cluster_auroraB Aurora Kinase B Functions Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Chromatin Chromatin Condensation Chromatin->Prophase Kinetochore Kinetochore-Microtubule Attachment Kinetochore->Metaphase Spindle Spindle Assembly Checkpoint Spindle->Anaphase Cleavage Cleavage Furrow Formation Cleavage->Cytokinesis AuroraB Aurora Kinase B AuroraB->Chromatin AuroraB->Kinetochore AuroraB->Spindle AuroraB->Cleavage Fluoroflavone This compound Fluoroflavone->AuroraB Inhibition

Caption: The role of Aurora Kinase B in mitosis and its inhibition.

Identifying Novel Targets for this compound: A Proposed Workflow

While Aurora Kinase B is a validated target, the known biological activities of this compound, such as its anti-inflammatory and antioxidant effects, suggest the existence of other potential protein targets.[5] The following workflow outlines a strategy for identifying and validating novel targets for this compound.

G Figure 3: Workflow for Novel Target Identification Bioactivity Known Biological Activities of This compound TargetID Hypothesize Potential Targets (e.g., COX-2, TNF-α) Bioactivity->TargetID Docking Molecular Docking Studies TargetID->Docking BindingAssay In Vitro Binding Assays Docking->BindingAssay CellAssay Cell-Based Functional Assays BindingAssay->CellAssay Validation Target Validation CellAssay->Validation

References

6-Fluoroflavone: A Technical Guide to Lipophilicity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a class of natural and synthetic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. 6-Fluoroflavone, a synthetic derivative, incorporates a fluorine atom at the 6-position of the flavone backbone. This modification can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic profile and overall suitability for development. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of metabolism.[1][2][3][4][5] This technical guide provides an in-depth overview of the lipophilicity and metabolic stability of this compound, including relevant data, detailed experimental protocols, and visualizations of key processes.

Data Presentation

Lipophilicity of this compound

Lipophilicity, a key factor in membrane permeability and absorption, is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

CompoundParameterValueMethod
This compoundXLogP34.1Computed

Source: PubChem. The XLogP3 value is a computationally predicted measure of lipophilicity.

Metabolic Stability of this compound
CompoundTest SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundHuman Liver MicrosomesData not availableData not available
Flavone (Parent)Human Liver MicrosomesData not availableData not available

Note: The data in this table is for illustrative purposes. Actual experimental values would be determined using the protocols outlined below.

Experimental Protocols

Determination of Lipophilicity (Shake-Flask Method)

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Prepare a stock solution of this compound in n-octanol.

  • Partitioning:

    • Add equal volumes of the n-octanol stock solution and the phosphate buffer to a glass vial.

    • Securely cap the vial and vortex vigorously for 20-30 minutes to ensure thorough mixing.

    • Allow the mixture to stand until the two phases have clearly separated. To aid separation, the vial can be centrifuged.

  • Sampling: Carefully collect an aliquot from both the n-octanol (upper) and the aqueous (lower) phases.

  • Quantification:

    • Analyze the concentration of this compound in each aliquot using a validated HPLC method.

    • Construct a calibration curve to determine the exact concentrations.

  • Calculation: The logP value is calculated using the following formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase])

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol outlines a standard procedure to assess the metabolic stability of this compound using human liver microsomes. This assay primarily evaluates Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[7][8]

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile (ice-cold, containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the compound, microsomes, and NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the this compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile with an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Quantification:

    • Analyze the amount of remaining this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Half-life (t1/2) is calculated as: t1/2 = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated as: CLint = (0.693 / t1/2) * (Volume of incubation / Amount of microsomal protein)

Visualizations

Predicted Metabolic Pathway of this compound

Flavones are primarily metabolized by cytochrome P450 enzymes through hydroxylation at various positions on the flavonoid rings.[9][10] For this compound, the fluorine atom at the 6-position is expected to block metabolism at that site. The most probable metabolic pathways would involve hydroxylation on the A and B rings. CYP2A6, CYP1A1, and CYP1B1 are among the key enzymes implicated in flavone metabolism.[9][10]

G cluster_main Predicted Phase I Metabolism of this compound cluster_enzymes CYP450 Enzymes cluster_metabolites Potential Metabolites A This compound B CYP2A6 A->B C CYP1A1 A->C D CYP1B1 A->D E Hydroxylated Metabolites (e.g., 4'-hydroxy, 3'-hydroxy, 7-hydroxy) B->E Hydroxylation C->E Hydroxylation D->E Hydroxylation F Further Oxidation Products E->F Secondary Metabolism

Caption: Predicted CYP450-mediated metabolic pathway of this compound.

Experimental Workflow for Metabolic Stability Assay

The following diagram illustrates the key steps in determining the in vitro metabolic stability of a compound using liver microsomes.

G cluster_workflow In Vitro Metabolic Stability Workflow prep 1. Prepare Reagents (Compound, Microsomes, Buffer) preinc 2. Pre-incubation (Compound + Microsomes at 37°C) prep->preinc init 3. Initiate Reaction (Add NADPH) preinc->init sample 4. Sample at Time Points (0, 5, 15, 30, 60 min) init->sample quench 5. Quench Reaction (Add Acetonitrile + Internal Standard) sample->quench process 6. Centrifuge & Collect Supernatant quench->process analyze 7. LC-MS/MS Analysis process->analyze calc 8. Data Analysis (Calculate t½ and CLint) analyze->calc

Caption: Workflow for a liver microsome metabolic stability assay.

Conclusion

Understanding the lipophilicity and metabolic stability of this compound is crucial for its evaluation as a potential therapeutic agent. The computed logP value suggests that this compound is a lipophilic compound, which may facilitate its absorption and membrane permeation. While specific experimental data on its metabolic stability is pending, the presence of a fluorine atom at the 6-position is a well-established strategy to block a potential site of metabolism, likely leading to increased stability compared to its non-fluorinated counterpart. The provided experimental protocols offer a robust framework for generating the necessary quantitative data to fully characterize the pharmacokinetic potential of this compound. Further studies to determine its half-life, intrinsic clearance, and to identify its metabolites will be essential for advancing its development.

References

Methodological & Application

6-Fluoroflavone: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

6-Fluoroflavone is a synthetic derivative of the flavone backbone, a class of compounds widely recognized for their diverse biological activities. The introduction of a fluorine atom at the 6-position can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and bioavailability. Flavonoids, in general, have been extensively studied for their antioxidant, anti-inflammatory, and anticancer properties. In vitro assays are fundamental in elucidating the specific biological effects and mechanisms of action of this compound, providing crucial data for preclinical drug development.

This document outlines detailed protocols for a selection of key in vitro assays to evaluate the cytotoxic, anti-inflammatory, and enzyme-inhibiting potential of this compound. The provided methodologies are based on established techniques for flavonoid compounds and can be adapted for the specific investigation of this compound.

Data Presentation

The following tables summarize quantitative data for flavone derivatives, providing a comparative reference for the expected activity of this compound in various in vitro assays.

Table 1: Cytotoxicity of Flavone Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)
ChrysinMCF-7 (Breast)MTT>100
ApigeninPC3 (Prostate)MTT25.5
LuteolinA549 (Lung)MTT45.2
6-MethoxyflavoneHeLa (Cervical)MTT62.24
5,7-Dihydroxyflavone (Chrysin)NCI/DTP screen-GI50 values reported

Table 2: Anti-Inflammatory Activity of Flavone Derivatives

CompoundCell LineAssayIC50 (µM)
6-HydroxyflavoneKidney Mesangial CellsNO Production~2.0
6-MethoxyflavoneKidney Mesangial CellsNO Production0.192
4',6-DihydroxyflavoneKidney Mesangial CellsNO Production~2.0

Data for structurally similar compounds suggest the potential anti-inflammatory activity of this compound.

Table 3: Aromatase Inhibitory Activity of Flavone Derivatives

CompoundAssayIC50 (µM)
FlavoneFluorometric10
7-HydroxyflavoneFluorometric0.5
7,4'-DihydroxyflavoneFluorometric2.0
Chrysin (5,7-dihydroxyflavone)Fluorometric4.2
7-MethoxyflavoneFluorometric1.9

This data indicates that the flavone scaffold is a viable candidate for aromatase inhibition.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, A549, PC-3)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Activity by Nitric Oxide (NO) Inhibition Assay

This protocol is designed to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS, Penicillin-Streptomycin

  • LPS (from E. coli)

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value.

Aromatase Inhibition Assay

This fluorometric assay determines the ability of this compound to inhibit the activity of human recombinant aromatase (CYP19A1).

Materials:

  • This compound

  • Human recombinant aromatase (CYP19A1)

  • Aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH regenerating system

  • Letrozole (positive control)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the reaction buffer, NADPH regenerating system, and various concentrations of this compound or letrozole.

  • Enzyme Addition:

    • Add the human recombinant aromatase to each well.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Substrate Addition:

    • Initiate the reaction by adding the fluorogenic aromatase substrate.

  • Fluorescence Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic or endpoint mode.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of this compound.

    • Determine the IC50 value.

Signaling Pathway

Anti_Inflammatory_Pathway Proposed Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO Inflammation Inflammation NO->Inflammation Fluoroflavone This compound Fluoroflavone->iNOS_protein Inhibition

Caption: Proposed mechanism of this compound in inflammation.

Application Notes and Protocols for 6-Fluoroflavone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6-fluoroflavone, a synthetic flavonoid, in cell culture experiments. Flavonoids, a broad class of natural and synthetic compounds, are recognized for their potential anti-inflammatory, antioxidant, and anti-cancer properties.[1] This document outlines detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines, along with methods to investigate its impact on key cellular signaling pathways.

Data Presentation: Cytotoxicity of Flavone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various flavone derivatives against different cancer cell lines, providing a comparative context for the potential efficacy of this compound.

CompoundCell LineCancer TypeIC50 Value (µM)
Guttiferone FLNCaPProstate Cancer5.17[2]
Flavone Derivative (6k)HELHuman ErythroleukemiaNot specified, but noted as having better anticancer activity than cisplatin[3]
Flavone Derivative (6k)PC3Prostate CancerNot specified, but noted as having better anticancer activity than cisplatin[3]
Flavone Derivative (6e)HELHuman ErythroleukemiaNot specified, but noted as having better anticancer activity than cisplatin[3]
Flavone Derivative (6e)PC3Prostate CancerNot specified, but noted as having better anticancer activity than cisplatin[3]
Flavone Derivative (6b)HELHuman ErythroleukemiaNot specified, but noted as having better anticancer activity than cisplatin[3]
Flavone Derivative (6b)PC3Prostate CancerNot specified, but noted as having better anticancer activity than cisplatin[3]
6-methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937Human Leukaemia1.3 ± 0.2[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell line of choice

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[5]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[7]

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[1][9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.[2][12]

Materials:

  • Treated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Protocol 4: Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol assesses the effect of this compound on the activation of key proteins in the MAPK and NF-κB signaling pathways.[4][13]

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control like β-actin.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by flavonoids and the general experimental workflows described in the protocols.

experimental_workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_outcomes Data Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot viability Cell Viability (IC50) mtt->viability apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression & Phosphorylation western_blot->protein_exp

General experimental workflow for evaluating this compound.

MAPK_NFkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_response Cellular Response stimulus External Stimuli (e.g., Growth Factors, Stress) receptor Receptor stimulus->receptor ras Ras receptor->ras ikk IKK receptor->ikk fluoroflavone This compound mek MEK fluoroflavone->mek Inhibition fluoroflavone->ikk Inhibition raf Raf ras->raf raf->mek erk ERK mek->erk erk_nuc ERK erk->erk_nuc translocation ikb IκB ikk->ikb inhibits degradation nfkb NF-κB (p65/p50) ikb->nfkb sequesters nfkb_nuc NF-κB nfkb->nfkb_nuc translocation transcription Gene Transcription proliferation Proliferation transcription->proliferation survival Survival transcription->survival inflammation Inflammation transcription->inflammation erk_nuc->transcription nfkb_nuc->transcription

Proposed inhibitory action of this compound on MAPK and NF-κB pathways.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway fluoroflavone This compound bax Bax/Bak fluoroflavone->bax Upregulation bcl2 Bcl-2 fluoroflavone->bcl2 Downregulation mito Mitochondria bax->mito bcl2->bax cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 activates casp3 Caspase-3 casp9->casp3 activates death_receptor Death Receptor (e.g., Fas, TNFR) casp8 Caspase-8 death_receptor->casp8 activates casp8->casp3 activates apoptosis Apoptosis casp3->apoptosis

Induction of apoptosis by this compound via intrinsic and extrinsic pathways.

References

Application Notes and Protocols for Studying Aurora Kinase B Inhibition using 6-Fluoroflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora Kinase B (AURKB) is a crucial serine/threonine kinase that functions as a key component of the chromosomal passenger complex (CPC).[1] The CPC, which also includes INCENP, survivin, and borealin, plays a pivotal role in orchestrating accurate chromosome segregation and cytokinesis during mitosis.[1][2] AURKB's functions include ensuring proper chromosome condensation, correcting faulty kinetochore-microtubule attachments, and regulating the spindle assembly checkpoint.[1][3] Overexpression of AURKB is a common feature in various human cancers, often correlating with aneuploidy, tumor progression, and resistance to therapy.[1][4] Consequently, AURKB has emerged as a significant therapeutic target for the development of novel anti-cancer agents.[1][4]

Flavonoids, a class of natural compounds, have demonstrated potential as kinase inhibitors.[5] Recent computational studies have explored fluoro-substituted flavones as potential inhibitors of Aurora Kinase B, suggesting a strong binding affinity within the kinase's active site.[5] While direct experimental data for 6-Fluoroflavone is limited in the currently available literature, related fluorinated flavones, such as 6-Fluoro, 3'-Hydroxyflavone, have been identified as promising candidates based on molecular docking studies.[5] These findings provide a strong rationale for the experimental investigation of this compound as a potential AURKB inhibitor.

This document provides detailed application notes and experimental protocols to guide researchers in studying the inhibitory effects of this compound on Aurora Kinase B.

Data Presentation

As extensive experimental data for this compound's direct inhibition of Aurora Kinase B is not yet publicly available, the following table summarizes computational binding affinity data for a closely related fluoro-flavone analog against Aurora Kinase B. This data serves as a benchmark for expected potency and a rationale for undertaking the experimental work outlined below.

Compound NameLigand IDDocking Score (kcal/mol)Key Interacting ResidueInteraction TypeReference
6-Fluoro, 3'-HydroxyflavoneCID: 44298667-9.153Pro158Hydrogen Bond[5]

Signaling Pathway and Experimental Workflow

The inhibition of Aurora Kinase B by a small molecule inhibitor like this compound disrupts the downstream signaling cascade that is essential for proper mitosis. This ultimately leads to mitotic errors, cell cycle arrest, and apoptosis in cancer cells.

AuroraB_Pathway cluster_input Input cluster_pathway Aurora Kinase B Signaling cluster_outcomes Cellular Outcomes Inhibitor This compound AURKB Aurora Kinase B Inhibitor->AURKB Inhibition HistoneH3 Histone H3 (Ser10) AURKB->HistoneH3 P MCAK MCAK AURKB->MCAK P CENPA CENP-A AURKB->CENPA P Apoptosis Apoptosis AURKB->Apoptosis Polyploidy Polyploidy AURKB->Polyploidy CellCycleArrest G2/M Arrest AURKB->CellCycleArrest ChromosomeSegregation Correct Chromosome Segregation HistoneH3->ChromosomeSegregation MCAK->ChromosomeSegregation CENPA->ChromosomeSegregation Cytokinesis Successful Cytokinesis ChromosomeSegregation->Cytokinesis

Caption: Aurora Kinase B signaling and consequences of inhibition.

The general workflow to evaluate this compound as an Aurora Kinase B inhibitor involves a series of in vitro and cell-based assays.

Experimental_Workflow Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 of This compound Biochemical_Assay->IC50 Cell_Based_Assay Cell-Based Assays WesternBlot Western Blot for p-Histone H3 (Ser10) Cell_Based_Assay->WesternBlot CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->CellViability Phenotypic_Assay Phenotypic Analysis Selectivity_Assay Kinase Selectivity Profiling Phenotypic_Assay->Selectivity_Assay FlowCytometry Flow Cytometry for Cell Cycle Analysis (Polyploidy) Phenotypic_Assay->FlowCytometry Immunofluorescence Immunofluorescence for Cellular Phenotypes Phenotypic_Assay->Immunofluorescence KinomeScan KinomeScan or Kinase Panel Screening Selectivity_Assay->KinomeScan IC50->Cell_Based_Assay CellViability->Phenotypic_Assay

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro Aurora Kinase B Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the inhibitory effect of this compound on the enzymatic activity of purified Aurora Kinase B by detecting the amount of ADP produced.[6][7]

Materials:

  • Recombinant active Aurora Kinase B enzyme

  • Substrate (e.g., inactive histone H3)[3]

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[3]

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted this compound or DMSO control.

    • 2 µL of Aurora Kinase B enzyme in Kinase Buffer.

    • 2 µL of substrate/ATP mix in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[6]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Aurora Kinase B Inhibition Assay (Western Blot for p-Histone H3)

This protocol assesses the ability of this compound to inhibit Aurora Kinase B activity within a cellular context by measuring the phosphorylation of its direct substrate, Histone H3 at Serine 10 (p-Histone H3).[4]

Materials:

  • Cancer cell line with known AURKB expression (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total-Histone H3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (and a DMSO control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare lysates for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe for total Histone H3 and a loading control (e.g., β-actin) to confirm equal protein loading. Quantify the band intensities to determine the dose-dependent decrease in p-Histone H3 levels.

Cell Proliferation and Viability Assay

This assay measures the effect of this compound on the growth and viability of cancer cells.

Materials:

  • Cancer cell line

  • 96-well clear-bottom plates

  • This compound (dissolved in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a DMSO control.

  • Incubation: Incubate the plate for a desired period (e.g., 48-72 hours).

  • Viability Measurement (CellTiter-Glo® example):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Flow Cytometry for Cell Cycle Analysis

Inhibition of Aurora Kinase B is known to cause defects in cytokinesis, leading to endoreduplication and the formation of polyploid cells (>4N DNA content).[2] Flow cytometry can be used to quantify this effect.

Materials:

  • Cancer cell line

  • This compound (dissolved in DMSO)

  • PBS

  • Ethanol (ice-cold 70%)

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound or DMSO for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and identify the population of cells with >4N DNA content (polyploidy).

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the investigation of this compound as a novel inhibitor of Aurora Kinase B. While initial computational data on related compounds is promising, the described in vitro and cell-based assays are essential to experimentally validate its inhibitory activity, elucidate its cellular mechanism of action, and determine its potential as a therapeutic agent. The successful execution of these experiments will contribute valuable data to the field of cancer drug discovery and our understanding of Aurora Kinase B biology.

References

Application of 6-Fluoroflavone in Antioxidant Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their potent antioxidant properties.[1][2] These properties primarily stem from their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][3] The introduction of a fluorine atom into the flavonoid scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability and bioavailability, making fluorinated flavonoids like 6-fluoroflavone attractive candidates for therapeutic development.[4]

This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of this compound. It covers common in vitro chemical assays, cell-based assays, and the investigation of underlying molecular mechanisms, such as the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Data Presentation: Antioxidant Activity of Fluorinated Flavonoids

The antioxidant capacity of flavonoids can be quantified using various assays, with results often expressed as IC50 or EC50 values (the concentration required to inhibit or effect 50% of the radical scavenging activity). The following table summarizes representative data for fluorinated flavones to provide a comparative baseline for studies on this compound.

CompoundAssayIC50/EC50 (µg/mL)Reference CompoundIC50/EC50 of Reference (µg/mL)
Monofluorinated flavone derivativeDPPH0.2359Un-fluorinated derivative37.14

Note: Data for this compound is limited in publicly available literature. The data presented is for a monofluorinated flavone to illustrate the potential enhancement of antioxidant activity upon fluorination. Researchers are encouraged to generate specific data for this compound.

Key Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5] The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[5][6]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[5]

    • Test Compound (this compound): Prepare a stock solution in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from this stock.

    • Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.[5]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells.

    • Add 180 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[8]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.[9]

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution in water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][9] Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound, standard (e.g., Trolox), or blank to the wells.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.[9]

    • Measure the absorbance at 734 nm.[5]

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism.[12][13] It utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15] Antioxidants scavenge the ROS, thereby inhibiting the formation of DCF.[13]

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well.[7]

    • Incubate for 24 hours to allow for cell attachment.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.[5]

    • Treat the cells with 100 µL of medium containing the test compound (this compound) at various concentrations and 25 µM DCFH-DA for 1 hour at 37°C.[7]

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH (radical initiator) to each well.[5][7]

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically every 5 minutes for 1 hour with excitation at ~485 nm and emission at ~538 nm.[5][7]

  • Calculation:

    • The CAA value is calculated based on the area under the fluorescence curve.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Antioxidant Response

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[16] Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[17] Flavonoids, including 6-aminoflavone, have been shown to activate this pathway.[18]

Caption: Nrf2 signaling pathway activation by this compound.

General Experimental Workflow for Antioxidant Activity Assessment

A systematic approach is recommended to evaluate the antioxidant potential of this compound, starting with simple chemical assays and progressing to more biologically relevant cell-based models.

Experimental_Workflow start Start: this compound in_vitro In Vitro Chemical Assays start->in_vitro dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts cell_based Cell-Based Assays dpph->cell_based abts->cell_based caa Cellular Antioxidant Activity (CAA) Assay cell_based->caa mechanism Mechanism of Action caa->mechanism western_blot Western Blot for Nrf2 Pathway Proteins mechanism->western_blot end Conclusion on Antioxidant Potential western_blot->end

Caption: General workflow for assessing antioxidant activity.

DPPH Assay Workflow

The following diagram illustrates the step-by-step process of the DPPH radical scavenging assay.

DPPH_Workflow prep Reagent Preparation (DPPH, this compound, Standard) plate Add Reagents to 96-well Plate (20µL Sample + 180µL DPPH) prep->plate incubate Incubate in Dark (30 minutes at RT) plate->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC50 read->calculate

Caption: Workflow for the DPPH antioxidant assay.

Conclusion

This compound represents a promising compound for antioxidant research and development. The protocols and information provided herein offer a comprehensive framework for its evaluation. By employing a combination of in vitro and cell-based assays, researchers can thoroughly characterize the antioxidant profile of this compound and elucidate its mechanisms of action, paving the way for its potential application in preventing and treating oxidative stress-related diseases.

References

Application Notes and Protocols: 6-Fluoroflavone as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Fluoroflavone is a synthetic derivative of the flavone backbone, a class of compounds widely recognized for their diverse pharmacological activities. The introduction of a fluorine atom at the 6-position of the flavone scaffold is a strategic modification in medicinal chemistry. This substitution can significantly enhance the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its overall pharmacological profile.[1] These characteristics make this compound an attractive scaffold for the development of novel therapeutic agents across various disease areas, including cancer, inflammation, and neurodegenerative disorders. This document provides an overview of the applications of the this compound scaffold, along with detailed experimental protocols for its synthesis and biological evaluation.

I. Applications in Medicinal Chemistry

The this compound scaffold has been investigated for a range of therapeutic applications, primarily leveraging the beneficial effects of fluorine substitution on the biological activity of the flavone core.

1. Anticancer Activity: Flavones and their derivatives are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2] The incorporation of fluorine can enhance these activities. For instance, fluorinated flavone analogues have been investigated as inhibitors of Aurora Kinase B, a protein that plays a crucial role in cell division and is often overexpressed in various cancers.[3] Molecular docking studies have suggested that fluoro flavone analogues can exhibit strong binding affinity within the cavity of the Aurora Kinase B protein.[3]

2. Neuroprotective Effects: Flavonoids have shown promise in the field of neuroprotection, with studies suggesting their ability to mitigate oxidative stress and inflammation in the brain.[4] Fluorination of the flavone scaffold can enhance its ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. Research on fluorinated flavones has indicated their potential to protect neurons from oxidative damage.[5]

3. Anti-inflammatory Properties: Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids are well-documented for their anti-inflammatory effects.[6] The this compound scaffold is being explored for its potential to modulate inflammatory pathways. The substitution with fluorine can influence the molecule's interaction with inflammatory mediators and enzymes.

II. Quantitative Data

The following tables summarize the biological activity of this compound and its derivatives from various studies. This data provides a quantitative basis for understanding the potential of this scaffold in drug discovery.

Table 1: Anticancer Activity of Fluorinated Flavone Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
6-Fluoro, 3'-Hydroxyflavone-Molecular Docking (Binding Energy)-9.153 kcal/mol[3]
Fluoroflavone XP Analog-Molecular Docking (Binding Energy)-10.214 kcal/mol[3]
7-O-carboxymethyl-4′-fluoroisoflavoneMCF-7 (Breast Cancer)MTT Assay13.66[1]
7-O-carboxymethyl-4′-fluoro-2-trifluoromethylisoflavoneMCF-7 (Breast Cancer)MTT Assay11.23[1]

Table 2: Neuroprotective Activity of Fluorinated Flavonoids

CompoundCell LineAssayEC50 (µg/mL)Reference
Monofluorinated Methoxy Flavone-DPPH Assay0.3345 ± 0.017[7]
Monofluorinated Hydroxy Flavone-DPPH Assay0.2359 ± 0.035[7]

Table 3: Anti-inflammatory Activity of Flavone Derivatives

CompoundCell LineAssayIC50 (µM)Reference
6-HydroxyflavoneRat Mesangial CellsNitric Oxide Production~2.0
4',6-DihydroxyflavoneRat Mesangial CellsNitric Oxide Production~2.0
6-MethoxyflavoneRat Mesangial CellsNitric Oxide Production0.192

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key biological assays to evaluate its activity.

1. Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final flavone.

Step 1: Synthesis of 2'-Hydroxy-5'-fluorochalcone (Claisen-Schmidt Condensation)

  • Materials:

    • 2'-Hydroxy-5'-fluoroacetophenone

    • Benzaldehyde

    • Ethanol

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Distilled water

    • Hydrochloric acid (HCl), dilute solution

  • Procedure:

    • In a round-bottom flask, dissolve 2'-Hydroxy-5'-fluoroacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of KOH or NaOH (3 equivalents) in water to the stirred mixture.

    • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

    • A yellow precipitate of 2'-Hydroxy-5'-fluorochalcone will form.

    • Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry it in a desiccator.

    • The crude product can be recrystallized from ethanol to obtain pure 2'-Hydroxy-5'-fluorochalcone.

Step 2: Synthesis of this compound (Oxidative Cyclization of Chalcone)

  • Materials:

    • 2'-Hydroxy-5'-fluorochalcone

    • Dimethyl sulfoxide (DMSO)

    • Iodine (I₂)

  • Procedure:

    • In a round-bottom flask, dissolve the synthesized 2'-Hydroxy-5'-fluorochalcone in DMSO.

    • Add a catalytic amount of iodine to the solution.

    • Heat the reaction mixture at 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion of the reaction, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water.

    • A solid precipitate of this compound will be formed.

    • Filter the precipitate, wash with a dilute sodium thiosulfate solution to remove any unreacted iodine, and then with water.

    • Dry the product. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

2. Anticancer Activity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., MCF-7, HeLa)

    • 96-well plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the this compound derivative in the culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3. Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of this compound derivatives to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Materials:

    • RAW 264.7 macrophage cell line

    • 24-well plates

    • Complete culture medium

    • Lipopolysaccharide (LPS)

    • This compound derivative stock solution (in DMSO)

    • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group (no LPS) and a positive control (LPS only).

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent (50 µL of Reagent A and 50 µL of Reagent B) in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of inhibition of NO production and the IC50 value.

4. Neuroprotective Activity Assessment: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This assay evaluates the potential of this compound derivatives to protect neuronal cells from oxidative damage.

  • Materials:

    • SH-SY5Y neuroblastoma cell line

    • 96-well plates

    • Complete culture medium

    • This compound derivative stock solution (in DMSO)

    • Hydrogen peroxide (H₂O₂)

    • MTT solution

    • DMSO

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate if required by the experimental design.

    • Pre-treat the cells with different concentrations of the this compound derivative for 24 hours.

    • Induce oxidative stress by exposing the cells to a toxic concentration of H₂O₂ (e.g., 100-200 µM) for a specified period (e.g., 24 hours). Include a control group (no H₂O₂) and a group with H₂O₂ alone.

    • Assess cell viability using the MTT assay as described in the anticancer activity protocol.

    • Calculate the percentage of cell viability to determine the neuroprotective effect of the compound. An increase in cell viability in the presence of the compound compared to H₂O₂ alone indicates neuroprotection.

IV. Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization A 2'-Hydroxy-5'-fluoroacetophenone D 2'-Hydroxy-5'-fluorochalcone A->D B Benzaldehyde B->D C Base (KOH/NaOH) Ethanol C->D E 2'-Hydroxy-5'-fluorochalcone D->E Intermediate G This compound E->G F Iodine (I₂) DMSO F->G

Caption: A flowchart illustrating the two-step synthesis of this compound.

Diagram 2: Simplified Signaling Pathway of Aurora Kinase B Inhibition

Aurora_Kinase_B_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by Fluoro Flavone Analogues cluster_outcome Outcome AuroraB Aurora Kinase B pSubstrate Phosphorylated Substrates AuroraB->pSubstrate Phosphorylation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Substrate Mitotic Substrates (e.g., Histone H3) Substrate->pSubstrate Cytokinesis Cytokinesis pSubstrate->Cytokinesis pSubstrate->Apoptosis Blocked Pathway pSubstrate->CellCycleArrest Blocked Pathway CellDivision Proper Cell Division Cytokinesis->CellDivision Inhibitor This compound Scaffold Inhibitor->AuroraB Inhibition

Caption: Inhibition of Aurora Kinase B by this compound derivatives disrupts mitosis.

References

Synthesis of 3-Fluorinated Flavones: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a fluorine atom at the 3-position of the flavone scaffold has garnered significant interest in medicinal chemistry. This modification can profoundly influence the physicochemical and biological properties of the parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and altered binding interactions with biological targets. Consequently, 3-fluorinated flavones are promising candidates in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.

Synthetic Strategies

Several synthetic methodologies have been developed for the preparation of 3-fluorinated flavones. The most common and effective approaches are summarized below:

  • One-Pot Electrophilic Fluorination and Cyclization of 1,3-Diketones: This is a widely used and efficient method that involves the fluorination of a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione intermediate using an electrophilic fluorinating agent, followed by acid-catalyzed cyclization to yield the 3-fluoroflavone.

  • Fluorination of Pre-formed Flavones with Elemental Fluorine: This method involves the direct fluorination of the C2-C3 double bond of a flavone using elemental fluorine, followed by dehydrofluorination to introduce the fluorine atom at the 3-position.

  • Synthesis from Fluorinated Chalcone Precursors: This strategy relies on the synthesis of chalcones that already contain the desired fluorine substituents. These fluorinated chalcones are then converted to 3-fluoroflavones through epoxidation and subsequent intramolecular cyclization.

Method 1: One-Pot Electrophilic Fluorination and Cyclization

This method offers a concise and efficient route to 3-fluoroflavones from readily available starting materials.[1] The key intermediate, a 1,3-diketone, is first synthesized and then subjected to fluorination and cyclization in a single pot.

Logical Workflow for One-Pot Synthesis

workflow cluster_diketone 1,3-Diketone Synthesis cluster_fluorination_cyclization One-Pot Fluorination and Cyclization 2-hydroxyacetophenone 2-hydroxyacetophenone Baker-Venkataraman Baker-Venkataraman Rearrangement 2-hydroxyacetophenone->Baker-Venkataraman Aroyl_chloride Substituted Aroyl Chloride Aroyl_chloride->Baker-Venkataraman 1_3_Diketone 1-(2-Hydroxyphenyl)- 3-phenylpropane-1,3-dione Baker-Venkataraman->1_3_Diketone Fluorination Electrophilic Fluorination 1_3_Diketone->Fluorination Selectfluor Selectfluor™ Selectfluor->Fluorination H2SO4 Conc. H₂SO₄ Cyclization Dehydrative Cyclization H2SO4->Cyclization Fluorination->Cyclization 3-Fluoroflavone 3-Fluoroflavone Cyclization->3-Fluoroflavone

Caption: Workflow for the one-pot synthesis of 3-fluoroflavones.

Experimental Protocol

Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (General Procedure)

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in pyridine, add the desired substituted benzoyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the ester intermediate.

  • Dissolve the crude ester in pyridine and add powdered potassium hydroxide (3.0 eq).

  • Heat the mixture at 65 °C for 2-3 hours (Baker-Venkataraman rearrangement).[2]

  • Cool the reaction mixture, pour it into ice-cold water, and acidify with dilute HCl to precipitate the 1,3-diketone.

  • Filter the solid, wash with water, and dry to obtain the crude 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione.

Step 2: One-Pot Fluorination and Cyclization to 3-Fluoroflavone (General Procedure) [1]

  • In a round-bottom flask, dissolve the 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1.0 eq) in a minimal amount of acetonitrile.

  • Add Selectfluor™ (1.1 eq) to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • After the fluorination is complete (typically 12-24 hours), add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-2 hours to effect cyclization.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data
EntryR Group on Phenyl RingYield (%)
1H85
24-OCH₃82
34-Cl88
44-NO₂75
52-F80

Table 1: Representative yields for the one-pot synthesis of 3-fluoroflavones with various substituents.[1]

Method 2: Fluorination of Flavones with Elemental Fluorine

This method provides a direct route to 3-fluoroflavones from the corresponding flavone precursors. However, it requires specialized equipment and handling procedures due to the high reactivity and toxicity of elemental fluorine.

Reaction Pathway for Fluorination with Elemental Fluorine

reaction_pathway Flavone Flavone Addition Electrophilic Addition Flavone->Addition F2 F₂/N₂ F2->Addition Difluoro 2,3-Difluoroflavanone Addition->Difluoro Elimination Dehydrofluorination Difluoro->Elimination Base Base (e.g., Et₃N) Base->Elimination 3_Fluoroflavone 3-Fluoroflavone Elimination->3_Fluoroflavone

Caption: Synthesis of 3-fluoroflavones via elemental fluorine.

Experimental Protocol (General Outline)

Caution: Elemental fluorine is extremely toxic and corrosive. This reaction should only be performed by trained personnel in a specialized fume hood with appropriate safety precautions.

  • Dissolve the starting flavone in a suitable inert solvent (e.g., anhydrous acetonitrile or a fluorinated solvent).

  • Cool the solution to a low temperature (typically -78 °C to -40 °C).

  • A diluted mixture of elemental fluorine in an inert gas (e.g., 10% F₂ in N₂) is bubbled through the solution at a controlled rate.

  • The reaction is monitored by TLC or GC-MS for the formation of the 2,3-difluoroflavanone intermediate.

  • Once the starting material is consumed, the reaction is quenched by purging with an inert gas.

  • A base, such as triethylamine, is added to the reaction mixture to induce dehydrofluorination.

  • The mixture is allowed to warm to room temperature and stirred until the elimination is complete.

  • The reaction is worked up by washing with water and brine, followed by extraction with an organic solvent.

  • The product is purified by column chromatography or recrystallization.

Quantitative Data

Due to the hazardous nature of this reaction, detailed and varied substrate scope data in the public domain is limited. Yields are generally reported to be moderate to good, depending on the substrate and reaction conditions.

Method 3: Synthesis from Fluorinated Chalcones

This approach involves the initial synthesis of a chalcone bearing the desired fluorine substituents, which is then cyclized to form the 3-fluoroflavone. This method is particularly useful for introducing fluorine atoms on the A or B rings of the flavone skeleton.

Experimental Workflow for Synthesis from Fluorinated Chalcones

chalcone_workflow F_Acetophenone Fluorinated 2'-Hydroxyacetophenone Claisen_Schmidt Claisen-Schmidt Condensation F_Acetophenone->Claisen_Schmidt Aldehyde Aromatic Aldehyde Aldehyde->Claisen_Schmidt F_Chalcone Fluorinated Chalcone Claisen_Schmidt->F_Chalcone Epoxidation Epoxidation F_Chalcone->Epoxidation H2O2_Base H₂O₂ / Base H2O2_Base->Epoxidation Epoxide Chalcone Epoxide Epoxidation->Epoxide Cyclization Intramolecular Cyclization Epoxide->Cyclization Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Cyclization 3_Hydroxyflavanone 3-Hydroxyflavanone Cyclization->3_Hydroxyflavanone

Caption: Synthesis of 3-hydroxyflavanones from fluorinated chalcones.

Experimental Protocol

Step 1: Synthesis of Fluorinated Chalcone (General Procedure)

  • To a stirred solution of a fluorinated 2'-hydroxyacetophenone (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol, add a solution of potassium hydroxide (or sodium hydroxide) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure fluorinated chalcone.

Step 2: Epoxidation and Cyclization to 3-Hydroxyflavanone (General Procedure)

  • Dissolve the fluorinated chalcone (1.0 eq) in a mixture of methanol and acetone.

  • Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution, 2.0 eq) followed by an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chalcone epoxide.

  • Dissolve the crude epoxide in an anhydrous solvent such as dichloromethane or diethyl ether.

  • Add a Lewis acid, for example, boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq), dropwise at 0 °C.

  • Stir the reaction at room temperature until the cyclization is complete (monitored by TLC).

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Quantitative Data
EntryFluorine PositionR Group on AldehydeYield of Chalcone (%)Yield of 3-Hydroxyflavanone (%)
14'-FH8570
24'-F4-OCH₃8268
34-F (on aldehyde)H9075
42',4'-diFH7865

Table 2: Representative yields for the synthesis of 3-hydroxyflavanones from fluorinated chalcones.

Purification and Characterization

Purification:

  • Column Chromatography: Crude products are typically purified by flash column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is commonly used.

  • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane) is an effective method for obtaining highly pure compounds.

Characterization:

The synthesized 3-fluorinated flavones are characterized by standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the flavone backbone. The absence of a proton signal at the C3 position is a key indicator of successful fluorination.

  • ¹⁹F NMR: A singlet or doublet (due to coupling with H2) in the ¹⁹F NMR spectrum confirms the presence and chemical environment of the fluorine atom.

  • ¹³C NMR: The carbon spectrum will show a characteristic doublet for the C3 carbon due to C-F coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

Conclusion

The methods described provide robust and versatile strategies for the synthesis of 3-fluorinated flavones. The one-pot electrophilic fluorination and cyclization of 1,3-diketones is a highly efficient and practical approach for a wide range of substrates. The synthesis from fluorinated chalcones offers an alternative route, particularly for incorporating fluorine at various positions on the aromatic rings. While the direct fluorination with elemental fluorine is a powerful method, its hazardous nature limits its general applicability. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and laboratory capabilities. These detailed protocols and data provide a valuable resource for researchers engaged in the synthesis and development of novel fluorinated flavones for various scientific applications.

References

Unveiling the Anticancer Potential of 6-Fluoroflavone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the anticancer properties of 6-Fluoroflavone and its analogs. This document provides detailed application notes and experimental protocols to facilitate further investigation into this promising class of compounds. The information is designed to be a practical resource for laboratory work, summarizing key findings on the compound's mechanism of action, providing quantitative data on its efficacy, and offering step-by-step experimental methodologies.

Abstract

Flavonoids, a class of natural and synthetic compounds, have long been investigated for their diverse biological activities, including their potential as anticancer agents.[1][2] Among these, this compound and its derivatives have emerged as potent inhibitors of cancer cell growth, demonstrating the ability to induce programmed cell death (apoptosis) and halt the cell cycle in various cancer cell lines.[1][3] This document outlines the known mechanisms of action of fluorinated flavones, presents their efficacy in quantitative terms, and provides detailed protocols for key experiments to assess their anticancer properties.

Mechanism of Action

Research indicates that this compound and related fluoro-flavone compounds exert their anticancer effects through multiple pathways:

  • Induction of Apoptosis: Fluoroflavones have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3] The activation of caspase-8 and caspase-9, which in turn activate the executioner caspase-3, is a key feature of this process.[3][5]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases, including G1, S, and G2/M, thereby preventing the uncontrolled proliferation of cancer cells.[6][7][8] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), such as the CCNA2/CDK2/p21CIP1 signaling pathway.[8][9]

  • Inhibition of Signaling Pathways: The anticancer activity of fluoroflavones has been linked to the modulation of key signaling pathways involved in cell survival and proliferation, such as the MAPK (p38, ERK, JNK/SAPK) and PI3K/AKT pathways.[4][10][11]

  • Aurora Kinase B Inhibition: Some studies suggest that fluoro-flavones may target and inhibit Aurora Kinase B, a protein that plays a crucial role in cell division and is often overexpressed in tumors.[1][12]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its derivatives against various cancer cell lines.

Table 1: IC50 Values of Fluorinated Flavone Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6f (a fluorinated flavone derivative)HepG-2Hepatocarcinoma1.1[3]
Isoflavone 7 (a fluoroisoflavone)MCF-7Breast Cancer11.23[13]
Isoflavone 4 (a fluoroisoflavone)MCF-7Breast Cancer13.66[13]
Isoflavone 5 (a fluoroisoflavone)MCF-7Breast Cancer15.43[13]
Compound 6fHELHuman ErythroleukemiaNot specified in abstract[14]
Compound 6fPC3Prostate CancerNot specified in abstract[14]
6-(2-methyl-5-phenylpyrrol-1-yl) flavone5637Bladder Cancer2.97 (24h), 2.12 (48h)[15]
6-(2-methyl-5-phenylpyrrol-1-yl) flavoneHT-1376Bladder Cancer5.89 (24h), 5.37 (48h)[15]

Signaling Pathways and Experimental Workflow

The following diagrams visualize the key signaling pathways affected by this compound and a general workflow for its investigation.

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Apoptosis Induction This compound This compound PI3K/AKT PI3K/AKT This compound->PI3K/AKT inhibits MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) This compound->MAPK (ERK, JNK, p38) modulates Aurora Kinase B Aurora Kinase B This compound->Aurora Kinase B inhibits Bcl-2 family (Bax/Bcl-2 ratio) Bcl-2 family (Bax/Bcl-2 ratio) This compound->Bcl-2 family (Bax/Bcl-2 ratio) upregulates Survival Survival PI3K/AKT->Survival promotes Proliferation Proliferation MAPK (ERK, JNK, p38)->Proliferation regulates Cell Cycle Progression Cell Cycle Progression Aurora Kinase B->Cell Cycle Progression promotes Caspase Activation (-8, -9, -3) Caspase Activation (-8, -9, -3) Bcl-2 family (Bax/Bcl-2 ratio)->Caspase Activation (-8, -9, -3) Apoptosis Apoptosis Caspase Activation (-8, -9, -3)->Apoptosis G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Analysis Cell Culture Cell Culture MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Cell Culture->MTT Assay (Cytotoxicity) Determine IC50 Determine IC50 MTT Assay (Cytotoxicity)->Determine IC50 Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Determine IC50->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Western Blot (Protein Expression) Western Blot (Protein Expression) Determine IC50->Western Blot (Protein Expression) Identify Key Proteins Identify Key Proteins Western Blot (Protein Expression)->Identify Key Proteins Validate Signaling Pathway Validate Signaling Pathway Identify Key Proteins->Validate Signaling Pathway

References

6-Fluoroflavone: Application Notes and Protocols for Cancer Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-fluoroflavone and its potential as an anti-cancer agent. This document details its mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation in a laboratory setting.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant interest in cancer research due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects.[1] The introduction of a fluorine atom into the flavone structure can enhance metabolic stability and cell membrane permeability, potentially improving the pharmacokinetic and pharmacodynamic properties of the compound. This compound is a synthetic flavone derivative that has been investigated for its potential as a therapeutic agent in oncology.

Mechanism of Action

Research suggests that fluoro-flavones may exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1]

One of the key putative targets of fluoro-flavones is Aurora Kinase B , a serine/threonine kinase that plays a critical role in cell division.[2] Overexpression of Aurora Kinase B is observed in various cancers and is associated with poor prognosis.[2] Inhibition of Aurora Kinase B can lead to defects in chromosome segregation and cytokinesis, ultimately resulting in cancer cell death.[2]

Furthermore, flavone derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3] Some flavones can also cause cell cycle arrest at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells.[4][5]

Quantitative Data

The anti-proliferative activity of this compound and related compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
Fluorinated Isoflavone Analog 4MCF-7Breast Cancer13.66[6]
Fluorinated Isoflavone Analog 5MCF-7Breast Cancer15.43[6]
Fluorinated Isoflavone Analog 7MCF-7Breast Cancer11.73[6]
Flavone derivative 6f (chlorine & dimethoxy mods.)HepG-2Hepatocarcinoma1.1[3]
6-(2-methyl-5-phenylpyrrol-1-yl) flavone5637Bladder Cancer2.97[7]
6-(2-methyl-5-phenylpyrrol-1-yl) flavoneHT-1376Bladder Cancer5.89[7]
7-(2-methyl-5-phenylpyrrol-1-yl) flavone5637Bladder Cancer7.39[7]
7-(2-methyl-5-phenylpyrrol-1-yl) flavoneHT-1376Bladder Cancer13.54[7]

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and the experimental approach to evaluate this compound, the following diagrams are provided.

G cluster_0 This compound Action This compound This compound Aurora Kinase B Aurora Kinase B This compound->Aurora Kinase B Inhibition Chromosome Misalignment Chromosome Misalignment Aurora Kinase B->Chromosome Misalignment Disruption of Cytokinesis Failure Cytokinesis Failure Aurora Kinase B->Cytokinesis Failure Induction of Apoptosis Apoptosis Chromosome Misalignment->Apoptosis Cytokinesis Failure->Apoptosis

Caption: Proposed signaling pathway of this compound via Aurora Kinase B inhibition.

G cluster_1 Experimental Workflow Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies MTT Assay MTT Assay In Vitro Studies->MTT Assay Cell Viability Apoptosis Assay Apoptosis Assay In Vitro Studies->Apoptosis Assay Apoptosis Induction Western Blot Western Blot In Vitro Studies->Western Blot Protein Expression Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis In Vivo Studies In Vivo Studies Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model End End Xenograft Model->End Data Analysis->In Vivo Studies Promising Results

Caption: General experimental workflow for evaluating this compound's anticancer activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Aurora Kinase B, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to potentially target key regulators of cell division like Aurora Kinase B and induce apoptosis highlights its therapeutic potential. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and its analogs, enabling further investigation into their efficacy and mechanism of action in various cancer models. Further in vivo studies are warranted to establish the safety and efficacy of this compound in a preclinical setting.

References

Application Notes and Protocols: NMR Studies of 3-Fluorinated Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a class of natural products widely recognized for their diverse biological activities, including antioxidant and neuroprotective effects. The strategic incorporation of fluorine atoms into flavonoid scaffolds can significantly enhance their pharmacological and pharmacokinetic properties. This document provides detailed application notes and protocols for the study of 3-fluorinated trihydroxyflavones, with a specific focus on 3-fluoro-3',4',5'-trihydroxyflavone, a compound that has demonstrated enhanced antioxidant activity and serves as a valuable NMR probe for investigating radical scavenging mechanisms.[1][2]

Data Presentation

Physicochemical Properties and Biological Activity

The introduction of a fluorine atom at the 3-position of 3',4',5'-trihydroxyflavone has been shown to enhance its antioxidant properties. The following table summarizes the key data for 3-fluoro-3',4',5'-trihydroxyflavone.

CompoundMolecular FormulaMolecular WeightBiological ActivityEC₅₀ (µg/mL)
3-fluoro-3',4',5'-trihydroxyflavoneC₁₅H₉FO₅288.23Antioxidant, Neuroprotective0.24
NMR Spectral Data

Experimental Protocols

Synthesis of 3-fluoro-3',4',5'-trihydroxyflavone

A detailed protocol for the synthesis of 3-fluoro-3',4',5'-trihydroxyflavone is provided below, adapted from the work of Alshammari et al. (2021).[2]

Step 1: Synthesis of 3-fluoro-3',4',5'-trimethoxyflavone

  • To a solution of 1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione in a suitable solvent, add two equivalents of N-fluorobenzenesulfonimide (NFSI).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Heat the mixture to 80°C for an additional 12 hours.

  • After cooling, purify the crude product by column chromatography to yield 3-fluoro-3',4',5'-trimethoxyflavone.

Step 2: Demethylation to 3-fluoro-3',4',5'-trihydroxyflavone

  • Treat the 3-fluoro-3',4',5'-trimethoxyflavone with hydrobromic acid.

  • Heat the reaction mixture at 100°C.

  • Upon completion of the reaction, isolate the product to obtain 3-fluoro-3',4',5'-trihydroxyflavone in quantitative yield.

NMR Spectroscopy Protocol

The following is a general protocol for the NMR analysis of 3-fluorinated trihydroxyflavones.

1. Sample Preparation:

  • Weigh 5-10 mg of the 3-fluorinated trihydroxyflavone sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters (General Guidelines):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Nuclei to be observed: ¹H, ¹³C, and ¹⁹F.

  • Temperature: Room temperature (e.g., 298 K).

¹H NMR:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Approximately 12-15 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 200-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

¹⁹F NMR:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: A wide spectral width is recommended initially (e.g., -250 to 50 ppm) due to the large chemical shift range of fluorine.

  • Number of Scans: 64-128.

  • Relaxation Delay: 1-2 seconds.

3. NMR as a Probe for Radical Scavenging:

  • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra of the pure 3-fluoro-3',4',5'-trihydroxyflavone sample as a baseline.

  • Introduce a stable radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), into the NMR tube containing the sample.

  • Re-acquire the NMR spectra at different time intervals to monitor the reaction.

  • Analyze the changes in the spectra, such as the disappearance of the starting material signals and the appearance of new signals corresponding to the oxidized product, to understand the radical scavenging mechanism.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Dione 1-(2-hydroxyphenyl)-3- (3,4,5-trimethoxyphenyl)propane-1,3-dione Start->Dione Fluorination Fluorination with NFSI Dione->Fluorination Cyclization Heat-induced Cyclization Fluorination->Cyclization Methoxy_Flavone 3-fluoro-3',4',5'- trimethoxyflavone Cyclization->Methoxy_Flavone Demethylation Demethylation with HBr Methoxy_Flavone->Demethylation Final_Product 3-fluoro-3',4',5'- trihydroxyflavone Demethylation->Final_Product NMR_Sample NMR Sample Preparation Final_Product->NMR_Sample Biological_Assay Antioxidant & Neuroprotection Assays Final_Product->Biological_Assay NMR_Acquisition 1H, 13C, 19F NMR Acquisition NMR_Sample->NMR_Acquisition Data_Analysis Spectral Analysis & Activity Evaluation NMR_Acquisition->Data_Analysis Biological_Assay->Data_Analysis signaling_pathway ROS Reactive Oxygen Species (ROS) Oxidized_Flavonoid Oxidized Flavonoid ROS->Oxidized_Flavonoid is scavenged by Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage causes Flavonoid 3-fluoro-3',4',5'- trihydroxyflavone Flavonoid->Oxidized_Flavonoid donates electron Neuroprotection Neuroprotection Flavonoid->Neuroprotection leads to

References

Troubleshooting & Optimization

6-Fluoroflavone solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 6-fluoroflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic derivative of flavone, a class of compounds belonging to the flavonoids.[1] It is characterized by a fluorine atom at the 6-position of the flavone backbone.[1] This modification can enhance its lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and drug development for its potential biological activities, including antioxidant and anti-inflammatory properties.[1][2] Like many flavonoids, this compound has poor aqueous solubility, which can pose significant challenges in experimental setups, leading to issues with compound precipitation, inaccurate concentration measurements, and unreliable biological data.[3][4]

Q2: What are the general solubility characteristics of this compound?

Q3: In which solvents should I dissolve this compound for my experiments?

For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound.[3] Ethanol can also be used.[5] It is crucial to prepare a concentrated stock in an organic solvent and then dilute it into your aqueous experimental medium to the final desired concentration.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[6] To prevent this, it is recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3] Always add the small volume of the DMSO stock to the larger volume of the aqueous medium while vortexing or mixing to ensure rapid and even dispersion.[3] It is also critical to keep the final DMSO concentration in your culture at or below 0.5%, with 0.1% being a safer level for most cell lines to avoid solvent toxicity.[6]

Q5: Are there alternatives to DMSO for improving the aqueous solubility of this compound?

Yes, if you need to minimize the use of organic solvents, cyclodextrins can be an effective alternative.[7] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids in their central cavity, forming inclusion complexes that are more water-soluble.[7][8] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[9]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in Organic Solvents
  • Symptom: The compound does not fully dissolve in DMSO or ethanol, even at what should be a reasonable concentration.

  • Possible Causes & Solutions:

    • Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of compound.

    • Low-Quality Solvent: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the air, which will reduce its solvating power for hydrophobic compounds.[3]

    • Insufficient Mixing: Vortex the solution vigorously for at least 1-2 minutes.

    • Low Temperature: Gently warm the solution in a 37°C water bath for 10-15 minutes to aid dissolution.[3]

    • Sonication: If warming is not sufficient, sonicate the vial for a few minutes.

Issue 2: Precipitation of this compound in Aqueous Buffer or Media
  • Symptom: A clear stock solution of this compound in DMSO becomes cloudy or forms a precipitate when diluted into an aqueous solution (e.g., PBS, cell culture media).

  • Possible Causes & Solutions:

    • Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous medium is too high. Determine the maximum soluble concentration by performing a solubility test in your specific medium.[6]

    • Rapid Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of the aqueous solution. Prepare an intermediate dilution in the medium first.[3]

    • Incorrect Order of Addition: Always add the DMSO stock to the aqueous solution, not the other way around, while mixing.[3]

    • Temperature Effects: Use pre-warmed (37°C) aqueous solutions, as solubility often decreases at lower temperatures.[3]

    • High Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) to minimize its effect on both solubility and cell health.[6]

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
DMSO≥ 20 mg/mLBased on data for structurally similar fluorinated compounds.[10] A good solvent for preparing high-concentration stock solutions.
Ethanol~30 mg/mLBased on data for the parent compound, flavone.[5] Can be used as an alternative to DMSO for stock solutions.
Aqueous Buffers (e.g., PBS)Very LowSparingly soluble. Direct dissolution is not recommended.[5]
Cell Culture MediaVery LowProne to precipitation. Requires careful dilution from a stock solution.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 240.23 g/mol )[11]

  • Anhydrous, high-purity DMSO[3]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution from 1 mg of this compound:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 240.23 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 416.3 µL

  • Dissolution: Aseptically add 416.3 µL of anhydrous DMSO to a vial containing 1 mg of this compound.

  • Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Intermediate Dilution: To prepare a 100 µM working solution from a 10 mM stock, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium to get a 100 µM solution. It is crucial to add the stock solution to the medium while vortexing to ensure rapid dispersion.

  • Final Dilutions: Perform serial dilutions from the 100 µM intermediate solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in all wells, including the vehicle control, is consistent and non-toxic to the cells (e.g., 0.1%).

  • Visual Inspection: Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.

Protocol 3: Cyclodextrin-Based Solubilization of this compound

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Preparation of this compound Solution: Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in the aqueous buffer with stirring. Gentle warming may be required.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring vigorously.

  • Solvent Evaporation: Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the ethanol.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved material before use.

Mandatory Visualizations

Aurora_Kinase_B_Signaling_Pathway cluster_phases Mitotic Progression Prophase Prophase Prometaphase Prometaphase Prophase->Prometaphase AuroraB_CPC Aurora B (Chromosomal Passenger Complex) Metaphase Metaphase Prometaphase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis HistoneH3 Histone H3 AuroraB_CPC->HistoneH3 MCAK MCAK AuroraB_CPC->MCAK Spindle_Checkpoint Spindle Assembly Checkpoint (SAC) AuroraB_CPC->Spindle_Checkpoint Centralspindlin Centralspindlin AuroraB_CPC->Centralspindlin Chromosome_Condensation Chromosome Condensation HistoneH3->Chromosome_Condensation Kinetochore_MT_Attachment Kinetochore-Microtubule Attachment Correction MCAK->Kinetochore_MT_Attachment SAC_Signaling SAC Signaling Spindle_Checkpoint->SAC_Signaling Cleavage_Furrow_Formation Cleavage Furrow Formation Centralspindlin->Cleavage_Furrow_Formation Six_Fluoroflavone This compound (Inhibitor) Six_Fluoroflavone->AuroraB_CPC Inhibits

Caption: Aurora Kinase B signaling pathway during mitosis and the inhibitory action of this compound.

Experimental_Workflow Start Start: this compound Solubility Issues Prepare_Stock 1. Prepare Concentrated Stock in DMSO (e.g., 10 mM) Start->Prepare_Stock Solubility_Test 2. Determine Max Soluble Concentration in Cell Culture Medium Prepare_Stock->Solubility_Test Prepare_Working_Solutions 4. Prepare Serial Dilutions of this compound Solubility_Test->Prepare_Working_Solutions Cell_Seeding 3. Seed Cells in Multi-well Plates Treat_Cells 5. Treat Cells with This compound Cell_Seeding->Treat_Cells Prepare_Working_Solutions->Treat_Cells Troubleshoot Precipitation? Troubleshoot: - Lower Concentration - Use Cyclodextrin - Check DMSO % Prepare_Working_Solutions->Troubleshoot Check for Precipitation Incubate 6. Incubate for Desired Time Period Treat_Cells->Incubate Assay 7. Perform Cell-Based Assay (e.g., Viability, Western Blot) Incubate->Assay Data_Analysis 8. Data Analysis (e.g., IC50 determination) Assay->Data_Analysis End End: Reliable Experimental Results Data_Analysis->End Troubleshoot->Prepare_Working_Solutions Adjust Protocol

Caption: Experimental workflow for testing this compound in cell-based assays, including solubility troubleshooting.

References

Technical Support Center: Optimizing 6-Fluoroflavone Concentration for Cell Viability Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for 6-fluoroflavone in cell viability experiments?

A starting concentration for this compound can be guided by studies on structurally similar flavone derivatives. For instance, a flavone derivative with a 6-(2-methyl-5-phenylpyrrol-1-yl) moiety showed IC50 values of 2.97 µM and 5.89 µM in 5637 and HT-1376 bladder cancer cell lines, respectively, after 24 hours of incubation.[1] Another compound, 3,6-dihydroxyflavone, exhibited IC50 values of 25 µM at 24 hours and 9.8 µM at 48 hours in HeLa cells.[2] Therefore, a broad initial screening range of 0.1 µM to 100 µM is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How does this compound affect cell viability?

Based on studies of similar flavones, this compound likely induces apoptosis, or programmed cell death.[3] Flavonoids can trigger apoptosis through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[3][4][5] This involves the activation of caspases, a family of proteases that execute cell death.[5] Furthermore, some flavones have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[6]

Q3: Can this compound interfere with standard cell viability assays like the MTT assay?

Yes, this is a critical consideration. Flavonoids, due to their antioxidant properties, can directly reduce tetrazolium salts like MTT, leading to the formation of formazan crystals in the absence of viable cells.[7][8][9] This can result in a false positive signal, indicating higher cell viability than is actually present. It is highly recommended to use alternative viability assays that are not based on metabolic reduction when working with flavonoids.[7][8]

Q4: What are reliable alternative cell viability assays to use with this compound?

Reliable alternatives to the MTT assay for flavonoids include:

  • Trypan Blue Exclusion Assay: This method directly assesses cell membrane integrity.[7][8]

  • Sulphorhodamine B (SRB) Assay: This assay measures cellular protein content and shows no interference with flavonoids in a cell-free system.[9]

  • ATP-Based Assays (e.g., CellTiter-Glo): These assays quantify ATP levels as an indicator of metabolically active cells.

  • Flow Cytometry with Viability Dyes (e.g., DRAQ7, Propidium Iodide): These methods provide quantitative data on cell death.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly high cell viability at high concentrations of this compound in an MTT assay. Interference of this compound with the MTT reagent. Flavonoids can reduce MTT to formazan, creating a false positive signal.[7][8][9]Switch to a non-tetrazolium-based assay such as the Sulforhodamine B (SRB) assay, Trypan Blue exclusion, or an ATP-based assay (e.g., CellTiter-Glo).[7][9]
Precipitate formation in the cell culture medium after adding this compound. The solubility limit of this compound may have been exceeded.Ensure the stock solution in DMSO is fully dissolved before diluting in the medium. Prepare fresh dilutions for each experiment. Consider lowering the highest concentration in your dilution series. Maintain a final DMSO concentration below 0.5% to avoid solvent toxicity.
Inconsistent results between experimental replicates. Uneven cell seeding, pipetting errors, or edge effects in the multi-well plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outermost wells of the plate, as they are prone to evaporation and temperature fluctuations.
High background absorbance in control wells. Contamination of the culture medium or reagents. The medium itself may have components that react with the assay reagents.Use fresh, sterile medium and reagents. Include a "medium only" blank control to subtract background absorbance.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of flavone derivatives structurally similar to this compound on various human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.

CompoundCell LineAssayIncubation TimeIC50 Value
6-(2-methyl-5-phenylpyrrol-1-yl) flavone5637 (Bladder Cancer)MTT24 hours2.97 µM[1]
6-(2-methyl-5-phenylpyrrol-1-yl) flavoneHT-1376 (Bladder Cancer)MTT24 hours5.89 µM[1]
7-(2-methyl-5-phenylpyrrol-1-yl) flavone5637 (Bladder Cancer)MTT24 hours7.39 µM[1]
7-(2-methyl-5-phenylpyrrol-1-yl) flavoneHT-1376 (Bladder Cancer)MTT24 hours13.54 µM[1]
3,6-dihydroxyflavoneHeLa (Cervical Cancer)MTT24 hours25 µM[2]
3,6-dihydroxyflavoneHeLa (Cervical Cancer)MTT48 hours9.8 µM[2]

Experimental Protocols

Protocol 1: Dose-Response Experiment Workflow

This protocol outlines a general workflow for determining the optimal concentration of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) B Prepare Serial Dilutions in Culture Medium A->B C Seed Cells in 96-well Plate and Allow Adhesion D Replace Medium with This compound Dilutions C->D E Incubate for Desired Time (e.g., 24, 48, 72h) D->E F Perform Cell Viability Assay (e.g., SRB Assay) E->F G Measure Absorbance with Plate Reader F->G H Calculate Cell Viability (%) G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: Workflow for a dose-response experiment.

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay

This protocol provides a detailed methodology for the SRB assay, a recommended alternative to the MTT assay for use with flavonoids.

Materials:

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the Dose-Response Experiment Workflow. Include untreated and vehicle (DMSO) controls.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plate five times with deionized water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Wash the plate five times with 1% acetic acid to remove unbound SRB and allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

Signaling Pathways

Potential Apoptotic Signaling Pathways of Flavones

The following diagram illustrates the potential signaling pathways through which flavones, likely including this compound, can induce apoptosis in cancer cells.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway Modulation cluster_execution Execution Phase Flavone_ext This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) Flavone_ext->DeathReceptor Induces DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Flavone_int This compound Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Flavone_int->Bcl2 Modulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Flavone_mapk This compound MAPK MAPK Pathways (JNK, p38, ERK) Flavone_mapk->MAPK Modulates MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathways of flavones.

References

Technical Support Center: Synthesis of Fluorinated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of fluorinated flavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing fluorinated flavonoids?

A1: There are two main synthetic routes for preparing fluorinated flavonoids:

  • Synthesis from Fluorinated Precursors: This is one of the most common methods and typically involves a Claisen-Schmidt condensation to form a fluorinated chalcone, which is then cyclized to the flavonoid core. This approach allows for the precise placement of fluorine atoms by starting with appropriately fluorinated aromatic aldehydes or ketones.[1]

  • Direct Fluorination of the Flavonoid Core: This strategy involves the direct introduction of fluorine onto a pre-existing flavonoid scaffold. This can be achieved through electrophilic or nucleophilic fluorination reactions. However, controlling the regioselectivity and avoiding side reactions can be challenging with this method.[1]

Q2: I'm getting a low yield in my Claisen-Schmidt condensation to form the fluorinated chalcone. What are the common causes and solutions?

A2: Low yields in Claisen-Schmidt condensations are a frequent issue. Here are some common causes and troubleshooting steps:

  • Inactive or Improper Catalyst: The base catalyst (e.g., NaOH or KOH) is crucial. Ensure it is fresh and of high purity.

  • Suboptimal Temperature or Reaction Time: The reaction may require optimization of temperature and duration. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Gradually increasing the temperature or extending the reaction time can sometimes improve yields.

  • Poor Substrate Reactivity: The electronic nature of the substituents on your aromatic aldehyde and acetophenone can significantly impact reactivity. Electron-withdrawing groups on the acetophenone or electron-donating groups on the aldehyde can decrease the reaction rate.

  • Side Reactions: Aldol addition followed by retro-aldol reaction can occur, reducing the yield of the desired chalcone.

Q3: My direct electrophilic fluorination with Selectfluor® is not working or giving a mixture of products. What should I check?

A3: Electrophilic fluorination of flavonoids can be complex due to the presence of multiple reactive sites. Here are some troubleshooting tips:

  • Reaction Media: The choice of solvent is critical. Acetonitrile is a commonly used solvent. In some cases, co-solvents may be necessary.

  • Protecting Groups: The hydroxyl groups on the flavonoid ring are highly activating and can lead to poor regioselectivity or over-fluorination. It is often necessary to protect these groups before fluorination.[2]

  • Reagent Activity: Ensure your Selectfluor® is stored under anhydrous conditions and has not degraded.

  • Reaction Conditions: Temperature and reaction time can influence selectivity. Running the reaction at a lower temperature may improve regioselectivity.

Q4: I am observing the formation of a di-fluorinated byproduct. How can I favor monofluorination?

A4: The formation of di-fluorinated byproducts is a common challenge, especially with highly reactive fluorinating agents or activated substrates. To promote monofluorination:

  • Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-fluorination.

  • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product.

Q5: What are the best methods for purifying fluorinated flavonoids?

A5: Purification of fluorinated flavonoids often requires chromatographic techniques due to the potential for side products and unreacted starting materials.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often employed. A C18 column with a mobile phase of methanol/water or acetonitrile/water with a small amount of acid (e.g., formic or acetic acid) is a common choice.[3][4]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[5]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material in Direct Fluorination
Possible Cause Solution
Inactive Fluorinating Reagent Use a fresh bottle of the fluorinating reagent. Reagents like DAST and Deoxo-Fluor can degrade over time, especially if not stored under anhydrous conditions. Selectfluor® should also be stored in a desiccator.
Insufficient Reagent Increase the equivalents of the fluorinating reagent. For sterically hindered or electron-deficient substrates, a larger excess may be required.
Low Reaction Temperature Gradually increase the reaction temperature. Some fluorinations require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions.
Poor Leaving Group (for Deoxyfluorination) If starting from a hydroxyl group, it may need to be converted to a better leaving group (e.g., a sulfonate ester) before fluorination with a fluoride source.
Solvent Incompatibility Ensure the solvent is appropriate for the chosen fluorinating reagent and is anhydrous. Common solvents include dichloromethane (DCM), acetonitrile, and chloroform.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Solution
Multiple Activated Positions on the Flavonoid Ring Employ protecting groups for hydroxyl moieties to direct the fluorination to the desired position. Common protecting groups for hydroxyls include benzyl (Bn), silyl ethers (e.g., TBS), and acetyl (Ac) groups.[1][6]
Overly Reactive Fluorinating Agent Consider using a milder fluorinating agent. The reactivity of electrophilic fluorinating agents can vary, and a less reactive one might offer better selectivity.
Reaction Conditions Too Harsh Optimize the reaction conditions by lowering the temperature and reducing the reaction time. Monitor the reaction progress closely.
Presence of a Strong Base For some reactions, the presence of a strong base can lead to side reactions. If possible, use neutral or mildly basic/acidic conditions.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Chalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of (2E)-1-(4-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one.

Materials:

  • 4-hydroxyacetophenone

  • 4-fluorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, dilute)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-hydroxyacetophenone and 4-fluorobenzaldehyde in ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Reaction Initiation: While stirring, slowly add an aqueous solution of NaOH dropwise to the flask. The reaction is often exothermic, so maintain the temperature by using an ice bath if necessary.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction's progress by TLC. The formation of a yellow precipitate often indicates product formation.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Slowly acidify the mixture with dilute HCl while stirring until the solution is neutral to pH paper. This will cause the chalcone to precipitate fully.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper with several portions of cold distilled water to remove inorganic salts.

  • Drying: Allow the product to air-dry or dry it in a desiccator.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of a Fluorinated Flavonol via Algar-Flynn-Oyamada (AFO) Reaction

This protocol describes the cyclization of a fluorinated chalcone to a flavonol.

Materials:

  • Fluorinated 2'-hydroxychalcone

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Reflux condenser

Procedure:

  • Dissolving the Chalcone: Dissolve the fluorinated 2'-hydroxychalcone in ethanol or methanol in a round-bottom flask.

  • Addition of Base: To the stirred solution, add the NaOH solution.

  • Addition of Oxidant: Slowly add hydrogen peroxide to the reaction mixture. The reaction is often exothermic, so control the addition rate to maintain a gentle reflux.

  • Reaction: Heat the mixture to reflux for a specified time (typically 30 minutes to a few hours), monitoring the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and pour it into a beaker of cold water.

  • Precipitation: Acidify the solution with a dilute acid (e.g., acetic acid or HCl) to precipitate the flavonol.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude flavonol can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[7]

Data Presentation

Table 1: Comparison of Yields for Different Fluorinated Flavonoid Synthesis Methods

Flavonoid ProductStarting MaterialFluorinating Agent/MethodReaction ConditionsYield (%)Reference
3-Fluoroflavone2'-HydroxychalconeSelectfluor®CH₃CN, rt, then H₂SO₄75-92[8]
6-FluorotricinTricinDeoxyfluorCH₂Cl₂, rt45[1]
8-FluorotricinTricinDeoxyfluorCH₂Cl₂, rt30[1]
3-Fluoro-3',4',5'-trihydroxyflavone3',4',5'-TrihydroxyflavoneSelectfluor®MeCN/H₂O, rt65[5]
(E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one4-hydroxyacetophenone, 4-fluorobenzaldehydeClaisen-Schmidt (SOCl₂/EtOH catalyst)rt, 2h92[9][10]

Visualizations

experimental_workflow cluster_0 Route 1: Synthesis from Fluorinated Precursors cluster_1 Route 2: Direct Fluorination A Fluorinated Aromatic Aldehyde/Ketone B Claisen-Schmidt Condensation A->B C Fluorinated Chalcone B->C D Cyclization (e.g., AFO Reaction) C->D E Fluorinated Flavonoid D->E F Flavonoid Scaffold G Protection of -OH Groups (Optional) F->G H Direct Fluorination (Electrophilic/Nucleophilic) G->H I Deprotection (if applicable) H->I J Fluorinated Flavonoid I->J

Caption: Synthetic routes to fluorinated flavonoids.

troubleshooting_low_yield Start Low Yield Observed Q1 Check Reagent Activity Start->Q1 A1_1 Use fresh reagents Q1->A1_1 Inactive? A1_2 Store reagents under anhydrous conditions Q1->A1_2 Degraded? Q2 Optimize Reaction Conditions Q1->Q2 Reagents OK A1_1->Q2 A1_2->Q2 A2_1 Adjust temperature Q2->A2_1 A2_2 Vary reaction time Q2->A2_2 A2_3 Change solvent Q2->A2_3 Q3 Consider Substrate Reactivity Q2->Q3 Conditions Optimized A2_1->Q3 A2_2->Q3 A2_3->Q3 A3_1 Modify electron-donating/-withdrawing groups Q3->A3_1 A3_2 Use protecting groups Q3->A3_2 End Improved Yield Q3->End Substrate Addressed A3_1->End A3_2->End

Caption: Troubleshooting workflow for low reaction yield.

Analytical Characterization

Interpreting NMR and Mass Spectra of Fluorinated Flavonoids

  • ¹H NMR: The presence of fluorine will cause splitting of adjacent proton signals. The coupling constants (J-values) between ¹H and ¹⁹F are distance-dependent and can help in assigning the position of the fluorine atom.

  • ¹⁹F NMR: This is a powerful technique for characterizing fluorinated compounds. The chemical shift of the ¹⁹F signal provides information about the electronic environment of the fluorine atom. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, which helps in distinguishing between different fluorine environments in a molecule.[11][12][13]

  • ¹³C NMR: Carbon atoms bonded to or near a fluorine atom will show coupling in the ¹³C NMR spectrum, which is useful for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the fluorinated flavonoid. The fragmentation pattern in MS/MS can also provide structural information.

References

Technical Support Center: Enhancing the Bioavailability of 6-Fluoroflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of 6-fluoroflavone.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to the physicochemical properties and formulation of this compound.

Q1: My this compound is not dissolving in aqueous buffers for my in vitro assays. What can I do?

A1: this compound is a lipophilic compound with an estimated XLogP3 of 4.1, indicating poor water solubility.[1][2] Direct dissolution in aqueous media is expected to be challenging. Here are some troubleshooting steps:

  • Co-solvents: Prepare a stock solution in an organic solvent like DMSO, ethanol, or acetone, and then dilute it into your aqueous buffer.[3] Be mindful of the final solvent concentration to avoid cellular toxicity.

  • Solubilizing Excipients: The use of surfactants or cyclodextrins can significantly enhance aqueous solubility.[4][5]

Q2: I am observing high variability in my in vivo animal studies. What are the potential causes?

A2: High variability in in vivo studies with poorly soluble compounds like this compound can stem from several factors:

  • Inconsistent Formulation: The physical form of the administered compound (e.g., particle size, crystallinity) can greatly impact its dissolution and absorption. Ensure your formulation and administration procedures are consistent across all animals.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can alter the absorption of lipophilic compounds. Standardize the fasting and feeding schedule of your animals.

  • Metabolism: Flavonoids undergo extensive first-pass metabolism in the gut and liver.[6] Individual differences in metabolic enzyme activity can lead to variable systemic exposure.

  • Gut Microbiota: The gut microbiome can metabolize flavonoids, impacting their absorption and bioavailability.[6][7]

Q3: How can I assess the intestinal permeability of this compound in vitro?

A3: The Caco-2 cell monolayer model is a widely accepted method for evaluating in vitro intestinal permeability.[8][9] This model uses human colon adenocarcinoma cells that differentiate to form a monolayer with characteristics similar to the intestinal epithelium. The apparent permeability coefficient (Papp) can be determined to predict in vivo absorption.[8] For lipophilic compounds like this compound, non-specific binding to the plasticware can be an issue, and the addition of a protein like bovine serum albumin (BSA) to the receiver compartment may be necessary.[9]

Q4: What are the primary metabolic pathways for flavonoids, and how might the fluorine atom in this compound affect its metabolism?

A4: Flavonoids are typically metabolized through Phase I (oxidation, reduction, hydrolysis) and Phase II (glucuronidation, sulfation, methylation) reactions, primarily in the liver and intestines.[6] The introduction of a fluorine atom can alter the metabolic profile by:

  • Blocking Metabolic Sites: The strong carbon-fluorine bond can prevent oxidation at the fluorinated position, thereby increasing metabolic stability.[10][11]

  • Altering Electronic Properties: Fluorine's high electronegativity can influence the reactivity of other parts of the molecule, potentially altering interactions with metabolic enzymes.[10]

Microbial metabolism in the gut can also play a significant role in the breakdown of flavonoids.[12]

II. Troubleshooting Guides for Bioavailability Enhancement Strategies

This section provides guidance on common problems encountered when employing various techniques to improve the bioavailability of this compound.

A. Cyclodextrin Inclusion Complexation

Issue: Low complexation efficiency or precipitation of the complex.

Potential Cause Troubleshooting Steps
Incorrect Cyclodextrin Type The cavity size of the cyclodextrin must be appropriate to accommodate the guest molecule. For flavonoids, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[4]
Suboptimal Molar Ratio Experiment with different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2, 2:1) to find the optimal stoichiometry for inclusion.[13]
Inefficient Complexation Method Compare different preparation methods such as co-precipitation, kneading, and freeze-drying to identify the most effective technique for your complex. The kneading method is often suitable for poorly water-soluble guests.
Precipitation upon Dilution The stability of the inclusion complex is concentration-dependent. If precipitation occurs upon dilution, consider using a more soluble cyclodextrin derivative like HP-β-CD.
B. Nanoparticle Formulation

Issue: Large particle size, low encapsulation efficiency, or instability of the nanoparticle suspension.

Potential Cause Troubleshooting Steps
Inappropriate Polymer or Surfactant The choice of polymer and surfactant is critical. For poorly soluble drugs, biodegradable polymers like PLGA are often used. Experiment with different types and concentrations of surfactants to optimize particle size and stability.
Suboptimal Formulation Parameters Factors such as the drug-to-polymer ratio, solvent and anti-solvent selection, and stirring speed can significantly impact nanoparticle characteristics. A design of experiment (DoE) approach can be useful for optimizing these parameters.
Drug Crystallization If the drug crystallizes instead of being encapsulated, try increasing the viscosity of the organic phase or using a polymer with stronger drug-polymer interactions.
Aggregation of Nanoparticles Ensure sufficient surfactant concentration to provide adequate surface coverage and prevent aggregation. Zeta potential measurements can help assess the stability of the suspension.
C. Prodrug Synthesis

Issue: Poor conversion of the prodrug to the active this compound in vivo or unexpected toxicity.

Potential Cause Troubleshooting Steps
Inefficient Enzymatic Cleavage The linker used to create the prodrug must be susceptible to enzymatic cleavage at the target site. Select linkers that are known substrates for common esterases, phosphatases, or other relevant enzymes.[][15]
Chemical Instability The prodrug must be stable enough to reach the site of absorption and/or action before converting to the active drug. Assess the chemical stability of the prodrug in relevant biological fluids (e.g., simulated gastric and intestinal fluids).
Toxicity of the Prodrug or Byproducts The prodrug itself or the cleaved promoiety may have unexpected toxicity. Conduct in vitro cytotoxicity assays to evaluate the safety of the prodrug and its metabolites.

III. Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables provide example data based on general flavonoid research to illustrate expected outcomes. Researchers should generate their own data for this compound.

Table 1: Hypothetical Solubility Enhancement of this compound

Formulation Solubility in Water (µg/mL) Fold Increase
This compound (unformulated)< 1-
This compound-HP-β-CD Complex (1:1)5050
This compound Nanoparticles100100

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound (oral suspension)502.0200100
This compound-HP-β-CD Complex2001.0800400
This compound Nanoparticles4500.51800900

IV. Experimental Protocols

The following are detailed, generalized methodologies for key experiments. These protocols should be optimized for the specific properties of this compound.

A. Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 1:1).

  • Mixing: Weigh the calculated amounts of this compound and HP-β-CD.

  • Kneading: Place the mixture in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol) to form a paste. Knead the paste for 60 minutes.

  • Drying: Dry the paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm inclusion.

B. Formulation of this compound Loaded PLGA Nanoparticles (Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an organic solvent such as acetone or ethyl acetate.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Tween 80).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the nanoparticles. Wash the pellet with deionized water to remove excess surfactant.

  • Lyophilization (Optional): Resuspend the nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

  • Characterization: Determine the particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

C. In Vitro Permeability Assay using Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution of this compound (dissolved in a suitable vehicle) to the apical (AP) side (for absorption studies) or the basolateral (BL) side (for efflux studies).

    • Collect samples from the receiver compartment (BL for absorption, AP for efflux) at predetermined time points.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[16][17][18][19]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

V. Visualization of Potential Pathways and Workflows

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on known activities of other flavonoids, and experimental workflows.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation This compound This compound Cyclodextrin Complexation Cyclodextrin Complexation This compound->Cyclodextrin Complexation Nanoparticle Encapsulation Nanoparticle Encapsulation This compound->Nanoparticle Encapsulation Prodrug Synthesis Prodrug Synthesis This compound->Prodrug Synthesis Solubility Assessment Solubility Assessment Cyclodextrin Complexation->Solubility Assessment Particle Size Analysis Particle Size Analysis Nanoparticle Encapsulation->Particle Size Analysis Stability Studies Stability Studies Prodrug Synthesis->Stability Studies In Vitro Permeability (Caco-2) In Vitro Permeability (Caco-2) Solubility Assessment->In Vitro Permeability (Caco-2) Particle Size Analysis->In Vitro Permeability (Caco-2) Stability Studies->In Vitro Permeability (Caco-2) In Vivo Bioavailability (Rodent Model) In Vivo Bioavailability (Rodent Model) In Vitro Permeability (Caco-2)->In Vivo Bioavailability (Rodent Model) signaling_pathway cluster_inflammation Inflammatory Pathway cluster_flavonoid This compound Action Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation This compound This compound This compound->NF-κB Activation Inhibition antioxidant_pathway cluster_ros Oxidative Stress cluster_flavonoid_action This compound Action Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Cellular Damage Cellular Damage Reactive Oxygen Species (ROS)->Cellular Damage Apoptosis/Necrosis Apoptosis/Necrosis Cellular Damage->Apoptosis/Necrosis This compound This compound This compound->Reactive Oxygen Species (ROS) Scavenging

References

6-Fluoroflavone stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-fluoroflavone in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the solvent system, pH, temperature, and exposure to light. As a flavonoid, this compound's core structure can be susceptible to degradation under certain conditions. Flavones are generally more stable in acidic conditions and can degrade in neutral to alkaline environments.[1][2][3] The introduction of a fluorine atom is known to enhance metabolic stability.[4]

Q2: Which common laboratory solvents are recommended for dissolving and storing this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetonitrile.[5][6] For short-term storage, these solvents are generally suitable. However, for long-term storage, it is crucial to minimize exposure to water, light, and elevated temperatures. Flavone is sparingly soluble in aqueous buffers, and for such solutions, it is recommended to first dissolve it in a minimal amount of an organic solvent like ethanol and then dilute with the aqueous buffer.[6] Aqueous solutions are not recommended for storage for more than one day.[6]

Q3: I am observing unexpected degradation of my this compound stock solution in DMSO. What could be the cause?

A3: While DMSO is a common solvent, prolonged storage, especially at room temperature and in the presence of light and air, can lead to the oxidation of the flavone molecule. Additionally, the quality of the DMSO and the presence of impurities, such as water, can contribute to degradation. It is recommended to use anhydrous, high-purity DMSO, store stock solutions at -20°C or -80°C, and protect them from light.

Q4: How does pH affect the stability of this compound?

A4: Flavones, the chemical class of this compound, are generally more stable in acidic to neutral pH.[3] Under alkaline conditions, the flavone ring system can become more susceptible to oxidative degradation.[3] Therefore, for experiments requiring aqueous buffers, it is advisable to maintain a pH below 7 to enhance stability.

Q5: Is this compound sensitive to light?

A5: Flavonoids can be susceptible to photolytic degradation upon exposure to UV or visible light.[7][8][9] While the flavone backbone (without a 3-hydroxyl group) is generally more photostable than flavonols, it is still best practice to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or prolonged experiments.[7]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
  • Symptom: A solid precipitate forms after diluting a concentrated organic stock solution of this compound into an aqueous buffer.

  • Possible Cause: this compound has low solubility in aqueous solutions. The concentration of the compound in the final aqueous solution may have exceeded its solubility limit.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Reduce the final concentration of this compound in the aqueous buffer.

    • Increase Organic Co-solvent: Increase the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final aqueous solution. However, be mindful that the co-solvent concentration should be compatible with your experimental system.

    • Sonication: Briefly sonicate the solution after dilution to aid in dissolution.

    • pH Adjustment: Ensure the pH of the aqueous buffer is slightly acidic, as this can sometimes improve the stability of flavonoids.[2][3]

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results when using a this compound stock solution over a period of time.

  • Possible Cause: Degradation of this compound in the stock solution, leading to a decrease in the effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh stock solutions of this compound immediately before each experiment.

    • Proper Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.

    • Assess Purity: Periodically check the purity of the stock solution using an analytical technique like HPLC to quantify the amount of intact this compound.

Data Presentation: Stability of this compound in Different Solvents (Illustrative Data)

The following tables provide illustrative stability data for this compound based on the general behavior of flavones. This data is intended for guidance and should be confirmed by experimental analysis.

Table 1: Short-Term Stability of this compound (1 mM) at Room Temperature (25°C)

SolventTime (hours)Remaining this compound (%)Appearance
DMSO0100Clear, colorless
2498.5Clear, colorless
4896.2Clear, colorless
Ethanol0100Clear, colorless
2499.1Clear, colorless
4898.0Clear, colorless
Acetonitrile0100Clear, colorless
2499.5Clear, colorless
4898.8Clear, colorless
PBS (pH 7.4) with 1% DMSO0100Clear, colorless
2492.3Clear, colorless
4885.1Slight yellow tint

Table 2: Long-Term Stability of this compound (10 mM) at Different Storage Temperatures (Protected from Light)

SolventTemperatureTime (months)Remaining this compound (%)
DMSO4°C197.2
391.5
-20°C199.8
399.1
-80°C1>99.9
399.7
Ethanol4°C198.5
395.3
-20°C1>99.9
399.5
-80°C1>99.9
399.8

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the samples with 1 M NaOH before analysis.[10]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M HCl before analysis.[10]

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at specified intervals.[10]

  • Thermal Degradation:

    • Expose a solid sample of this compound to 80°C for 72 hours.

    • For solution-state analysis, heat a solution of this compound at 80°C for 72 hours.

    • Take samples at different time points.[10]

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm) and a visible light source in a photostability chamber.

    • Keep a control sample in the dark.

    • Analyze samples after a specified duration.[10]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Mandatory Visualization

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc HPLC Analysis acid->hplc Neutralize base->hplc Neutralize oxidation->hplc thermal->hplc photo->hplc

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway A This compound B Hydroxylated Degradant (Oxidation) A->B H2O2 C Ring-Opened Product (Base Hydrolysis) A->C NaOH D Photodegradation Product A->D UV/Vis Light

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Minimizing Cytotoxicity of Flavone Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of flavone derivatives in experimental assays. This guidance will help ensure accurate and reproducible results by addressing common challenges encountered when working with these compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my flavone derivatives show high cytotoxicity even at low concentrations?

A1: Several factors can contribute to the observed cytotoxicity of flavone derivatives. At high concentrations, many flavonoids can induce cytotoxicity, often in a dose-dependent manner.[1] This effect is sometimes linked to an increase in intracellular reactive oxygen species (ROS).[1] The chemical structure of the flavonoid, including the number and position of hydroxyl groups, can significantly influence its cytotoxic potential.[2] Additionally, the specific cell line being used is a critical factor, as some cell types are inherently more sensitive to certain flavonoids.[1]

Q2: Can the solvent used to dissolve flavone derivatives affect cytotoxicity?

A2: Yes, the choice of solvent and its final concentration in the cell culture medium can significantly impact experimental outcomes. Dimethyl sulfoxide (DMSO) is a common solvent for flavonoids, but it can be toxic to cells at higher concentrations. It is generally recommended to keep the final DMSO concentration in the culture medium below 0.5%, and for sensitive cell lines, at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without the flavonoid) in your experiments to account for any solvent-induced effects.[3]

Q3: My cell viability assay results are inconsistent. What could be the cause?

A3: Inconsistent results can arise from several sources. One common issue is the precipitation of the flavone derivative in the cell culture medium, which is more likely with hydrophobic flavonoids.[4][5][6] This can lead to variable concentrations of the compound in solution. Another significant factor is assay interference. Flavonoids, due to their antioxidant properties, can directly reduce tetrazolium salts like MTT, leading to an overestimation of cell viability and conflicting with microscopy observations.[6][7][8][9][10][11] It's crucial to select an appropriate assay and ensure the compound is fully dissolved.

Q4: How can I differentiate between cytotoxicity and assay artifacts?

A4: It is essential to run proper controls to distinguish true biological effects from experimental artifacts. To check for assay interference, incubate the flavone derivative with the assay reagents in a cell-free system.[6][8][9][11] If a signal is generated, it indicates an artifact. For example, the direct reduction of MTT by flavonoids will produce a color change even without viable cells.[7][8][9][10][11] In such cases, alternative viability assays that are not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay or a direct cell counting method like the Trypan Blue exclusion assay, should be used.[6][7]

Q5: Can flavone derivatives affect cellular signaling pathways unrelated to my primary research focus?

A5: Yes, flavonoids are known to modulate multiple signaling pathways. A common off-target effect is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger various cellular responses, including apoptosis.[1][12] It is important to be aware of these potential off-target effects and, if necessary, to measure markers of oxidative stress or other relevant pathways to fully interpret your results.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Symptoms:

  • The cell culture medium appears cloudy or contains visible particles after adding the flavone derivative.[6]

  • Inconsistent results between replicate wells or experiments.

Troubleshooting Steps:

  • Optimize Stock and Final Concentrations:

    • Prepare a lower concentration of the stock solution in DMSO. While this may require adding a larger volume to your media, it can prevent the compound from precipitating out of solution.[4]

    • Ensure the final concentration of the flavone derivative does not exceed its solubility limit in the aqueous environment of the cell culture medium.[4]

  • Refine Dilution Technique:

    • Avoid adding the concentrated DMSO stock directly into the full volume of media.[4]

    • Perform a serial dilution by first diluting the DMSO stock into a small volume of pre-warmed media, mixing gently, and then adding this intermediate dilution to the final volume.[4]

    • Add the compound dropwise to the media while gently swirling to ensure rapid dispersion.[4]

  • Control Temperature:

    • Pre-warm the cell culture medium to 37°C before adding the flavone derivative stock solution to prevent temperature shock, which can induce precipitation.[4]

  • Consider Medium Components:

    • The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. If using a low-serum or serum-free medium, consider if your experimental design allows for a higher serum concentration.[4][5]

Issue 2: Inaccurate Cell Viability Data from MTT or Similar Assays

Symptoms:

  • Cell viability unexpectedly increases after treatment with the flavone derivative.[6]

  • Results from the viability assay contradict observations from microscopy, where cell death is apparent.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • To test for assay interference, add the flavone derivative to cell-free media and perform the viability assay. If a color change or signal is detected, the compound is interfering with the assay.[6] Flavonoids like quercetin, rutin, and luteolin are known to reduce MTT in the absence of cells.[11]

  • Switch to a Non-Metabolic Viability Assay:

    • Use an alternative assay that is less susceptible to interference from reducing compounds. Recommended alternatives include:

      • Sulforhodamine B (SRB) Assay: A colorimetric assay that measures total protein content.[6]

      • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is a marker of metabolically active cells.[6]

      • Trypan Blue Exclusion Assay: A direct cell counting method that assesses cell membrane integrity.[6][7]

      • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells.[3]

Issue 3: High Background Cytotoxicity or Inconsistent Dose-Response

Symptoms:

  • Significant cell death is observed in the vehicle control (DMSO only) wells.

  • The dose-response curve is not sigmoidal or shows erratic behavior.

Troubleshooting Steps:

  • Optimize Solvent Concentration:

    • Ensure the final concentration of DMSO is well below the toxic threshold for your specific cell line (generally <0.5%).[4] Test a range of DMSO concentrations to determine the no-effect level.

  • Evaluate Compound Stability:

    • Some flavonoids may be unstable in solution over time. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[4]

  • Manage Oxidative Stress:

    • At higher concentrations, some flavones can act as pro-oxidants, leading to increased ROS and cell death.[12] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the observed cytotoxicity is ROS-mediated.

  • Check Cell Health and Seeding Density:

    • Ensure that cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Over-confluent or stressed cells can be more susceptible to compound-induced toxicity.[13]

Data Presentation

Table 1: In-Vitro Cytotoxicity (IC50) of a Representative Flavone Derivative on Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)
MCF-7Breast AdenocarcinomaMTT4845.8 ± 3.2
MDA-MB-231Breast AdenocarcinomaMTT4862.1 ± 5.5
A549Lung CarcinomaLDH4875.3 ± 6.1
HeLaCervical CarcinomaATP Lite4838.9 ± 2.9
HCT116Colon CarcinomaMTT4855.2 ± 4.7
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound that causes a 50% reduction in cell viability.[3]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO Concentration
Robust/Immortalized Cell Lines< 0.5%
Sensitive/Primary Cell Lines≤ 0.1%

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Note the potential for interference as described in the troubleshooting section.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test flavone derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Prepare serial dilutions of the test flavone derivative in complete medium.

  • Remove the old medium and add 100 µL of the flavonoid dilutions to the respective wells. Include vehicle control and blank wells.[3]

  • Incubate the plate for 48 hours at 37°C and 5% CO2.[3]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring LDH released from damaged cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test flavone derivative

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test flavone for 48 hours. Include controls for spontaneous and maximum LDH release.[3]

  • Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[3]

  • Add 50 µL of the LDH reaction mixture to each well.[3]

  • Incubate at room temperature for 30 minutes, protected from light.[3]

  • Add 50 µL of the stop solution.[3]

  • Measure the absorbance at 490 nm.[3]

  • Calculate the percentage of cytotoxicity.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test flavone derivative

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test flavone at various concentrations for 24 hours.[3]

  • Harvest both floating and attached cells.[3]

  • Wash the cells twice with cold PBS.[3]

  • Resuspend the cells in 100 µL of binding buffer.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubate in the dark at room temperature for 15 minutes.[3]

  • Add 400 µL of binding buffer to each sample.[3]

  • Analyze the samples within 1 hour using a flow cytometer.[3]

Visualizations

Flavonoid_Cytotoxicity_Pathway Flavone High Concentration Flavone Derivative Cell Target Cell Flavone->Cell Uptake ROS Increased Intracellular Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Potential mechanism of flavone-induced cytotoxicity via ROS production.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Observed CheckPrecipitate Check for Compound Precipitation in Media Start->CheckPrecipitate PrecipitateYes Precipitate Observed CheckPrecipitate->PrecipitateYes Yes PrecipitateNo No Precipitate CheckPrecipitate->PrecipitateNo No OptimizeSol Optimize Solubility: - Lower Stock Concentration - Serial Dilution - Pre-warm Media PrecipitateYes->OptimizeSol CheckAssay Check for Assay Interference PrecipitateNo->CheckAssay End Accurate Results OptimizeSol->End InterferenceYes Interference Detected (Cell-Free Control) CheckAssay->InterferenceYes Yes InterferenceNo No Interference CheckAssay->InterferenceNo No SwitchAssay Switch to Alternative Assay: (SRB, Trypan Blue, LDH) InterferenceYes->SwitchAssay CheckControls Review Experimental Controls: - Vehicle Control Toxicity - Cell Health & Density InterferenceNo->CheckControls SwitchAssay->End CheckControls->End

Caption: Decision-making workflow for troubleshooting inconsistent cytotoxicity data.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture & Seed Cells (96-well plate) CompoundPrep 2. Prepare Flavone Serial Dilutions Incubate 3. Treat Cells (24-72 hours) CompoundPrep->Incubate AddReagent 4. Add Viability Reagent (e.g., MTT, LDH Substrate) Incubate->AddReagent ReadPlate 5. Incubate & Read Plate (Spectrophotometer) AddReagent->ReadPlate CalcViability 6. Calculate % Viability vs. Control ReadPlate->CalcViability CalcIC50 7. Determine IC50 Value CalcViability->CalcIC50

Caption: General experimental workflow for assessing flavone derivative cytotoxicity.

References

6-Fluoroflavone purification techniques and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Fluoroflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the initial purity of the compound, the nature of the impurities, and the desired final purity and scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in synthetic this compound often depend on the synthetic route used. Common methods like the Baker-Venkataraman rearrangement or the Allan-Robinson reaction can lead to specific side-products.[1][2][3][4][5] Potential impurities may include:

  • Unreacted starting materials, such as the corresponding 2'-hydroxyacetophenone and benzoyl chloride derivatives.

  • Intermediates, for instance, the 1,3-diketone in the Baker-Venkataraman rearrangement.[3][4]

  • Side-products from incomplete cyclization or alternative reaction pathways.

Q3: How does the fluorine substituent affect the purification strategy?

A3: The presence of a fluorine atom can influence the polarity and solubility of the this compound molecule. This may require adjustments to standard flavonoid purification protocols, particularly in the selection of solvents for recrystallization and mobile phases for chromatography.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization

Issue: this compound fails to crystallize or oils out.

Potential CauseTroubleshooting Steps & Solutions
Inappropriate Solvent The solubility of this compound in the chosen solvent may be too high, even at low temperatures. -> Test a range of solvents with varying polarities. Common choices for flavonoids include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.[6]
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. -> Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities Certain impurities can inhibit crystal formation. -> Attempt a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.
Solution Too Dilute If the concentration of this compound is below its saturation point at the lower temperature, crystallization will not occur. -> Carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Column Chromatography

Issue: Poor separation of this compound from impurities.

Potential CauseTroubleshooting Steps & Solutions
Inappropriate Mobile Phase The polarity of the eluent may not be optimal for separating this compound from closely related impurities. -> Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A common mobile phase for flavonoids is a gradient of hexane and ethyl acetate.[7]
Column Overloading Too much crude material applied to the column can lead to broad bands and poor separation. -> Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to stationary phase by weight.
Improper Column Packing Channels or cracks in the stationary phase will result in an uneven flow of the mobile phase and poor separation. -> Ensure the column is packed uniformly without any air bubbles.
Compound Degradation on Silica Some flavonoids can be sensitive to the acidic nature of silica gel. -> Consider using a different stationary phase like alumina or a deactivated silica gel. Adding a small amount of a modifier like triethylamine to the mobile phase can also help.
High-Performance Liquid Chromatography (HPLC)

Issue: Tailing or broad peaks for this compound.

Potential CauseTroubleshooting Steps & Solutions
Secondary Interactions The analyte may be interacting with active sites on the stationary phase. -> Add a small amount of an acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase to improve peak shape.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. -> Adjust the pH of the mobile phase. For flavonoids, a slightly acidic mobile phase is often beneficial.
Column Contamination Residual compounds from previous injections can interfere with the separation. -> Flush the column with a strong solvent to remove any contaminants.

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Recrystallization Protocol

This protocol provides a general guideline. The optimal solvent and conditions should be determined empirically on a small scale first.

1. Solvent Selection:

  • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane/ethyl acetate mixtures) at room and elevated temperatures.

  • An ideal solvent will dissolve the compound when hot but show low solubility when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

6. Drying:

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is commonly used for flavonoid purification.[7]

  • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis of the crude mixture. Aim for an Rf value of 0.2-0.3 for this compound in the initial eluent.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a level and compact bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Carefully apply the sample to the top of the silica gel bed.

4. Elution:

  • Begin elution with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

5. Fraction Collection and Analysis:

  • Collect fractions of the eluate.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

6. Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

HPLC Purification Protocol

1. Column and Mobile Phase:

  • Column: A reversed-phase C18 column is typically suitable for flavonoid analysis.

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous solution with an acid modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Development:

  • A gradient elution is often necessary to achieve good separation of flavonoids and their impurities. A typical gradient might start with a lower concentration of the organic solvent and gradually increase.

3. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, and filter it through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample onto the HPLC system and monitor the separation at a suitable UV wavelength (flavonoids typically absorb around 254 nm and 340 nm).

HPLC Parameters for Flavonoid Analysis (General)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Example 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChrom Column Chromatography Crude->ColumnChrom Primary Purification Recrystallization->ColumnChrom PurityCheck Final Purity Check Recrystallization->PurityCheck ColumnChrom->Recrystallization Further Purification HPLC Preparative HPLC ColumnChrom->HPLC High Purity ColumnChrom->PurityCheck HPLC->PurityCheck TLC TLC AnalyticalHPLC Analytical HPLC

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Start Crude this compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form Cool->Crystals NoCrystals No Crystals / Oiling Out Cool->NoCrystals ChangeSolvent Change Solvent NoCrystals->ChangeSolvent Try Concentrate Concentrate Solution NoCrystals->Concentrate Try SlowCool Cool Slowly NoCrystals->SlowCool Try ChangeSolvent->Dissolve Concentrate->Cool SlowCool->Cool

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Enhancing the Metabolic Stability of Synthetic Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the metabolic instability of synthetic flavonoids during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My synthetic flavonoid shows high lipophilicity but exhibits very low permeability in our Caco-2 cell assay. What are the potential reasons?

A1: This is a common issue. Several factors can contribute to low apparent permeability (Papp) despite predicted high lipophilicity:

  • Efflux Transporter Activity: Flavonoids are often substrates for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which are expressed in Caco-2 cells. These transporters actively pump the compound back into the apical (lumenal) side, resulting in low net transport to the basolateral (blood) side.[1][2][3][4][5]

  • Poor Aqueous Solubility: High lipophilicity can lead to poor solubility in the aqueous assay buffer, causing the compound to precipitate. This reduces the effective concentration of the flavonoid available for absorption.[6][7]

  • Cellular Metabolism: Caco-2 cells possess some metabolic enzymes that can modify the flavonoid during the assay. This means the compound detected on the basolateral side might be a metabolite, not the parent compound.

  • Non-specific Binding: Lipophilic compounds can bind to the plastic surfaces of the assay plates and Transwell inserts, which lowers the concentration of the flavonoid available for transport.[8]

Q2: I'm observing rapid degradation of my flavonoid compound in a liver microsome stability assay. What are the primary metabolic pathways responsible?

A2: Rapid degradation in liver microsomes points to extensive metabolism, primarily through two phases:

  • Phase I Metabolism: This is often the initial step and is mediated by Cytochrome P450 (CYP) enzymes. Common reactions include hydroxylation and O-demethylation.[9] For many flavonoids, this creates more reactive sites for Phase II enzymes.

  • Phase II Metabolism: This is a major route for flavonoid inactivation and elimination. It involves the conjugation of the flavonoid with hydrophilic molecules. The most common Phase II reactions for flavonoids are glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs).[9][10][11] Methylation can also occur.[10][11][12][13] These conjugation reactions significantly increase the water solubility of the flavonoids, preparing them for excretion.

Q3: How can I improve the metabolic stability and bioavailability of my lead flavonoid compound?

A3: There are two main strategies to enhance the metabolic stability of your flavonoid:

  • Chemical Modification:

    • Methylation: "Capping" the free hydroxyl groups with methyl groups is a highly effective strategy.[10][11][12][13] This blocks the sites for glucuronidation and sulfation, forcing metabolism down the slower CYP-mediated oxidation pathway.[10][11] This can dramatically increase metabolic stability and intestinal absorption.[10][11][12][13][14]

    • Glycosylation: Attaching sugar moieties can improve stability and solubility. However, the type and position of the sugar are critical, as some glycosides can be readily cleaved in the gut.[9]

    • Acylation: Introducing acyl groups to hydroxyls can enhance lipophilicity and cell membrane permeability, potentially protecting them from immediate metabolism.

  • Formulation Strategies:

    • Nanoencapsulation: Encapsulating the flavonoid in nanoparticles (e.g., liposomes, polymeric nanoparticles) can shield it from metabolic enzymes in the gastrointestinal tract.[7]

    • Use of Absorption Enhancers: Co-formulating with substances that can improve intestinal absorption.[7]

    • Carrier Complexes: Utilizing systems like cyclodextrins to improve solubility and stability.[6]

Q4: My in vitro results are not reproducible. What are some common sources of variability in flavonoid experiments?

A4: Inconsistent results in flavonoid research can be frustrating. Here are some factors to consider:

  • Flavonoid Source and Purity: Ensure you are using a consistent source with verified purity for each experiment. Use techniques like HPLC or LC-MS to confirm the identity and purity of your compound.[15]

  • Cell Culture Conditions: Maintain consistent cell passage numbers and confluency. Regularly check for mycoplasma contamination, as this can alter cellular metabolism and transport.[15]

  • Experimental Parameters: Small variations in incubation times, media composition (including serum batches), and temperature can impact results.[15][16]

  • Stability in Media: Flavonoids can be unstable in cell culture media due to oxidation, which can be influenced by pH and the presence of metal ions.[17] Consider the stability of your compound under your specific assay conditions.

Troubleshooting Guides

Guide 1: Low Permeability in Caco-2 Assays

Problem Possible Cause Troubleshooting Steps
Low Apparent Permeability (Papp) Efflux by P-gp or other transporters.- Conduct bi-directional transport studies (Apical to Basolateral and Basolateral to Apical). A B-A/A-B ratio greater than 2 suggests active efflux.[18] - Co-incubate with known inhibitors of P-gp (e.g., verapamil) or MRP2 (e.g., MK571) to see if permeability increases.
Poor aqueous solubility.- Measure the solubility of your compound in the assay buffer. - If solubility is low, consider using a co-solvent (ensure it doesn't affect cell monolayer integrity) or a formulation strategy like cyclodextrin inclusion.[6]
Non-specific binding to the plate.- Add Bovine Serum Albumin (BSA) (e.g., 1-4%) to the basolateral chamber to act as a "sink" and reduce non-specific binding.[8] - Perform a mass balance study to quantify the amount of compound lost to the plate.
Monolayer Integrity Issues (Low TEER values) Cell health issues or improper seeding.- Ensure Caco-2 cells are seeded at an appropriate density and cultured for 21 days to allow for proper differentiation and tight junction formation.[19][20] - Monitor Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop indicates compromised monolayer integrity.[19][20][21]

Guide 2: Rapid Degradation in Liver Microsome Assays

Problem Possible Cause Troubleshooting Steps
Compound disappears too quickly (t½ is very short) High concentration of metabolic enzymes.- Titrate the concentration of liver microsomes (e.g., start with 0.25-0.5 mg/mL) to find an optimal concentration that provides a measurable degradation rate within your experimental timeframe.[22]
Incorrect co-factor concentrations.- Ensure that the necessary co-factors for Phase I (NADPH regenerating system) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) enzymes are present at saturating concentrations.[22]
No degradation observed Compound is highly stable or not a substrate for the enzymes present.- Include positive control compounds (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) to confirm that the microsomal enzymes are active.[23] - Consider that your compound may be metabolized by enzymes not highly present in microsomes (e.g., certain cytosolic enzymes). You may need to use S9 fraction or hepatocytes which contain a broader range of enzymes.[24]

Quantitative Data Summary

Table 1: Apparent Permeability (Papp) of Selected Flavonoids in Caco-2 Cell Monolayers

FlavonoidPapp (A→B) (x 10⁻⁶ cm/s)ClassificationReference
Quercetin1.70 (±0.11)Low[19][20]
Kaempferol1.17 (±0.128)Low[19]
Isoquercitrin (Quercetin-3-glucoside)36.6 (±3.2)High[19][20]
Rutin (Quercetin-3-rutinoside)2.05 (±0.13)Moderate[20]
Genistein16.68High[8]
Propranolol (High Permeability Control)> 20High[19]
Fluorescein (Low Permeability Control)< 1Low[19]

Note: Permeability classification is based on the system where Papp < 1-2 x 10⁻⁶ cm/s is low, 2-10 x 10⁻⁶ cm/s is moderate, and > 10 x 10⁻⁶ cm/s is high.[19]

Table 2: Impact of Methylation on the Metabolic Stability of Flavones in Human Liver S9 Fractions

Flavone% Remaining after 60 min (without cofactors)% Remaining after 60 min (with NADPH & UDPGA)
7-Hydroxyflavone100%< 1%
7-Methoxyflavone100%85%
Chrysin (5,7-Dihydroxyflavone)100%< 1%
5,7-Dimethoxyflavone100%95%

Data adapted from studies demonstrating that methylation significantly protects flavones from Phase II metabolism (glucuronidation).[10][11]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a synthetic flavonoid.

Materials:

  • Caco-2 cells (passages 35-45)

  • Cell culture medium (e.g., MEM with 10% FBS, 1% NEAA, and antibiotics)

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4

  • Test flavonoid and control compounds (e.g., propranolol, fluorescein)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells at a density of approximately 8 x 10⁴ cells/cm² onto Transwell® inserts.[18] Culture for 19-21 days, changing the medium every other day.[18]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values > 300 Ω·cm².[8][19]

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • Add the test flavonoid solution (e.g., 40 µM in transport buffer) to the apical (AP) chamber.[18]

    • Add fresh transport buffer to the basolateral (BL) chamber. To reduce non-specific binding, BSA can be added to the BL chamber.[8]

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh buffer.[23]

    • At the end of the experiment, collect samples from the AP chamber.

  • Sample Analysis: Analyze the concentration of the flavonoid in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of flavonoid appearance in the receiver chamber, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.[23]

Protocol 2: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a synthetic flavonoid.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test flavonoid

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., midazolam)

  • Ice-cold acetonitrile with an internal standard for reaction termination

  • LC-MS/MS for sample analysis

Methodology:

  • Preparation: Prepare working solutions of the test flavonoid in phosphate buffer. Thaw the liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test flavonoid (e.g., 1-2 µM final concentration) and the microsomal suspension (e.g., 0.4-0.5 mg/mL final concentration) at 37°C for 5 minutes.[22][23]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[23]

  • Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[22]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent flavonoid at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k * incubation volume) / mg of microsomal protein.[25][26]

Visualizations

Diagram 1: Major Metabolic Pathways of Flavonoids

flavonoid_metabolism flavonoid Synthetic Flavonoid (Aglycone) phase1 Phase I Metabolism (Oxidation, Hydroxylation, O-Demethylation) flavonoid->phase1 CYP450 Enzymes phase2 Phase II Metabolism (Conjugation) flavonoid->phase2 UGTs, SULTs metabolites1 Oxidized/ Hydroxylated Metabolites phase1->metabolites1 metabolites2 Glucuronide & Sulfate Conjugates phase2->metabolites2 metabolites1->phase2 UGTs, SULTs excretion Excretion metabolites2->excretion

Caption: Major Phase I and Phase II metabolic pathways for synthetic flavonoids.

Diagram 2: Troubleshooting Workflow for Low Caco-2 Permeability

low_permeability_troubleshooting start Start: Low Papp Value Observed check_integrity Check Monolayer Integrity (TEER > 300 Ω·cm²?) start->check_integrity efflux_study Conduct Bi-directional Transport Study check_integrity->efflux_study Yes reseed Optimize Seeding/ Culture Conditions check_integrity->reseed No efflux_positive Efflux Ratio > 2? efflux_study->efflux_positive solubility_test Assess Aqueous Solubility solubility_issue Poor Solubility? solubility_test->solubility_issue binding_assay Perform Mass Balance/ Non-specific Binding Assay binding_issue High Binding? binding_assay->binding_issue efflux_positive->solubility_test No use_inhibitors Use P-gp/MRP Inhibitors efflux_positive->use_inhibitors Yes solubility_issue->binding_assay No reformulate Reformulate (e.g., co-solvents, nanoparticles) solubility_issue->reformulate Yes add_bsa Add BSA to Basolateral Chamber binding_issue->add_bsa Yes conclusion_passive Compound has inherently low passive permeability binding_issue->conclusion_passive No conclusion_efflux Conclusion: Efflux is the primary issue use_inhibitors->conclusion_efflux conclusion_solubility Conclusion: Solubility is limiting reformulate->conclusion_solubility conclusion_binding Conclusion: Binding is significant add_bsa->conclusion_binding

References

Validation & Comparative

Fluorination Enhances the Antioxidant Potential of Flavones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the continuous search for more potent therapeutic agents, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a promising strategy in drug discovery. This guide provides a comparative analysis of the antioxidant activity of fluorinated versus non-fluorinated flavones, offering researchers, scientists, and drug development professionals a concise overview supported by experimental data. The findings underscore the potential of fluorination to significantly enhance the radical-scavenging properties of this important class of natural compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of fluorinated and non-fluorinated flavones was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results, expressed as EC50 values (the concentration required to scavenge 50% of DPPH radicals), demonstrate a notable increase in antioxidant activity upon fluorination. A lower EC50 value indicates higher antioxidant potency.

Compound PairNon-Fluorinated FlavoneEC50 (µg/mL)[1]Fluorinated FlavoneEC50 (µg/mL)[1]Fold Increase in Activity
1 3',4',5'-Trimethoxyflavone713-Fluoro-3',4',5'-trimethoxyflavone37~1.9x
2 3',4',5'-Trihydroxyflavone0.333-Fluoro-3',4',5'-trihydroxyflavone0.24~1.4x

Mechanism of Action: The Role of Fluorine

Flavonoids exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals.[2][3] The introduction of a fluorine atom, a highly electronegative element, can modulate the electronic properties of the flavone scaffold. This substitution can influence the bond dissociation energy of the O-H groups, potentially facilitating easier hydrogen donation and thereby enhancing the radical scavenging capacity.[4][5] The experimental data, showing a marked decrease in EC50 values for the fluorinated analogs, strongly supports this hypothesis.[1]

Visualizing the Structural Difference

The fundamental structural difference between the compared flavones is the substitution at the 3-position of the C-ring.

G cluster_non_fluorinated Non-Fluorinated Flavone cluster_fluorinated Fluorinated Flavone Non-Fluorinated Non-Fluorinated Fluorinated Fluorinated Non-Fluorinated->Fluorinated Fluorination at C3

Substitution at the 3-position of the flavone core.

Experimental Protocols

The following is a detailed methodology for the DPPH radical scavenging assay used to obtain the comparative data.

DPPH Radical Scavenging Assay [1]

  • Reagent Preparation:

    • A 0.2 M solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) was prepared in a 1:1 ethanol-acetone solvent system.

    • Stock solutions of the test compounds (fluorinated and non-fluorinated flavones) were prepared at a concentration of 1 mg/mL in the same 1:1 ethanol-acetone solvent.

    • All solutions were stored at 3°C in the dark.

  • Assay Procedure:

    • Serial dilutions of the test compound stock solutions were prepared.

    • 100 µL of each dilution was added to a 96-well plate, with six replicates for each concentration.

    • 100 µL of the DPPH stock solution was then added to each well.

    • The plate was incubated at room temperature in the dark for 20 minutes.

  • Data Analysis:

    • The absorbance of the solutions was measured at 517 nm using a microplate reader.

    • Vitamin C (L-ascorbic acid) was used as a positive control.

    • The antioxidant activity was expressed as the EC50 value, which is the concentration of the test compound that inhibits 50% of the DPPH radicals.

Experimental Workflow: DPPH Assay

The general workflow for determining the antioxidant activity using the DPPH assay is illustrated below.

DPPH_Workflow DPPH Assay Workflow prep Preparation of DPPH Radical Solution and Test Compounds serial_dilution Serial Dilution of Test Compounds prep->serial_dilution reaction Reaction Incubation (DPPH + Test Compound) serial_dilution->reaction measurement Absorbance Measurement at 517 nm reaction->measurement calculation EC50 Value Calculation measurement->calculation

Key steps in the DPPH radical scavenging assay.

Conclusion

The presented data clearly indicates that the introduction of a fluorine atom at the 3-position of the flavone scaffold can significantly enhance its antioxidant activity. This finding is of considerable interest to researchers in the fields of medicinal chemistry and drug development, as it highlights a viable strategy for optimizing the therapeutic potential of flavonoids. Further investigations into the structure-activity relationships of other fluorinated flavones are warranted to explore the full potential of this chemical modification.

References

6-Fluoroflavone: A Comparative Analysis of its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroprotective research, flavonoids have emerged as promising candidates for their ability to counteract neuronal damage. Among these, 6-Fluoroflavone, a synthetic derivative, is gaining attention for its potential therapeutic applications in neurodegenerative diseases. This guide provides a comparative analysis of this compound's neuroprotective effects, supported by available experimental data, and contextualizes its performance against other flavonoids.

Comparative Neuroprotective Efficacy

This compound has demonstrated notable neuroprotective properties, particularly in models of glutamate-induced excitotoxicity. The introduction of a fluorine atom at the 6th position of the flavone backbone appears to influence its biological activity.

Performance Against Glutamate-Induced Excitotoxicity

Glutamate is a major excitatory neurotransmitter, and its excess can lead to neuronal cell death, a common factor in neurodegenerative conditions. In vitro studies using neuronal cell cultures have shown that a monofluorinated hydroxy flavone, which includes the 6-fluoro isomer, offers protection against glutamate-induced toxicity. While un-fluorinated hydroxy flavones also show neuroprotective activity, the fluorinated counterparts exhibit distinct efficacy profiles. Interestingly, in one study, the un-fluorinated hydroxy flavone showed more neuroprotective activity against glutamate than its monofluorinated version. However, the monofluorinated hydroxy derivative was more effective than un-fluorinated methoxy flavones[1].

Table 1: Comparative Neuroprotection Against Glutamate-Induced Neuronal Cell Death

CompoundClassRelative Neuroprotective Activity against Glutamate
Hydroxy Flavone (un-fluorinated)FlavoneHigh
Monofluorinated Hydroxy Flavone Fluorinated Flavone Moderate-High
Methoxy Flavone (un-fluorinated)FlavoneModerate

Note: This table is an interpretation of graphical data presented in a study by Al-dhafri et al. (2018) and represents relative activities.

Antioxidant Capacity

A key mechanism underlying the neuroprotective effects of flavonoids is their ability to scavenge free radicals. The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures a compound's ability to donate a hydrogen atom. In this assay, monofluorinated flavones have shown significantly higher potency compared to their un-fluorinated parent compounds[1]. For instance, the EC50 (half-maximal effective concentration) for the antioxidant activity of a methoxy flavone dropped from 71.66 µg/mL to 0.3345 µg/mL for its monofluorinated derivative[1]. Similarly, the EC50 of a hydroxy flavone decreased from 37.14 µg/mL to 0.2359 µg/mL after fluorination[1].

Table 2: Comparative Antioxidant Activity (DPPH Assay)

CompoundEC50 (µg/mL)
Methoxy Flavone71.66 ± 0.04
Monofluorinated Methoxy Flavone 0.3345 ± 0.017
Hydroxy Flavone37.14 ± 0.02
Monofluorinated Hydroxy Flavone 0.2359 ± 0.035

Data sourced from Al-dhafri et al. (2018).

Putative Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, the broader family of flavonoids is known to exert its neuroprotective effects through several key mechanisms. It is plausible that this compound shares some of these pathways.

One of the most critical pathways is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway . Flavones can activate Nrf2, a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes[2][3]. For instance, the structurally related 6-Aminoflavone has been shown to upregulate Nrf2, leading to a reduction in oxidative stress and amyloid-beta burden in an animal model of aging[4]. This suggests that this compound might also exert its antioxidant effects through the modulation of the Nrf2 pathway.

Another important mechanism is the inhibition of neuroinflammation . Flavonoids can suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β[5]. This is often achieved through the modulation of signaling pathways like NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) [2].

Finally, flavonoids can interfere with the apoptotic cascade by inhibiting the activity of caspases , particularly caspase-3, which is a key executioner of apoptosis[6].

Below is a diagram illustrating the potential signaling pathways involved in the neuroprotective effects of flavonoids, which may be applicable to this compound.

Flavonoid_Neuroprotective_Pathways cluster_stress Cellular Stressors cluster_flavonoid This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress (e.g., Glutamate) Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 MAPK MAPK Modulation Oxidative_Stress->MAPK Neuroinflammation Neuroinflammation NFkB NF-κB Inhibition Neuroinflammation->NFkB Neuroinflammation->MAPK Flavonoid This compound Flavonoid->Nrf2 Activates Flavonoid->NFkB Inhibits Flavonoid->MAPK Modulates Caspase Caspase-3 Inhibition Flavonoid->Caspase Inhibits Antioxidant_Response Increased Antioxidant Response Nrf2->Antioxidant_Response Anti_inflammatory Reduced Inflammation NFkB->Anti_inflammatory MAPK->Anti_inflammatory Anti_apoptosis Reduced Apoptosis Caspase->Anti_apoptosis Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptosis->Neuroprotection

Caption: Putative signaling pathways for this compound's neuroprotective effects.

Experimental Protocols

To facilitate the replication and validation of the neuroprotective effects of this compound, detailed methodologies for key experiments are provided below.

Glutamate-Induced Excitotoxicity Assay (MTS Assay)

This assay assesses cell viability by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.

Workflow Diagram:

MTS_Assay_Workflow start Start seed_cells Seed neuronal cells in a 96-well plate start->seed_cells pre_treat Pre-treat cells with this compound (various concentrations) for 24 hours seed_cells->pre_treat induce_toxicity Induce excitotoxicity with glutamate pre_treat->induce_toxicity incubate Incubate for 24 hours induce_toxicity->incubate add_mts Add MTS reagent to each well incubate->add_mts incubate_mts Incubate for 1-4 hours at 37°C add_mts->incubate_mts measure_absorbance Measure absorbance at 490 nm incubate_mts->measure_absorbance analyze Calculate cell viability relative to control measure_absorbance->analyze end End analyze->end

Caption: Workflow for the MTS assay to assess neuroprotection against glutamate.

Detailed Steps:

  • Cell Culture: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.31 to 40 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Toxicity: After the pre-treatment period, add a neurotoxic concentration of glutamate to the wells (except for the control wells).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a CO2 incubator.

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Detailed Steps:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Also, prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing either the test compound, the standard, or methanol (as a blank).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • EC50 Determination: Plot the percentage of scavenging activity against the concentration of the compound to determine the EC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Conclusion

The available evidence suggests that this compound is a promising neuroprotective agent, demonstrating significant antioxidant capacity and the ability to protect neurons from glutamate-induced excitotoxicity. While its performance relative to its un-fluorinated counterpart can vary depending on the specific chemical modifications and the experimental model, the introduction of fluorine generally enhances its antioxidant potential. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to expand the comparative analysis against a broader range of neuroprotective compounds in various models of neurodegeneration. The detailed experimental protocols provided in this guide aim to facilitate such future investigations.

References

6-Fluoroflavone vs. Other Kinase Inhibitors: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of cancer therapeutics, the exploration of novel kinase inhibitors remains a pivotal area of research. This guide provides a comprehensive comparison of 6-fluoroflavone, a synthetic flavonoid derivative, against a panel of established kinase inhibitors used in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, target specificity, and in vitro efficacy, supported by experimental data and protocols.

Introduction to Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression. Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy by blocking the activity of specific kinases involved in tumor growth, proliferation, and survival. This guide focuses on comparing the synthetic flavonoid this compound with other well-established kinase inhibitors, providing a quantitative and mechanistic framework for its evaluation as a potential anti-cancer agent. Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-proliferative effects.[1] this compound, a synthetic derivative, has been investigated for its potential to target specific kinases involved in cancer.

Comparative Analysis of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and other prominent kinase inhibitors against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: IC50 Values of this compound and Other Kinase Inhibitors Against Various Cancer Cell Lines

CompoundTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
This compound Aurora Kinase B (putative)Data Not AvailableData Not Available
GefitinibEGFRH3255 (Lung)0.003[2]
PC-9 (Lung)0.077[3]
11-18 (Lung)0.39[2]
A549 (Lung)19.91 - 43.17[4]
ErlotinibEGFRBxPC-3 (Pancreatic)1.26[5]
AsPc-1 (Pancreatic)5.8[5]
PANC-1 (Pancreatic)45 - 100[6]
SorafenibVEGFR, PDGFR, RAFHepG2 (Liver)5.93 - 8.51[7]
Huh7 (Liver)7.11 - 17.11[7]
HepG2 & HuH-7~6[8]
SunitinibVEGFR, PDGFR, c-Kit786-O (Renal)4.6[9]
ACHN (Renal)1.9[9]
Caki-1 (Renal)2.8[9]
PalbociclibCDK4/6MCF-7 (Breast)0.148[10]
MCF-7 (Breast)3.14[11]
MDA-MB-231 (Breast)29.69[11]
VemurafenibBRAF V600EBRAF V600E mutated melanoma< 0.5[12]
A375 (Melanoma)13.217[13]
CrizotinibALK, METALK-positive NSCLC0.005 - 0.025[14]
OsimertinibEGFR (including T790M)PC9 (EGFR ex19del)0.008 - 0.017[15]
H1975 (L858R/T790M)0.005 - 0.011[15]

Note: The IC50 values for this compound are not currently available in the public domain, highlighting a significant gap in the existing research.

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and the signaling pathways they modulate is fundamental to evaluating the therapeutic potential of any kinase inhibitor.

This compound

Research suggests that this compound may exert its anti-cancer effects by inhibiting Aurora Kinase B , a key regulator of mitosis.[1][16] Inhibition of Aurora Kinase B can lead to defects in chromosome segregation and ultimately, apoptosis.[1][16] Flavonoids, in general, have been shown to target various kinases, including those in the PI3K/Akt and MAPK pathways.[17]

dot

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates G1_S_Transition G1-S Phase Transition CDK4_6->G1_S_Transition promotes CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits E2F->G1_S_Transition promotes AuroraB Aurora Kinase B Mitosis Mitosis AuroraB->Mitosis regulates Mitosis->Proliferation G1_S_Transition->Proliferation Gefitinib_Erlotinib_Osimertinib Gefitinib, Erlotinib, Osimertinib Gefitinib_Erlotinib_Osimertinib->RTK inhibit Sorafenib_Sunitinib Sorafenib, Sunitinib Sorafenib_Sunitinib->RTK inhibit Sorafenib_Sunitinib->RAF inhibit Vemurafenib Vemurafenib Vemurafenib->RAF inhibit Trametinib_Cobimetinib Trametinib, Cobimetinib Trametinib_Cobimetinib->MEK inhibit Palbociclib_Ribociclib_Abemaciclib Palbociclib, Ribociclib, Abemaciclib Palbociclib_Ribociclib_Abemaciclib->CDK4_6 inhibit Fluoroflavone This compound Fluoroflavone->AuroraB putative inhibition

Caption: Simplified signaling pathways targeted by various kinase inhibitors.

Established Kinase Inhibitors
  • EGFR Inhibitors (Gefitinib, Erlotinib, Osimertinib): These drugs target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. By inhibiting EGFR, they block downstream signaling pathways like the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation.[18][19]

  • Multi-Kinase Inhibitors (Sorafenib, Sunitinib): These inhibitors target multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as intracellular kinases like RAF.[10][11][20][21] This dual action inhibits both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[10][11][20][21]

  • BRAF/MEK Inhibitors (Vemurafenib, Dabrafenib, Trametinib, Cobimetinib): These inhibitors are used in cancers with specific mutations in the BRAF gene, most notably the V600E mutation in melanoma.[3][22][23] Vemurafenib and dabrafenib directly inhibit the mutated BRAF protein, while trametinib and cobimetinib inhibit the downstream kinase MEK.[3][16]

  • CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): These drugs target Cyclin-Dependent Kinases 4 and 6, which are key regulators of the cell cycle. By inhibiting CDK4/6, they prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and a halt in proliferation.[2][7][24]

  • ALK Inhibitors (Crizotinib, Alectinib, Ceritinib): These inhibitors are effective in cancers with rearrangements in the Anaplastic Lymphoma Kinase (ALK) gene, such as certain non-small cell lung cancers.[25][26][27][28] They block the constitutive activity of the ALK fusion protein, thereby inhibiting downstream signaling pathways.[25][26][27][28]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: Aurora Kinase B)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against Aurora Kinase B.

dot

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Aurora Kinase B enzyme - Kinase buffer - ATP - Substrate (e.g., Kemptide) - Test compound (this compound) - Detection reagent (e.g., ADP-Glo) start->prepare_reagents plate_setup Plate Setup (384-well plate): - Add test compound at various concentrations - Add Aurora Kinase B enzyme prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add ATP and substrate mixture plate_setup->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation stop_reaction Stop Reaction (if necessary) incubation->stop_reaction detection Add Detection Reagent to measure kinase activity (e.g., luminescence for ADP production) stop_reaction->detection read_plate Read Plate using a microplate reader detection->read_plate data_analysis Data Analysis: - Calculate percent inhibition - Determine IC50 value read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant Aurora Kinase B, a suitable substrate (e.g., Kemptide), ATP, and the test compound (this compound) in a kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Subsequently, add the Aurora Kinase B enzyme to each well.

  • Initiation and Incubation: Initiate the kinase reaction by adding a mixture of ATP and the substrate. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the product of the kinase reaction (e.g., ADP formation). The signal generated is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[29][30]

dot

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells cell_attachment Allow cells to attach overnight seed_cells->cell_attachment treat_cells Treat cells with various concentrations of the kinase inhibitor cell_attachment->treat_cells incubation Incubate for a specified period (e.g., 48-72 hours) treat_cells->incubation add_mtt Add MTT reagent to each well incubation->add_mtt formazan_incubation Incubate to allow formazan crystal formation add_mtt->formazan_incubation solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals formazan_incubation->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance data_analysis Data Analysis: - Calculate percent viability - Determine IC50 value read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for a cell viability MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of potential anti-cancer drugs.[1][18][23][31][32]

dot

Xenograft_Model_Workflow start Start cell_culture Culture human cancer cells start->cell_culture cell_injection Subcutaneously inject cancer cells into immunocompromised mice cell_culture->cell_injection tumor_growth Monitor mice for tumor growth cell_injection->tumor_growth randomization Randomize mice into treatment and control groups (when tumors reach a specific size) tumor_growth->randomization treatment Administer the test compound (e.g., this compound) or vehicle control randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment until a predefined endpoint is reached (e.g., tumor size, study duration) monitoring->endpoint data_collection Euthanize mice and collect tumors for further analysis (e.g., histology, biomarker analysis) endpoint->data_collection data_analysis Analyze tumor growth inhibition data data_collection->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo tumor xenograft model.

Methodology:

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Grouping: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection), while the control group receives a vehicle.

  • Monitoring: Tumor size and body weight are measured regularly (e.g., twice a week).

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Conclusion and Future Directions

While this compound shows promise as a potential kinase inhibitor, particularly targeting Aurora Kinase B, a significant lack of quantitative data currently hinders a direct and robust comparison with established kinase inhibitors. The provided tables and diagrams highlight the mechanisms and efficacy of numerous approved drugs, setting a benchmark for the evaluation of novel compounds like this compound.

Future research should focus on:

  • Determining the IC50 values of this compound against a broad panel of cancer cell lines and comparing them directly with other kinase inhibitors under standardized assay conditions.

  • Elucidating the precise molecular targets of this compound and its impact on various signaling pathways through comprehensive kinase profiling and cellular signaling studies.

  • Conducting in vivo studies using tumor xenograft models to evaluate the efficacy, pharmacokinetics, and toxicity profile of this compound.

By addressing these research gaps, the scientific community can better ascertain the therapeutic potential of this compound and its place within the growing arsenal of targeted cancer therapies.

References

A Comparative Guide: 5-Fluorouracil versus the Potential of 6-Fluoroflavone in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-established anticancer agent 5-fluorouracil (5-FU) and the synthetic compound 6-fluoroflavone. While 5-FU has a long history in clinical use with extensive supporting data, research into the specific efficacy and mechanisms of this compound is still in its nascent stages. This document summarizes the available experimental data for 5-FU and explores the potential of this compound based on the known anticancer properties of the broader class of fluorinated flavonoids.

Executive Summary

5-Fluorouracil is a pyrimidine analog that has been a cornerstone of chemotherapy for decades.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][2] In contrast, this compound belongs to the flavonoid class of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects.[3] The introduction of a fluorine atom to the flavonoid backbone can enhance its metabolic stability and lipophilicity, potentially increasing its therapeutic efficacy.[4]

Due to a lack of direct comparative studies, this guide will present the established data for 5-FU alongside the hypothesized mechanisms and potential efficacy of this compound, extrapolated from studies on similar fluorinated flavonoids.

Data Presentation: A Comparative Analysis

The following tables summarize the known quantitative data for 5-fluorouracil and provide a speculative framework for this compound based on general findings for fluorinated flavonoids.

Table 1: Comparative Efficacy (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Citation
5-Fluorouracil Esophageal Squamous Carcinoma1.00 - 39.81[5]
Colorectal Cancer (HCT116)~11.3[6]
Colorectal Cancer (HT-29)~11.25[6]
Colorectal Cancer (SW620)~100 (13 µg/ml)[7]
This compound VariousData Not Available-
Related Fluoro-flavonoids
6-Fluoro, 3'-Hydroxyflavone(Computational study)Binding Energy: -9.153 kcal/mol (Aurora Kinase B)[8]
Isoflavone Analogs (Fluorinated)Breast Cancer (MCF-7)11.73 - 15.43[1]

It is critical to note the absence of published IC50 values for this compound in peer-reviewed literature.

Table 2: Mechanistic Comparison

Feature5-FluorouracilThis compound (Hypothesized)
Primary Target Thymidylate Synthase[1][2]Potential targets include protein kinases (e.g., Aurora Kinase B), topoisomerases, and components of apoptosis signaling pathways.[8][9]
Effect on Cell Cycle S-phase arrest is a primary effect.[10][11] Can also induce G1/S or G2/M arrest depending on the cell type and concentration.[12][13]Flavonoids are known to induce cell cycle arrest at various phases, including G1, S, and G2/M.[2][6][11][14]
Induction of Apoptosis Yes, via both intrinsic and extrinsic pathways. Modulates Bcl-2 family proteins.[4][15]Flavonoids are well-documented inducers of apoptosis through various signaling pathways.[3][16][17]

Signaling Pathways and Mechanisms of Action

5-Fluorouracil

5-FU exerts its cytotoxic effects through multiple mechanisms. After intracellular conversion to its active metabolites, it primarily inhibits thymidylate synthase, leading to a depletion of thymidine monophosphate, which is essential for DNA synthesis and repair. This "thymineless death" is a major contributor to its anticancer activity.[1] Furthermore, its metabolites can be incorporated into both DNA and RNA, leading to dysfunction of these macromolecules and triggering apoptosis.[2][18]

The induction of apoptosis by 5-FU involves the modulation of the Bcl-2 family of proteins, with an altered ratio of anti-apoptotic to pro-apoptotic members.[4] It can also activate p53, a key tumor suppressor protein, in response to DNA damage.[2]

5-Fluorouracil_Pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase FdUMP->TS inhibits RNA_damage RNA Damage FUTP->RNA_damage DNA_damage DNA Damage FdUTP->DNA_damage dTMP_depletion dTMP Depletion TS->dTMP_depletion leads to dTMP_depletion->DNA_damage Apoptosis Apoptosis RNA_damage->Apoptosis DNA_damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_damage->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of 5-Fluorouracil. (Within 100 characters)
This compound (Potential Mechanisms)

While specific pathways for this compound are not yet elucidated, the broader class of flavonoids is known to exert anticancer effects through a multitude of mechanisms.[19] These include the inhibition of protein kinases involved in cell proliferation, modulation of transcription factors, and direct induction of apoptosis.[9] Fluorination of the flavone structure is a strategy to enhance potency and bioavailability.[4]

Computational studies have suggested that fluorinated flavones, such as 6-fluoro, 3'-hydroxyflavone, can bind to and potentially inhibit Aurora Kinase B, a key regulator of mitosis.[8] Inhibition of this kinase can lead to mitotic errors and subsequent cell death. Flavonoids are also known to induce apoptosis by modulating the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[16]

6-Fluoroflavone_Potential_Pathway This compound This compound Kinases Protein Kinases (e.g., Aurora Kinase B) This compound->Kinases inhibits Mitochondria Mitochondria This compound->Mitochondria ROS ROS Production This compound->ROS modulates Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondria->Apoptosis cytochrome c release ROS->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized signaling pathways for this compound. (Within 100 characters)

Experimental Protocols

Detailed experimental protocols for assessing the efficacy of anticancer compounds are crucial for reproducible research. Below are standard methodologies that would be employed in a head-to-head comparison.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-fluorouracil or this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the compounds for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_0 In Vitro Efficacy Assessment cluster_1 Endpoint Assays Cell_Culture Cancer Cell Lines Treatment Treat with 5-FU or This compound Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Comparison Comparative Efficacy and Mechanism

Caption: General experimental workflow for comparative analysis. (Within 100 characters)

Conclusion and Future Directions

5-Fluorouracil remains a critical tool in cancer chemotherapy with a well-defined mechanism of action and a vast body of clinical data. While direct experimental evidence for the anticancer efficacy of this compound is currently lacking, the broader class of fluorinated flavonoids presents a promising area for drug discovery. Their potential to target multiple signaling pathways involved in cancer cell proliferation and survival warrants further investigation.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its IC50 values and elucidate its specific mechanisms of action regarding cell cycle progression and apoptosis. Direct, head-to-head studies with established chemotherapeutics like 5-fluorouracil will be essential to ascertain its potential as a novel anticancer agent.

References

The Impact of Fluorination on the Biological Activity of Flavones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine atoms into the flavone scaffold has emerged as a powerful strategy in medicinal chemistry to modulate the pharmacological and pharmacokinetic properties of this versatile class of natural compounds. Flavones, a subgroup of flavonoids, are known for their wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][2][3][4][5] Fluorination can significantly enhance these properties by altering factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.[4][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated flavones, supported by experimental data and detailed methodologies.

Anticancer Activity: Enhancing Potency through Strategic Fluorination

Flavonoids have long been investigated for their potential in cancer prevention and therapy.[7][8] Their mechanisms of action are multifaceted, often involving the modulation of cell proliferation, apoptosis, and cell cycle pathways.[7][8] The position and number of hydroxyl and other substituent groups on the flavone backbone are crucial determinants of their anticancer efficacy.[8][9] The introduction of fluorine can further refine these activities.

For instance, studies have shown that halogen substitution at the C-4' position in the B ring of flavonols can induce potent cytotoxic effects against cancer cells.[9] Specifically, a 4'-bromoflavonol (compound 6l in a study) demonstrated significantly higher potency against human non-small cell lung cancer cells (A549) than the commonly used anticancer drug 5-fluorouracil.[9] Similarly, a 4'-fluoro substitution (compound 6j) also showed effective inhibition.[9] This suggests that an electron-withdrawing group at this position is beneficial for activity.

Furthermore, research on 6-amino flavone derivatives revealed that electron-withdrawing groups on an N-benzyl substituent, such as chlorine, enhance activity against A549 lung cancer cells, while electron-donating groups like methoxy result in lower activity.[10]

Table 1: Comparative in Vitro Cytotoxicity (IC50) of Fluorinated Flavonoids

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Flavonol 6j 4'-FluoroA549 (Lung)6.13 ± 0.63[9]
Flavonol 6l 4'-BromoA549 (Lung)0.46 ± 0.02[9]
5-Fluorouracil Positive ControlA549 (Lung)4.98 ± 0.41[9]
Quercetin 3,5,7,3',4'-PentahydroxyA549 (Lung)35.38 ± 1.78[10]
Compound 30a 2',3',4',5'-TetramethoxyA549 (Lung)6 ± 0.85[10]
Compound 8 Chrysin-1,2,3-triazole hybridHeLa (Cervical)1.8[11]
Compound 10 Chrysin-bis-1,2,3-triazole hybridHeLa (Cervical)0.8[11]
Cisplatin Positive ControlHeLa (Cervical)3.5[11]

Data sourced from studies on the synthesis and evaluation of flavonoids as anticancer agents.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]

  • Cell Seeding: Cancer cells are plated in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[12]

  • Compound Treatment: Cells are treated with various concentrations of the fluorinated flavone derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle-treated group (e.g., DMSO) serves as a control.[9][12]

  • MTT Addition: After the treatment period, 20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[13]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 or 570 nm using a microplate reader.[12][13]

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[12]

Visualization: Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial (Intrinsic) Pathway Flavonoid Fluorinated Flavone Bax Bax Flavonoid->Bax activates Bcl2 Bcl-2 Flavonoid->Bcl2 inhibits Mito Mitochondrion Bax->Mito permeabilizes Bcl2->Bax inhibits CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp9a Caspase-9 Casp9->Casp9a activates Casp3 Pro-Caspase-3 Casp9a->Casp3 activates Casp3a Caspase-3 (Executioner) Casp3->Casp3a Apoptosis Apoptosis Casp3a->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by fluorinated flavones.

Neuroprotective Effects: Combating Oxidative Stress and Neuroinflammation

Flavonoids are recognized for their neuroprotective capabilities, which are largely attributed to their antioxidant and anti-inflammatory properties.[4][5][14][15] They can scavenge reactive oxygen species (ROS), modulate signaling pathways involved in neuronal survival, and inhibit neuroinflammation.[5][15] Fluorination can enhance the potency and bioavailability of flavones, making them promising candidates for treating neurodegenerative diseases.[16]

Studies have shown that 3-fluorinated derivatives of flavones can exhibit enhanced antioxidant activity while conserving neuroprotective effects.[1][2] A key mechanism for neuroprotection is the activation of the Nrf2-ARE pathway, a primary cellular defense against oxidative stress.[17] The ability of flavonoids to cross the blood-brain barrier is also a critical factor in their efficacy as neuroprotective agents.[17][18]

Table 2: Comparative Neuroprotective Activity of Fluorinated Flavones

CompoundBiological EffectModel SystemKey FindingReference
3-Fluoro-3',4',5'-trihydroxyflavone Antioxidant ActivityDPPH radical scavenging assayEnhanced antioxidant activity compared to non-fluorinated parent compound.[1][2]
3-Fluoro-3',4',5'-trihydroxyflavone NeuroprotectionNeuronal cell cultureConserved neuroprotective activity compared to non-fluorinated parent.[1][2]
Monofluorinated Flavone Antioxidant ActivityDPPH assayMore potent antioxidant compared to non-fluorinated derivative.[16]
Trifluoromethylated Flavone Antioxidant ActivityDPPH assayMore potent antioxidant compared to non-fluorinated derivative.[16]
Experimental Protocol: Neuroprotection Assay (Against Oxidative Stress)
  • Cell Culture: Neuronal cells (e.g., SH-SY5Y or primary neurons) are cultured in appropriate media and seeded into 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the fluorinated flavones for a specific period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: A neurotoxic agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the wells (excluding the control group) and incubated for 24 hours.

  • Assessment of Cell Viability: Cell viability is measured using an appropriate method, such as the MTT assay (as described previously) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which indicates cell death.

  • Data Analysis: The percentage of viable cells in the treated groups is compared to the group treated with the neurotoxin alone to determine the protective effect of the fluorinated flavone.

Visualization: Nrf2-ARE Neuroprotective Pathway

Nrf2_pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces release Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Flavonoid Fluorinated Flavone Flavonoid->Keap1_Nrf2 induces release Keap1_Nrf2->Nrf2 release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Activation of the Nrf2-ARE pathway by fluorinated flavones.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of many diseases. Flavones exert anti-inflammatory effects through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways such as NF-κB and MAPKs.[4][19] The SAR for anti-inflammatory activity is well-defined for many flavonoids. For instance, hydroxyl groups at the C-5 and C-4' positions are known to enhance activity, while hydroxylation at other positions can be detrimental.[19][20][21]

A systematic study of 15 flavones showed that 3',4'-dihydroxyflavone and luteolin were the most effective at inhibiting nitric oxide (NO) production in LPS-stimulated macrophages.[20][21] The study established that the C2-C3 double bond and hydroxyl groups at C-3' and C-4' promoted anti-inflammatory activity.[20][21] Introducing fluorine can modify these interactions, potentially leading to more potent and selective anti-inflammatory agents.

Table 3: Comparative Anti-inflammatory Activity of Flavones

CompoundBiological EffectIC50 (µM)Model SystemReference
3',4'-Dihydroxyflavone Inhibition of NO production9.61 ± 1.36LPS-stimulated RAW 264.7 macrophages[20][21]
Luteolin Inhibition of NO production16.90 ± 0.74LPS-stimulated RAW 264.7 macrophages[20][21]

(Note: Data for specifically fluorinated flavones in this direct comparative assay were limited in the initial search, highlighting an area for future research. The data presented establishes a baseline for non-fluorinated potent inhibitors.)

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (fluorinated flavones) for 1-2 hours.

  • Inflammation Induction: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production, then incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. 50-100 µL of the supernatant is mixed with an equal volume of Griess reagent.

  • Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at 540 nm.

  • Calculation: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Visualization: NF-κB Inflammatory Signaling Pathway

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates Complex IκBα-NF-κB Complex IKK->Complex phosphorylates IκBα IkB IκBα IkB->Complex NFkB NF-κB (p50/p65) NFkB->Complex NFkB_n NF-κB NFkB->NFkB_n translocates Complex->NFkB releases NF-κB Flavonoid Fluorinated Flavone Flavonoid->IKK inhibits DNA DNA NFkB_n->DNA activates transcription Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by fluorinated flavones.

Enzyme Inhibition: A Key Mechanism for Therapeutic Action

The introduction of fluorine can dramatically alter a molecule's ability to inhibit enzymes.[22] The strong electron-withdrawing nature of fluorine can enhance binding affinities with enzyme active sites.[22] Fluorinated functional groups are often used to design mechanism-based or transition-state analogue inhibitors.[22][23] For example, α-fluorinated ketones are effective inhibitors of serine proteases.[23]

Flavonoids are known to inhibit a wide range of enzymes. In the context of Alzheimer's disease, the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key therapeutic strategy. Several polymethoxyflavones have shown strong BACE1 inhibitory activity.[24] A study found that 5,7-dimethoxyflavone and its derivatives were potent BACE1 inhibitors, with IC50 values in the low micromolar range.[24] Fluorination of these scaffolds could potentially lead to even more potent and selective BACE1 inhibitors.

Table 4: Enzyme Inhibitory Activity of Flavonoids

CompoundTarget EnzymeIC50 (µM)Disease ContextReference
5,7-Dimethoxyflavone (DMF) BACE16.5Alzheimer's Disease[24]
5,7,4'-Trimethoxyflavone (TMF) BACE11.2Alzheimer's Disease[24]
3,5,7,3',4'-Pentamethoxyflavone (PMF) BACE13.2Alzheimer's Disease[24]

(Note: This table highlights the potential of the flavone scaffold for enzyme inhibition. Further research is needed to systematically evaluate fluorinated derivatives against these and other enzyme targets.)

Experimental Protocol: General Enzyme Inhibition Assay
  • Reagents: Prepare a buffer solution appropriate for the target enzyme, the enzyme solution, the substrate solution, and various concentrations of the fluorinated flavone inhibitor.

  • Incubation: In a microplate, add the buffer, enzyme solution, and the inhibitor solution. Incubate for a predetermined time at the optimal temperature to allow for binding.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time. This is often done using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Visualization: General Workflow for Synthesis of Fluorinated Flavones

synthesis_workflow Start Fluorinated Precursors (e.g., Fluorinated acetophenone or benzaldehyde) Step1 Claisen-Schmidt Condensation Start->Step1 Intermediate Fluorinated Chalcone Step1->Intermediate Step2 Oxidative Cyclization Intermediate->Step2 Product Fluorinated Flavone Step2->Product

Caption: A common synthetic route for preparing fluorinated flavones.

Conclusion

The strategic incorporation of fluorine into the flavone structure is a highly effective method for enhancing biological activity. Structure-activity relationship studies demonstrate that the position of fluorine substitution significantly impacts anticancer, neuroprotective, and anti-inflammatory properties. Fluorination can increase potency, improve metabolic stability, and alter interactions with key biological targets like enzymes and signaling proteins. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to understand and leverage the unique properties of fluorinated flavones in the design of novel therapeutic agents. Further systematic investigation into the effects of fluorination at various positions on the flavone core will undoubtedly uncover new lead compounds for a range of diseases.

References

In Vivo Validation of 6-Fluoroflavone's Anticancer Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of 6-Fluoroflavone, focusing on the necessary steps for its in vivo validation. While direct in vivo data for this compound is limited in publicly available literature, this document outlines a framework for its evaluation by comparing its profile to other well-researched flavones with established in vivo anticancer activity. The provided experimental protocols and data from comparator compounds serve as a benchmark for future in vivo studies of this compound.

Introduction to this compound and its Anticancer Potential

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including anticancer effects.[1][2][3][4] this compound, a synthetic flavone derivative, has been investigated for its potential as an anticancer agent. In silico and in vitro studies suggest that this compound and its analogues may exert their anticancer effects by targeting key proteins involved in cell division, such as Aurora Kinase B.[1][2] Overexpression of Aurora Kinase B is observed in various cancers and is linked to tumorigenesis, making it a viable therapeutic target.[1]

While computational models predict a strong binding affinity of fluoro-flavone analogues to Aurora Kinase B, comprehensive in vivo validation is essential to determine the true therapeutic potential and safety profile of this compound.[1][2] This guide provides a roadmap for such validation by comparing it with established data from other anticancer flavones.

Comparative Analysis: In Vitro and In Vivo Data

To contextualize the potential of this compound, this section presents its available in vitro data alongside the in vivo data of two other well-studied anticancer flavones: Apigenin and Luteolin.

Table 1: Comparison of In Vitro Anticancer Activity
CompoundTarget Cancer Cell LinesObserved In Vitro EffectsPutative Mechanism of Action
This compound (and its analogues) Not specified in detail in search resultsInhibition of cancer cell growth and proliferation (in laboratory studies).[1]Inhibition of Aurora Kinase B.[1][2]
Apigenin Breast, prostate, liver, colorectal, skin, and lung cancers.[5]Induction of apoptosis.[3][5]Multiple pathways including PI3K/AKT and NF-κB.[5]
Luteolin Breast cancerSuppression of cell survival pathways.[6]Inhibition of NF-κB pathway.[6]
Table 2: Comparative Overview of In Vivo Data for Comparator Flavones
ParameterApigeninLuteolinProposed Benchmark for this compound
Animal Model Xenograft models in mice.Xenograft models in mice.Patient-derived xenograft (PDX) models in immunocompromised mice (e.g., NOD/SCID).[7][8][9]
Tumor Growth Inhibition Significant reduction in tumor volume in various cancer models.Demonstrated inhibition of tumor growth in breast cancer models.[6]To be determined through xenograft studies. A significant reduction in tumor volume compared to a vehicle control group would be a positive outcome.
Toxicity (LD50) Generally considered to have low toxicity.Low toxicity reported in animal studies.To be determined through acute and chronic toxicity studies. An LD50 value >2000 mg/kg would classify it as a low-risk substance.[10][11]
Pharmacokinetics Low oral bioavailability.[12]Poor bioavailability is a known challenge.[12]To be determined. Key parameters to assess include bioavailability, half-life, and clearance rate.

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments required to validate the anticancer potential of this compound in vivo.

Patient-Derived Xenograft (PDX) Model for Efficacy Studies

Patient-derived xenografts (PDXs) are created by implanting tumor tissue from a human patient into an immunodeficient mouse.[7] These models are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and microenvironment of the original tumor.[8]

Protocol:

  • Animal Model: Utilize immunodeficient mice, such as NOD-scid gamma (NSG) mice, which are deficient in T cells, B cells, and natural killer cells, to ensure successful engraftment of human tumor tissue.[9]

  • Tumor Implantation: Obtain fresh tumor tissue from consenting patients. Implant small fragments (2-3 mm³) of the tumor subcutaneously into the flank of the mice.

  • Treatment Regimen: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (dissolved in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle alone.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Toxicity Studies

Toxicity studies are crucial to determine the safety profile of this compound.

Protocol for Acute Oral Toxicity (OECD Guideline 423):

  • Animals: Use healthy, young adult female Wistar rats.

  • Dosing: Administer a single oral dose of this compound at a starting concentration (e.g., 2000 mg/kg).

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity, morbidity, or mortality. Record body weight changes.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • LD50 Estimation: Based on the observed mortality, the LD50 (lethal dose, 50%) can be estimated. An LD50 greater than 2000 mg/kg suggests low acute toxicity.[10][11]

Pharmacokinetic (PK) Analysis

Pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[12]

Protocol:

  • Animals: Use a relevant animal model, such as rats or mice.

  • Dosing: Administer a single dose of this compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate key PK parameters, including:

    • Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation.

    • Half-life (t½): The time it takes for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Visualizing Pathways and Workflows

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound based on in silico studies, highlighting its potential to inhibit Aurora Kinase B and subsequently affect cell division.

G cluster_0 Cancer Cell 6_Fluoroflavone 6_Fluoroflavone Aurora_Kinase_B Aurora_Kinase_B 6_Fluoroflavone->Aurora_Kinase_B Inhibits Mitosis_Regulation Mitosis_Regulation Aurora_Kinase_B->Mitosis_Regulation Promotes Cell_Division Cell_Division Mitosis_Regulation->Cell_Division Tumor_Growth Tumor_Growth Cell_Division->Tumor_Growth

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Validation

This diagram outlines the logical progression of experiments for the in vivo validation of a novel anticancer compound like this compound.

G In_Vitro_Studies In Vitro Efficacy & Mechanism Studies Toxicity_Screening In Vitro & In Silico Toxicity Screening In_Vitro_Studies->Toxicity_Screening In_Vivo_PK In Vivo Pharmacokinetic Studies Toxicity_Screening->In_Vivo_PK Acute_Toxicity Acute In Vivo Toxicity (e.g., LD50) In_Vivo_PK->Acute_Toxicity Xenograft_Model Patient-Derived Xenograft (PDX) Efficacy Studies Acute_Toxicity->Xenograft_Model Chronic_Toxicity Chronic In Vivo Toxicity Studies Xenograft_Model->Chronic_Toxicity Data_Analysis Comprehensive Data Analysis & Go/No-Go Decision Chronic_Toxicity->Data_Analysis

References

A Comparative Analysis of 6-Fluoroflavone and Luteolin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biochemical and pharmacological properties of the synthetic flavonoid, 6-Fluoroflavone, and the naturally occurring flavonoid, Luteolin, this report synthesizes available data to aid in research and development. While extensive research has characterized the multifaceted activities of Luteolin, a significant data gap exists for this compound, highlighting a need for further investigation into its therapeutic potential.

This comparative guide provides a comprehensive overview of this compound and Luteolin, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The information is tailored for researchers, scientists, and drug development professionals, presenting available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate informed decision-making in research and development.

At a Glance: Key Comparative Metrics

Table 1: Comparative Anticancer Activity (IC50 Values) of Luteolin
Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Carcinoma3.1[1][1]
B16 4A5Mouse Melanoma2.3[1][1]
CCRF-HSB-2Human T-cell Leukemia2.0[1][1]
TGBC11TKBHuman Gastric Cancer1.3[1][1]
HL-60Human Promyelocytic Leukemia12.5[1][1]
A431Human Squamous Cell Carcinoma19[1][1]
GLC4Human Lung Cancer40.9[1][1]
COLO 320Human Colon Cancer32.5[1][1]
LoVoHuman Colon Cancer66.7 (24h), 30.47 (72h)[2][2]
A549Non-Small-Cell Lung Cancer41.59 (24h), 27.12 (48h), 24.53 (72h)[3][3]
H460Non-Small-Cell Lung Cancer48.47 (24h), 18.93 (48h), 20.76 (72h)[3][3]

For this compound, specific IC50 values for anticancer activity are not available in the reviewed literature.

Table 2: Comparative Anti-inflammatory Activity of Luteolin
AssayCell LineIC50 (µM)Reference
Nitric Oxide (NO) ProductionRAW 264.7~20 µg/mL (equivalent to ~70 µM)[4]
c-Src Kinase Inhibition-12.0 (for 6,3',4'-trihydroxyflavone)[5]

For this compound, specific IC50 values for anti-inflammatory activity are not available in the reviewed literature.

Table 3: Comparative Antioxidant Activity of Luteolin
AssayIC50Reference
DPPH Radical Scavenging14 µM[5]
DPPH Radical Scavenging28.33 µg/mL (equivalent to ~99 µM)[6]
ABTS Radical Scavenging17.3 µM[7]

For this compound, specific IC50 values for antioxidant activity are not available in the reviewed literature.

Unveiling the Mechanisms of Action

Luteolin: A Multi-Targeting Natural Compound

Luteolin, a naturally occurring flavonoid found in a variety of plants, exhibits a broad range of biological activities, including potent anti-inflammatory, antioxidant, and anticancer effects.[1][8] Its mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways.

Anti-inflammatory Effects: Luteolin exerts its anti-inflammatory properties by inhibiting key inflammatory mediators and pathways. It has been shown to suppress the production of nitric oxide (NO) and prostaglandins, key players in the inflammatory response.[4] This is achieved, in part, through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] Furthermore, Luteolin can modulate critical inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, which regulate the expression of pro-inflammatory genes.[10]

Anticancer Properties: The anticancer activity of Luteolin is attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that supply tumors).[1][8] It can arrest the cell cycle at various phases, preventing cancer cells from dividing and multiplying.[2] Luteolin has also been shown to modulate several signaling pathways implicated in cancer development and progression, such as the PI3K/Akt and MAPK pathways.[1]

Antioxidant Activity: Luteolin is a potent antioxidant, capable of scavenging harmful reactive oxygen species (ROS) and protecting cells from oxidative damage.[6][11] This free-radical scavenging ability is a key contributor to its overall health benefits.

This compound: A Synthetic Flavonoid with Untapped Potential

This compound is a synthetic derivative of the flavone backbone, characterized by the presence of a fluorine atom at the 6th position. The introduction of fluorine into flavonoid structures is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability, which can lead to improved pharmacological activity. While research on fluorinated flavonoids, in general, suggests potential for enhanced anti-inflammatory, antioxidant, and anticancer effects, specific experimental data for this compound remains scarce.[12] The available information is largely descriptive, highlighting its potential but lacking the quantitative data necessary for a direct comparison with well-studied flavonoids like Luteolin. Further research is critically needed to elucidate the specific mechanisms of action and quantify the biological activities of this compound.

Visualizing the Pathways: Luteolin's Molecular Interactions

To better understand the complex mechanisms underlying Luteolin's biological effects, the following diagrams illustrate its key signaling pathways.

Luteolin_Anti_Inflammatory_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->ProInflammatory_Genes induces transcription Inflammatory_Response Inflammatory Response ProInflammatory_Genes->Inflammatory_Response Luteolin Luteolin Luteolin->IKK Luteolin->NFkB_n inhibits translocation

Caption: Luteolin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Luteolin_Anticancer_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Luteolin Luteolin Luteolin->PI3K Luteolin->Akt Luteolin->Apoptosis induces

Caption: Luteolin's anticancer effect through PI3K/Akt pathway modulation.

Experimental Methodologies: A Guide to Key Assays

To facilitate the replication and validation of the findings discussed, this section provides detailed protocols for the key in vitro assays used to evaluate the anticancer, anti-inflammatory, and antioxidant activities of flavonoids.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Luteolin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of antioxidants.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

This comparative guide highlights the extensive body of research supporting the therapeutic potential of Luteolin across a range of applications, backed by a wealth of quantitative data. In stark contrast, this compound remains a largely unexplored compound. While the fluorination of flavonoids is a promising strategy for enhancing their pharmacological properties, the lack of specific experimental data for this compound makes a direct, evidence-based comparison with Luteolin impossible at this time.

This significant data gap underscores a critical need for further research into the biological activities and mechanisms of action of this compound. Future studies should focus on generating quantitative data on its anticancer, anti-inflammatory, and antioxidant effects using standardized in vitro and in vivo models. Such research will be instrumental in unlocking the potential of this synthetic flavonoid and determining its viability as a candidate for drug development. For now, Luteolin remains the far more characterized and data-supported compound for researchers and drug development professionals.

References

Cross-Validation of 6-Fluoroflavone's Anticancer Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 6-Fluoroflavone's Performance Across Diverse Cancer Cell Lines and a Look into its Molecular Mechanisms.

For researchers and professionals in the field of drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a constant endeavor. Flavonoids, a class of naturally occurring polyphenolic compounds, have long been recognized for their diverse pharmacological activities, including potent anticancer properties. Among these, this compound, a synthetic derivative, has emerged as a compound of interest. This guide provides a comparative analysis of the effects of this compound across various cancer cell lines, supported by available experimental data. We delve into its mechanisms of action, focusing on the induction of apoptosis and cell cycle arrest, and provide detailed protocols for key experimental assays to facilitate further research.

Comparative Anticancer Activity of Flavone Derivatives

While direct comparative studies on this compound across a wide range of cell lines are limited in the public domain, data from studies on structurally similar flavone derivatives provide valuable insights into its potential spectrum of activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

The following table summarizes the IC50 values for a closely related fluorinated flavone derivative (a compound with chlorine and dimethoxy modifications, denoted as 6f) and other fluorinated isoflavones against several human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound/DerivativeCell LineCell TypeIC50 (µM)Reference
Flavone Derivative (6f)HepG-2Hepatocellular Carcinoma1.1[1]
Flavone Derivative (6f)CNE-2Nasopharyngeal CarcinomaNot Specified[1]
Flavone Derivative (6f)CNE-1Nasopharyngeal CarcinomaNot Specified[1]
Flavone Derivative (6f)MCF-7Breast AdenocarcinomaNot Specified[1]
Flavone Derivative (6f)HeLaCervical CarcinomaNot Specified[1]
Fluorinated Isoflavone (Cpd 4)MCF-7Breast Adenocarcinoma13.66[2]
Fluorinated Isoflavone (Cpd 5)MCF-7Breast Adenocarcinoma15.43[2]
Fluorinated Isoflavone (Cpd 7)MCF-7Breast Adenocarcinoma11.73[2]

Note: The IC50 values for the flavone derivative (6f) in CNE-2, CNE-1, MCF-7, and HeLa cell lines were not explicitly provided in the cited study, although the compound was reported to have marked anticancer activity against them.[1]

Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Arrest

Flavonoids, including this compound, are known to exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing cancer cell proliferation.[2][3]

Induction of Apoptosis

Studies on various flavone derivatives suggest that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4][5]

A proposed signaling pathway for flavone-induced apoptosis involves:

  • Activation of Caspases: Flavones have been shown to activate initiator caspases like caspase-8 and caspase-9, which in turn activate the executioner caspase-3, a key mediator of apoptosis.[1][5]

  • Modulation of Bcl-2 Family Proteins: An upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 is a common finding, leading to mitochondrial dysfunction and release of cytochrome c.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 (Executioner) Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax_up Bax (Upregulation) Bax_up->Mitochondria Bcl2_down Bcl-2 (Downregulation) Bcl2_down->Mitochondria Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Death Receptors This compound->Bax_up This compound->Bcl2_down Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its analogs can halt the progression of the cell cycle, a critical process for tumor growth.[3][6] Studies on the related compound, 6-methoxyflavone, have shown that it can induce S-phase arrest in HeLa cells.[3] This effect is mediated by the modulation of key cell cycle regulatory proteins.

The proposed mechanism for flavone-induced cell cycle arrest involves:

  • Downregulation of Cyclins and CDKs: A decrease in the expression of cyclin A2 (CCNA2) and cyclin-dependent kinase 2 (CDK2) has been observed.[3]

  • Upregulation of CDK Inhibitors: An increase in the expression of cyclin-dependent kinase inhibitor 1A (p21CIP1) can halt the cell cycle.[3]

G This compound This compound p21_up p21 (Upregulation) This compound->p21_up CDK2_down CDK2 (Downregulation) This compound->CDK2_down CCNA2_down Cyclin A2 (Downregulation) This compound->CCNA2_down S_Phase_Arrest S-Phase Arrest p21_up->S_Phase_Arrest CDK2_down->S_Phase_Arrest CCNA2_down->S_Phase_Arrest

Caption: Proposed mechanism of this compound-induced S-phase cell cycle arrest.

Experimental Protocols

To facilitate reproducible research, detailed protocols for the key assays used to evaluate the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, Cyclin A2, CDK2, p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer effects of this compound.

G Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow_Cytometry Apoptosis Analysis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A standard experimental workflow for cross-validating this compound's effects.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Methylated Flavones with an Outlook on 6-Fluoroflavone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the anti-inflammatory properties of several methylflavones. While direct experimental data for 6-Fluoroflavone is not available in the current body of literature to facilitate a direct comparison, this document summarizes existing quantitative data for methylated analogs and discusses the potential implications of fluorination on flavone bioactivity.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are widely recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.[1] These properties are largely attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[2] Structural modifications to the basic flavone scaffold, such as methylation and halogenation, can significantly influence their biological activity, offering avenues for the development of novel therapeutic agents. This guide focuses on the anti-inflammatory effects of various methyl-substituted flavones and explores the potential impact of fluorine substitution, a common strategy in medicinal chemistry to enhance efficacy and metabolic stability.

Quantitative Assessment of Anti-Inflammatory Activity of Methylflavones

The anti-inflammatory effects of several methylflavones have been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. This cell line is a well-established model for studying the inflammatory response, as LPS, a component of the outer membrane of Gram-negative bacteria, potently activates these cells to produce a range of pro-inflammatory mediators.

The following table summarizes the inhibitory effects of 2'-methylflavone, 3'-methylflavone, 4'-methylflavone, and 6-methylflavone on the production of nitric oxide (NO) and key pro-inflammatory cytokines.

CompoundConcentration (µM)NO Inhibition (%)IL-1α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)
2'-methylflavone 2055.3 ± 4.578.4 ± 6.285.1 ± 3.868.2 ± 5.175.3 ± 4.9
3'-methylflavone 2062.1 ± 3.985.2 ± 5.590.3 ± 2.925.1 ± 3.282.4 ± 4.1
4'-methylflavone 2035.8 ± 3.145.6 ± 4.152.3 ± 3.722.7 ± 2.948.9 ± 3.5
6-methylflavone 2028.4 ± 2.738.7 ± 3.545.1 ± 3.115.8 ± 2.135.6 ± 2.8

Data is presented as mean ± standard deviation. The data presented in this table is based on findings from studies on methyl derivatives of flavone.[2]

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of the anti-inflammatory activity of methylflavones in LPS-stimulated RAW 264.7 macrophages, as described in the cited literature.[2]

Cell Culture and Treatment

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells were pre-treated with various concentrations of the test compounds (2'-methylflavone, 3'-methylflavone, 4'-methylflavone, or 6-methylflavone) for a specified period before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The concentration of nitric oxide in the cell culture supernatants was determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. Briefly, an equal volume of culture supernatant was mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated by comparing the absorbance of the treated groups with that of the LPS-stimulated control group.

Cytokine Production Measurement

The levels of pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatants were quantified using a Bio-Plex Magnetic Luminex Assay or a similar multiplex immunoassay, according to the manufacturer's instructions. This technology allows for the simultaneous measurement of multiple cytokines in a small sample volume. The concentration of each cytokine was determined based on a standard curve, and the percentage of inhibition was calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflow

Inflammatory Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2] Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators, including iNOS (which produces NO) and cytokines like TNF-α, IL-1β, and IL-6. Many flavonoids are known to exert their anti-inflammatory effects by inhibiting key steps in this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Ub Ubiquitination IkBa_p->Ub Proteasome Proteasome Degradation Ub->Proteasome NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA iNOS iNOS mRNA->iNOS Cytokines TNF-α, IL-1β, IL-6 mRNA->Cytokines NO Nitric Oxide (NO) iNOS->NO

NF-κB Inflammatory Signaling Pathway
Experimental Workflow for Assessing Anti-inflammatory Effects

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of test compounds in vitro.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture RAW 264.7 Cell Culture Seeding Cell Seeding in Plates Cell_Culture->Seeding Pretreatment Pre-treatment with Test Compounds (e.g., Methylflavones) Seeding->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay Luminex_Assay Luminex Assay for Cytokines Supernatant_Collection->Luminex_Assay NO_Inhibition NO Inhibition (%) Griess_Assay->NO_Inhibition Cytokine_Inhibition Cytokine Inhibition (%) Luminex_Assay->Cytokine_Inhibition

In Vitro Anti-inflammatory Assay Workflow

Discussion on this compound and the Role of Fluorination

While this guide provides a quantitative comparison of several methylflavones, a notable gap in the current scientific literature is the lack of direct experimental data on the anti-inflammatory effects of this compound. Extensive searches did not yield studies that specifically assess its inhibitory activity on key inflammatory mediators in models comparable to those used for the methylflavones presented.

However, the introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorination can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. It is plausible that the incorporation of a fluorine atom at the 6-position of the flavone scaffold could modulate its anti-inflammatory activity. For instance, the electron-withdrawing nature of fluorine could alter the electronic properties of the flavone ring system, potentially affecting its interaction with key signaling proteins in inflammatory pathways.

Further research is warranted to elucidate the specific anti-inflammatory profile of this compound and to enable a direct comparison with its methylated and non-substituted counterparts. Such studies would be invaluable for understanding the structure-activity relationships of halogenated flavonoids and for the potential development of novel anti-inflammatory agents.

Conclusion

This guide has presented a comparative overview of the anti-inflammatory effects of 2'-methylflavone, 3'-methylflavone, 4'-methylflavone, and 6-methylflavone, supported by quantitative data and detailed experimental protocols. The data indicates that the position of the methyl group on the flavone scaffold significantly influences the anti-inflammatory activity, with 2'- and 3'-methylflavone demonstrating the most potent inhibition of nitric oxide and pro-inflammatory cytokine production in LPS-stimulated macrophages.

While a direct comparison with this compound is not currently possible due to a lack of available data, the principles of medicinal chemistry suggest that fluorination could have a significant impact on its biological activity. Future studies are essential to characterize the anti-inflammatory properties of this compound and to provide a more complete understanding of the structure-activity relationships of substituted flavones. This knowledge will be crucial for the rational design and development of new flavonoid-based anti-inflammatory therapeutics.

References

Safety Operating Guide

Proper Disposal of 6-Fluoroflavone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 6-Fluoroflavone are critical for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, aligning with standard laboratory safety and chemical handling protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant (H315) and requires precautionary measures to avoid inhalation and ingestion[1].

Required Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety glasses or chemical safety goggles.

  • Lab Coat: A standard laboratory coat is mandatory to protect from spills.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust, a respirator is recommended.

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[2] Due to the stable carbon-fluorine bond present in fluorinated organic compounds, specialized disposal methods are necessary.[3]

  • Segregation: Isolate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions. This includes keeping it separate from non-hazardous trash and other chemical waste unless specifically instructed otherwise by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Place solid this compound waste into a designated, robust, and leak-proof container.[4]

    • Ensure the container is in good condition and can be securely sealed.

    • For any materials contaminated with this compound, such as weighing paper, pipette tips, or gloves, these should be collected and disposed of in the same hazardous waste container as the chemical itself.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (1218-82-2) and any other identifiers required by your institution.

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]

    • This area should be at or near the point of generation and away from general laboratory traffic.[5]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.

    • Follow their specific procedures for waste collection requests.

Spill and Emergency Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated space, evacuate the immediate area. Ensure adequate ventilation to disperse any airborne dust.

  • Don PPE: Before attempting to clean the spill, put on the required PPE as listed above.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • The contaminated area can then be decontaminated with a suitable laboratory detergent and water.[3]

  • Disposal of Cleanup Waste: All materials used for the cleanup, including absorbents and contaminated cleaning supplies, must be placed in a sealed container, labeled as hazardous waste, and disposed of through the licensed professional service.[2]

Quantitative Data and Waste Classification

ParameterGuidelineSource
Hazardous Waste Classification Likely classified as a halogenated organic compound. May fall under the "F-list" of hazardous wastes from non-specific sources if mixed with solvents.[3]
Primary Disposal Method High-temperature incineration.[3]
Alternative Disposal Method Permitted hazardous waste landfill for halogenated organic compounds.[3]
Aquatic Toxicity (LC50/EC50) Data not available. Treat as potentially harmful to aquatic life.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Satellite Accumulation Area containerize->store request_pickup Request Pickup from EHS/Waste Contractor store->request_pickup end Disposal Complete request_pickup->end spill_ppe Don PPE for Cleanup spill->spill_ppe contain_spill Contain and Clean Spill spill_ppe->contain_spill dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste contain_spill->dispose_cleanup dispose_cleanup->containerize

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 6-Fluoroflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 6-Fluoroflavone in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white crystalline solid that is classified as a skin irritant.[1][2] Inhalation and ingestion should be avoided.[1] The primary hazards are summarized below, with the required personal protective equipment for safe handling.

Hazard Summary:

Hazard StatementGHS PictogramPrecautionary Statement
H315: Causes skin irritation[1]GHS07: Harmful/Irritant[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray[1]
--P301+P312.1: IF SWALLOWED: Call a doctor if you feel unwell[1]

Required Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)[3][4]To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[5][6]To protect eyes from dust particles and potential splashes.
Body Protection A standard laboratory coat.[4]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[7] If weighing or handling in a way that generates dust, a respirator may be necessary.[3]To avoid inhalation of the powdered compound.[1]

Operational Plan: Step-by-Step Handling Procedures

The following protocols are designed to minimize exposure and ensure safe handling of this compound during common laboratory procedures.

Experimental Protocol: Weighing and Transferring Solid this compound

  • Preparation: Before handling, ensure all required PPE is donned correctly. Designate a specific area for handling, preferably within a chemical fume hood or a ventilated enclosure, to contain any airborne powder.[7]

  • Weighing:

    • Use a scoopula or spatula for transferring the powder from the stock container to a weigh boat or creased weighing paper.[8]

    • Avoid pouring the powder directly from the bottle to minimize dust generation.[3]

    • Keep the container as close as possible to the balance to prevent spills.[8]

    • Close the stock container immediately after use.[3]

  • Transferring:

    • To transfer the weighed powder to a narrow-mouthed vessel, such as a round-bottom flask, use a powder funnel.[5][9]

    • Alternatively, fold the weigh paper to create a funnel and gently tap it to guide the powder into the vessel.[8]

Experimental Protocol: Dissolving this compound

  • Solvent Addition: It is generally recommended to add the powder to the solvent, rather than the solvent to the powder, to prevent the formation of difficult-to-dissolve lumps.[10]

  • Procedure:

    • Place the weighed this compound into the desired flask.

    • With continuous stirring, slowly add the chosen solvent.

    • If the compound does not readily dissolve, gentle heating or sonication may be applied, depending on the stability of the compound and the solvent's properties.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed, and compatible container designated for "Halogenated Organic Waste."[11]
Contaminated Materials (Gloves, weigh boats, etc.) These should be considered hazardous waste and placed in the same designated container as the solid waste.[4]
Liquid Waste (Solutions of this compound) Collect in a labeled, sealed container for "Halogenated Organic Solvents." Do not mix with non-halogenated waste streams.[11][12]

Final Disposal:

All waste containing this compound must be disposed of through a licensed professional waste disposal service, typically via incineration at a regulated hazardous waste facility.[11][13] Never pour this compound waste down the drain or dispose of it in regular trash.[11]

Emergency Procedures: Spill and Exposure

Spill Cleanup Protocol:

  • Alert and Evacuate: Notify others in the vicinity and, if the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.

  • Containment: For a solid spill, carefully scoop the material into a labeled hazardous waste container, taking care not to create dust.[1]

  • Decontamination: Wipe the spill area with a wet paper towel.[1] All cleanup materials should be disposed of as hazardous waste.[14][15]

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1]

Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Designate Handling Area (Fume Hood) prep_ppe->prep_area weigh Weigh Solid prep_area->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve segregate Segregate Waste (Halogenated) dissolve->segregate containerize Containerize and Label segregate->containerize dispose Professional Waste Disposal containerize->dispose spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response exposure Exposure Occurs exposure_response Follow First Aid exposure->exposure_response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroflavone
Reactant of Route 2
Reactant of Route 2
6-Fluoroflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.